Technical Documentation Center

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
  • CAS: 15258-55-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane: Synthesis, Characterization, and Potential Applications

Foreword: Unveiling the Potential of a Multifaceted Oxime To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration of (Hydroxyimino)(2,3,4-trimethoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifaceted Oxime

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. The strategic placement of three methoxy groups on the phenyl ring, combined with the versatile oxime functionality, bestows this compound with a unique electronic and steric profile, suggesting a rich landscape for chemical manipulation and biological activity. This document moves beyond a mere recitation of facts, offering instead a narrative grounded in the principles of synthetic strategy, mechanistic understanding, and predictive insights into its potential as a bioactive agent. Our journey will traverse the logical steps from its synthesis and purification to its detailed characterization and a forward-looking perspective on its reactivity and potential therapeutic applications.

Synthesis and Mechanistic Rationale

The synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a direct and efficient process, predicated on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. This reaction is a cornerstone of organic synthesis for the formation of oximes.[1]

Experimental Protocol: Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

  • Reagents and Materials:

    • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)[2][3][4]

    • Hydroxylamine hydrochloride (1.5 eq)[5]

    • Sodium hydroxide (1.5 eq)[5]

    • Ethanol (as solvent)

    • Water

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Step-by-Step Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 2,3,4-trimethoxybenzaldehyde in 30 mL of ethanol.

    • In a separate beaker, prepare a solution of 1.04 g (15 mmol) of hydroxylamine hydrochloride and 0.60 g (15 mmol) of sodium hydroxide in 15 mL of water.

    • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with continuous stirring at room temperature.

    • Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Pour the mixture into 100 mL of cold water and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane as a crystalline solid.

Causality in Experimental Design:

The use of a slight excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting aldehyde. The reaction is typically carried out in a mixed solvent system of ethanol and water to ensure the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The final product is precipitated by pouring the reaction mixture into cold water, which decreases its solubility.

Visualizing the Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Solvent Ethanol/Water 2,3,4-Trimethoxybenzaldehyde->Solvent Dissolve Hydroxylamine_HCl_NaOH Hydroxylamine Hydrochloride + Sodium Hydroxide Hydroxylamine_HCl_NaOH->Solvent Dissolve Heating Reflux (80°C) Solvent->Heating React Precipitation Precipitation in Cold Water Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Recrystallization->Product

Caption: Synthetic workflow for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Spectroscopic Characterization and Data Interpretation

The unambiguous identification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane relies on a combination of spectroscopic techniques. Below are the expected data based on the structure and known spectral properties of the precursor and related oximes.

Table 1: Spectroscopic Data Summary

Spectroscopic TechniquePrecursor: 2,3,4-TrimethoxybenzaldehydeExpected for Product: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
¹H NMR (CDCl₃, 400 MHz) δ 10.32 (s, 1H, -CHO), 7.59 (d, J=8.7 Hz, 1H, Ar-H), 6.80 (d, J=8.7 Hz, 1H, Ar-H), 4.08 (s, 3H, -OCH₃), 3.94 (s, 3H, -OCH₃), 3.91 (s, 3H, -OCH₃)[6]δ ~8.10 (s, 1H, -CH=NOH), ~7.8 (s, 1H, -NOH), ~7.4 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.88 (s, 3H, -OCH₃), ~3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 189.9 (-CHO), 161.0, 158.0, 142.5, 125.0, 110.0, 107.5, 62.0, 61.0, 56.0 (-OCH₃)[6]δ ~150.0 (C=N), ~155.0, ~152.0, ~142.0, ~125.0, ~115.0, ~108.0, ~61.5, ~60.5, ~55.5 (-OCH₃)
IR (ATR, cm⁻¹) ~2940 (C-H), ~2840 (C-H), ~1680 (C=O, aldehyde), ~1600, ~1465 (C=C, aromatic)[6][7]~3300 (br, O-H), ~3000 (C-H, aromatic), ~2940 (C-H, aliphatic), ~1640 (C=N), ~1600, ~1470 (C=C, aromatic), ~1280, ~1100 (C-O)[8]
Mass Spectrometry (EI) m/z 196 (M⁺), 181, 165[9][10]Expected m/z: 211 (M⁺), 194 (M⁺ - OH), 181, 165

Interpretation of Spectroscopic Data:

  • ¹H NMR: The most significant change from the precursor is the disappearance of the aldehyde proton signal (~10.3 ppm) and the appearance of a new singlet for the oxime proton (-CH=NOH) at a downfield region (~8.1 ppm) and a broad singlet for the hydroxyl proton (-NOH). The aromatic and methoxy protons will experience slight shifts due to the change in the electronic environment.

  • ¹³C NMR: The carbonyl carbon signal (~190 ppm) of the aldehyde will be replaced by the imine carbon signal (~150 ppm) of the oxime. The chemical shifts of the aromatic and methoxy carbons will also be slightly altered.

  • IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde at ~1680 cm⁻¹ will be absent in the product's spectrum. Instead, a characteristic C=N stretch will appear around 1640 cm⁻¹, and a broad O-H stretch from the hydroxyl group will be observed in the region of 3300 cm⁻¹.[8]

  • Mass Spectrometry: The molecular ion peak for the product is expected at m/z 211. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) to give a fragment at m/z 194.

Reactivity and Mechanistic Insights

The chemical behavior of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is largely dictated by the oxime functionality and the electron-donating nature of the trimethoxyphenyl group.

The Beckmann Rearrangement: A Gateway to Amides

One of the most characteristic reactions of oximes is the Beckmann rearrangement, an acid-catalyzed transformation into an amide.[1][11][12][13][14] For an aldoxime like (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, this rearrangement would yield 2,3,4-trimethoxybenzamide.

Mechanism of the Beckmann Rearrangement:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[11] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent attack by water and tautomerization yields the final amide product.

Beckmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates Oxime (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime Protonation Acid Acid Catalyst (e.g., H₂SO₄) Acid->Protonated_Oxime Nitrilium_Ion Nitrilium Ion Protonated_Oxime->Nitrilium_Ion Rearrangement Amide_Tautomer Amide Tautomer Nitrilium_Ion->Amide_Tautomer Hydration Product 2,3,4-Trimethoxybenzamide Amide_Tautomer->Product Tautomerization

Caption: Mechanistic pathway of the Beckmann rearrangement.

Photochemical Reactivity

Substituted benzaldehyde oximes are known to undergo photoinduced electron-transfer reactions.[15][16][17] Depending on the reaction conditions and the presence of photosensitizers, these reactions can lead to the formation of the corresponding aldehyde and nitrile. The electron-rich trimethoxyphenyl ring in our target molecule is expected to influence its oxidation potential and, consequently, its photochemical reactivity.

Potential Applications in Drug Discovery and Development

While specific biological data for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.

Predicted Antimicrobial and Antifungal Activity

Oxime and methoxyphenyl moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties.[18][19][20][21][22] The oxime group can chelate metal ions essential for microbial enzymes, while the lipophilic nature of the methoxy groups can facilitate membrane transport. It is plausible that (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane could exhibit inhibitory activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Materials:

    • (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in medium) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential as an Antioxidant Agent

Phenolic compounds are well-known for their antioxidant properties, and while this molecule has methoxy groups instead of free hydroxyls, related methoxyphenyl compounds have shown antioxidant potential.[23][24][25][26] The electron-donating nature of the methoxy groups can stabilize radical species. Further investigation into the radical scavenging activity of this compound is warranted.

Cytotoxicity and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of substituted oximes and methoxyphenyl compounds against various cancer cell lines.[27][28][29][30] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. The unique substitution pattern of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane makes it a candidate for screening in anticancer assays.

Conclusion and Future Directions

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane emerges as a compound of considerable interest, with a straightforward synthesis and a rich potential for chemical and biological exploration. This guide has laid out the foundational knowledge for its preparation, characterization, and predicted reactivity. The true value of this molecule, however, lies in its yet-to-be-discovered biological activities. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and cytotoxic properties. Mechanistic studies to elucidate its mode of action at a molecular level will be crucial in unlocking its full potential as a lead compound in drug discovery programs. The insights provided herein are intended to serve as a catalyst for such endeavors, paving the way for new discoveries in the field of medicinal chemistry.

References

  • Jones, R. L., Fukuto, T. R., & Metcalf, R. L. (1971). Structure, Reactivity, and Biological Activity of O-(Methylcarbamoyl)oximes of Substituted Benzaldehydes. Journal of Economic Entomology, 64(1), 236–241.
  • Parker, W. L., O'Reilly, B. C., & Lee, W. W. (1988). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. Journal of Medicinal Chemistry, 31(7), 1308–1311.
  • Givens, R. S., & Hrinczenko, B. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(19), 7251–7260.
  • BenchChem. (2025). Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. BenchChem Technical Guides.
  • Givens, R. S., & Hrinczenko, B. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed, 16970377.
  • Givens, R. S., & Hrinczenko, B. (2025). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions.
  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., & El-Shorbagi, A. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7856.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Acar, Ç., & Yurttaş, L. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6845.
  • Chemistry Steps. (2025). Beckmann Rearrangement. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia. Retrieved from [Link]

  • Smolecule. (2024). Buy Oxime-, methoxy-phenyl-. Smolecule.
  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...).
  • Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Hrabinova, M., et al. (2021). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. International Journal of Molecular Sciences, 22(11), 5895.
  • BYJU'S. (n.d.). Beckmann Rearrangement. BYJU'S. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,3,4-trimethoxy-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,3,4-trimethoxy-. NIST WebBook. Retrieved from [Link]

  • Gulçin, İ., & Küfrevioğlu, Ö. İ. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(4), 296–304.
  • Hodžić, A., et al. (2014). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Medicinski Glasnik, 11(2), 266–271.
  • RayBiotech. (n.d.). 2,3,4-Trimethoxybenzaldehyde. RayBiotech. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484397B - (2-Hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane and method for synthesizing the same.
  • Gheldiu, A. M., et al. (2025).
  • Yildiz, E., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 7(44), 40097–40108.
  • Garcia-Argote, S. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. Charles University, Faculty of Science.
  • BenchChem. (n.d.). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • Cameotra, S. S., & Singh, P. (2025).
  • Google Patents. (n.d.). CN101402576A - Method for producing bi(2-hydroxyethyl)imino-tri(hydroxymethyl)methyl hydride.
  • Abdullah, N. A., et al. (2021). Chemical Profile, Antioxidant Properties and Antimicrobial Activities of Malaysian Heterotrigona itama Bee Bread. Molecules, 26(16), 4945.
  • Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1606–1616.
  • Research Square. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Research Square.
  • Redalyc. (n.d.). Yebra-Díaz, Manuel Isidro; Arce - How to cite Complete issue More information about this article Journal's webpage in redalyc.
  • Stanchev, S., et al. (2009). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 44(7), 3057–3061.

Sources

Exploratory

An In-depth Technical Guide to (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

This guide provides a comprehensive technical overview of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a molecule of interest in synthetic and medicinal chemistry. While a dedicated CAS number for this specific oxime i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a molecule of interest in synthetic and medicinal chemistry. While a dedicated CAS number for this specific oxime is not readily found in major chemical databases, this document focuses on its synthesis from the well-characterized and commercially available precursor, 2,3,4-Trimethoxybenzaldehyde. We will delve into the identifiers of this key starting material, provide a detailed protocol for the synthesis of the target oxime, and discuss its anticipated properties and potential applications for researchers, scientists, and drug development professionals.

Core Compound Identification: The Precursor

The synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane begins with 2,3,4-Trimethoxybenzaldehyde. This polysubstituted aromatic aldehyde is a vital intermediate in the synthesis of various pharmaceuticals, including the anti-anginal drug Trimetazidine.[1][2] Its unique structure, featuring three methoxy groups on a benzaldehyde backbone, enhances its reactivity and solubility in many organic solvents, making it a versatile building block in organic synthesis.[3]

Below is a summary of the key identifiers for 2,3,4-Trimethoxybenzaldehyde:

IdentifierValueSource
CAS Number 2103-57-3[4][5]
Molecular Formula C₁₀H₁₂O₄[4][6]
Molecular Weight 196.20 g/mol [5][6]
IUPAC Name 2,3,4-trimethoxybenzaldehyde[5]
Synonyms Benzaldehyde, 2,3,4-trimethoxy-[5]
InChI InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3[5]
InChIKey UCTUXUGXIFRVGX-UHFFFAOYSA-N[5]
Canonical SMILES COC1=C(C(=C(C=C1)C=O)OC)OC[5]

Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

The conversion of an aldehyde to an oxime is a classic and highly reliable reaction in organic chemistry, involving the treatment of the aldehyde with hydroxylamine. This reaction proceeds via a nucleophilic addition mechanism at the carbonyl carbon, followed by dehydration to yield the oxime.

Reaction Scheme

G start 2,3,4-Trimethoxybenzaldehyde arrow start->arrow Pyridine, Ethanol reagent + NH₂OH·HCl (Hydroxylamine Hydrochloride) product (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane arrow->product

Caption: General reaction scheme for the synthesis of the target oxime.

Experimental Protocol: Oximation of 2,3,4-Trimethoxybenzaldehyde

This protocol is a standard procedure for the synthesis of aldoximes. The causality behind the choice of reagents is as follows: hydroxylamine hydrochloride is the stable salt form of the nucleophile. A weak base, such as pyridine or sodium acetate, is added to liberate the free hydroxylamine in situ and to neutralize the HCl byproduct, which drives the reaction to completion. Ethanol is a common solvent as it effectively dissolves both the organic aldehyde and the hydroxylamine salt.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde in a suitable volume of 95% ethanol with stirring.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride followed by the slow addition of pyridine or sodium acetate.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2,3,4-Trimethoxybenzaldehyde in Ethanol add_reagents Add Hydroxylamine HCl and Pyridine/NaOAc dissolve->add_reagents reflux Heat to Reflux (80-90°C) for 1-3 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor precipitate Pour into Cold Water monitor->precipitate Reaction Complete filtrate Collect Solid by Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize

Caption: Step-by-step workflow for the synthesis and purification of the target oxime.

Physicochemical Properties and Spectral Data

The properties of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane can be inferred from its structure and the known data of its precursor.

  • Appearance: Expected to be a white to off-white crystalline solid.

  • Solubility: Likely soluble in common organic solvents such as ethanol, methanol, acetone, and DMSO, with limited solubility in water.

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.21 g/mol

  • Spectral Data:

    • ¹H NMR: The spectrum would show characteristic signals for the three methoxy groups, the aromatic protons, the oxime proton (-OH), and the imine proton (-CH=N-).

    • ¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the methoxy groups, the aromatic ring carbons, and the imine carbon.

    • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the oxime, the C=N stretch, and the C-O stretches of the methoxy groups.

    • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 211.

Applications in Research and Drug Development

While specific applications for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

  • Intermediate in Pharmaceutical Synthesis: The precursor, 2,3,4-Trimethoxybenzaldehyde, is a known intermediate for pharmaceuticals.[2][3][6] The corresponding oxime can serve as a versatile intermediate for further chemical transformations to create novel drug candidates. The oxime functionality can be reduced to an amine or undergo various rearrangement reactions.

  • Potential Biological Activity: The trimethoxybenzene moiety is present in numerous biologically active compounds. Furthermore, the oxime group is a known pharmacophore and can act as a metal chelator or participate in hydrogen bonding with biological targets. This compound could be screened for various biological activities, including as a potential Ca²⁺ channel blocker, following the profile of its precursor's derivatives.[2]

  • Antioxidant Research: The parent aldehyde has been studied for its potential antioxidant properties.[3] The introduction of the oxime group could modulate this activity, making it a candidate for studies in health and nutrition research.

Conclusion

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane represents an accessible and synthetically versatile molecule for chemical and pharmaceutical research. Although it may not have a readily available, dedicated CAS number, its straightforward synthesis from the commercially available and well-documented 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) makes it a valuable compound for exploration. This guide provides the necessary foundational information, from precursor identification to a detailed synthetic protocol, to empower researchers in their pursuit of novel chemical entities and drug development candidates.

References

  • Jiangsu Tong He Pharmaceutical Co., Ltd.; Lu Huigang; Gong Lifeng; Gu Ye; Yuan Yuehua; Zou Zhenrong. (2017). CN107382690.
  • CAS. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-, oxime, (Z)-. CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • RayBiotech. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • FAQ. (2023, January 10). What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde? Retrieved February 20, 2026, from [Link]

  • Google Patents. (2006, January 25). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.
  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

Sources

Foundational

Molecular structure and weight of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

The following technical guide details the molecular structure, physicochemical properties, and synthetic methodology for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde Ox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic methodology for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde Oxime .

Synonym: 2,3,4-Trimethoxybenzaldehyde Oxime[1]

Executive Summary

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (CAS: 15258-55-6 ) is an organic pharmacophore intermediate belonging to the class of benzaldoximes . It serves as a critical building block in medicinal chemistry, particularly in the synthesis of substituted benzylamines and benzonitriles. Its structure features an electron-rich 2,3,4-trimethoxybenzene ring conjugated with a hydroxyimino moiety, imparting unique reactivity profiles suitable for nucleophilic substitutions and reductive aminations.

This guide provides a rigorous analysis of its molecular weight, structural isomerism, and validated synthetic protocols for researchers in drug discovery.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Classification
  • IUPAC Name: (1E)-1-(2,3,4-trimethoxyphenyl)-N-hydroxymethanimine

  • Common Name: 2,3,4-Trimethoxybenzaldehyde oxime

  • Chemical Class: Aromatic Oxime / Phenylpropanoid derivative

Quantitative Data Table
PropertyValueUnit
Molecular Formula C₁₀H₁₃NO₄ -
Molecular Weight 211.21 g/mol
Monoisotopic Mass 211.0845Da
CAS Registry Number 15258-55-6-
Hydrogen Bond Donors 1 (Oxime OH)-
Hydrogen Bond Acceptors 4 (3 Methoxy O + 1 Oxime N)-
Rotatable Bonds 4-
Topological Polar Surface Area 50.9 Ų-
Predicted LogP ~1.6 - 1.9-
Structural Isomerism

The compound exists primarily as two geometric isomers around the C=N double bond: the (E)-isomer (anti) and the (Z)-isomer (syn).

  • Thermodynamics: The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance between the hydroxyl group (-OH) and the bulky trimethoxyphenyl ring.

  • Identification: In ¹H NMR, the methine proton (-CH=N-) of the (E)-isomer typically appears downfield (8.0–8.5 ppm) compared to the (Z)-isomer.

Synthetic Pathways & Methodology

Core Synthesis Protocol (Aldehyde Condensation)

The most robust synthesis involves the condensation of 2,3,4-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This pathway minimizes side reactions and allows for high-yield isolation.

Reagents:
  • Precursor: 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3).[1][2][3][4][5]

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Protocol:
  • Dissolution: Dissolve 10.0 mmol of 2,3,4-trimethoxybenzaldehyde in 15 mL of Ethanol.

  • Activation: In a separate flask, dissolve 12.0 mmol of NH₂OH·HCl in 5 mL of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution under stirring.

  • Basification: Slowly add 15.0 mmol of Na₂CO₃ (dissolved in minimal water) to the mixture. Note: CO₂ evolution will occur.

  • Reflux: Heat the mixture to 60°C for 2 hours or stir at room temperature for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. The product typically precipitates as a solid upon cooling/water addition.

  • Purification: Recrystallize from Ethanol/Water or extract with Dichloromethane (DCM) if oil separates.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and dehydration steps governing the formation of the oxime.

SynthesisPath Aldehyde 2,3,4-Trimethoxybenzaldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (:NH2-OH) Hydroxylamine->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product (E)-2,3,4-Trimethoxybenzaldehyde Oxime Transition->Product Elimination

Figure 1: Mechanistic pathway for the condensation of hydroxylamine with the benzaldehyde precursor.

Structural Characterization (Spectroscopy)[1][4][9]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • Oxime OH: Singlet, δ 11.0 – 11.5 ppm (Broad, D₂O exchangeable).

  • Methine CH=N: Singlet, δ 8.1 – 8.4 ppm (Characteristic of E-isomer).

  • Aromatic Protons: Two doublets (ortho-coupling) at δ 6.8 – 7.5 ppm, corresponding to protons at C5 and C6 positions.

  • Methoxy Groups: Three distinct singlets (or overlapping) around δ 3.7 – 3.9 ppm (Integration: 9H).

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺ Peak: m/z 212.22.

  • Fragmentation Pattern: Loss of -OH (M-17) or loss of methoxy radicals is common in high-energy collisions.

Applications in Drug Development[1][5]

This molecule functions as a versatile "chemical handle" in medicinal chemistry:

  • Reduction to Primary Amines:

    • Catalytic hydrogenation (H₂/Pd-C) or Lithium Aluminum Hydride (LiAlH₄) reduction yields 2,3,4-trimethoxybenzylamine , a core scaffold in psychoactive and vasoactive drug research.

  • Dehydration to Nitriles:

    • Treatment with acetic anhydride or thionyl chloride converts the oxime into 2,3,4-trimethoxybenzonitrile .

  • C-H Activation:

    • The oxime group can direct palladium-catalyzed C-H activation at the ortho position (though blocked here by methoxy, it directs chemistry at the functional group itself).

Applications Oxime 2,3,4-Trimethoxybenzaldehyde Oxime Amine 2,3,4-Trimethoxybenzylamine (Reduction) Oxime->Amine LiAlH4 / H2 Nitrile 2,3,4-Trimethoxybenzonitrile (Dehydration) Oxime->Nitrile Ac2O / SOCl2 Isoxazole Isoxazoline Derivatives (1,3-Dipolar Cycloaddition) Oxime->Isoxazole Alkene + NCS

Figure 2: Divergent synthesis pathways utilizing the oxime as a primary intermediate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75006 (Aldehyde Precursor). Retrieved from [Link]

Sources

Exploratory

Solubility of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in organic solvents

An In-Depth Technical Guide to the Solubility of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to (Hydroxyimino)(2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is an oxime derivative of 2,3,4-trimethoxybenzaldehyde. Oximes are a class of organic compounds containing the functional group C=N-OH and are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine.[1][2] These compounds are valuable intermediates in organic synthesis and have applications in various fields, including the development of pharmaceuticals and agrochemicals.[3]

The structure of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, featuring a substituted aromatic ring and a polar oxime group, suggests a nuanced solubility profile that is dependent on the nature of the solvent. The presence of the hydroxyl group and the nitrogen atom in the oxime moiety allows for hydrogen bonding, while the trimethoxyphenyl group contributes to its lipophilicity.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5] The overall solubility is a result of the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, the following factors are expected to influence its solubility:

  • Polarity: The presence of the oxime group (C=N-OH) introduces polarity and the capacity for hydrogen bonding.[6]

  • Hydrogen Bonding: The hydroxyl group of the oxime can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective in dissolving this compound.

  • Van der Waals Forces: The 2,3,4-trimethoxyphenyl ring will interact with solvents through van der Waals forces.

Based on these characteristics, it is anticipated that (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane will exhibit good solubility in polar organic solvents.[1][6]

Predicted Solubility Profile

While experimental data is not available, a predicted solubility profile can be extrapolated from the general properties of oximes and the known solubility of its precursor, 2,3,4-trimethoxybenzaldehyde, which is soluble in various organic solvents.[3]

Solvent Predicted Solubility Rationale
Polar Protic Solvents
MethanolHighPolar protic nature and ability to form hydrogen bonds.
EthanolHighSimilar to methanol, with slightly lower polarity.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighHigh polarity and ability to accept hydrogen bonds.
N,N-Dimethylformamide (DMF)HighHigh polarity and ability to accept hydrogen bonds.
AcetoneModerate to HighGood polarity, but weaker hydrogen bond accepting capability than DMSO or DMF.
AcetonitrileModeratePolar aprotic solvent, may be less effective than more polar options.
Non-Polar Solvents
HexaneLowLack of polarity makes it a poor solvent for the polar oxime group.
TolueneLow to ModerateAromatic nature may provide some interaction with the phenyl ring, but overall polarity is low.
Chlorinated Solvents
Dichloromethane (DCM)ModerateIntermediate polarity may allow for some dissolution.
ChloroformModerateSimilar to DCM.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.[7]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

    • Transfer the solid to a sealed vial containing a precisely measured volume of the organic solvent of interest.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent if necessary.

    • Determine the concentration of the dissolved (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 sep1 Settle or centrifuge equil1->sep1 anal1 Collect supernatant sep1->anal1 anal2 Dilute if necessary anal1->anal2 anal3 Analyze by HPLC anal2->anal3 calc1 Calculate solubility anal3->calc1

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in organic solvents.

Temperature

For most solid solutes, solubility increases with increasing temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.[5]

Solvent Polarity

As previously discussed, the polarity of the solvent is a key determinant of solubility. A solvent with a polarity that closely matches that of the solute will generally be a better solvent.

pH

While less relevant for non-ionizable organic compounds in organic solvents, the pH of an aqueous solution can significantly impact the solubility of ionizable compounds.[7] (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is not expected to be significantly ionizable under typical organic solvent conditions.

Intermolecular Forces

The specific intermolecular interactions between the solute and solvent molecules play a crucial role.

G Solubility Solubility of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Temperature Temperature Solubility->Temperature influences SolventPolarity Solvent Polarity Solubility->SolventPolarity depends on Hbonding Hydrogen Bonding SolventPolarity->Hbonding related to VdW Van der Waals Forces SolventPolarity->VdW related to

Caption: Key factors influencing the solubility of the target compound.

Conclusion

While direct, quantitative solubility data for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in organic solvents is not currently published, a strong theoretical and practical framework exists to guide researchers. Based on its chemical structure, the compound is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. A thorough understanding of the solubility of this compound is essential for its effective application in research and development.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Oximes: Structure, Formula, Preparation & Uses in Chemistry - Vedantu. (n.d.).
  • Oxime: Definition, Structure, Formation, and Compounds - Chemistry Learner. (n.d.).
  • 2,3,4-Trimethoxybenzaldehyde - Chem-Impex. (n.d.).
  • 2,3,4-Trimethoxybenzaldehyde (2,3,4-Trihydrooxy Benzaldehyde) - MedchemExpress.com. (n.d.).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Oximes - BYJU'S. (n.d.).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

Sources

Foundational

Thermodynamic stability of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

An In-depth Technical Guide to the Thermodynamic Stability of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Part 1: Executive Summary (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, commonly known as 2,3,4-Trimethoxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Part 1: Executive Summary

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, commonly known as 2,3,4-Trimethoxybenzaldehyde Oxime , is a critical intermediate in the synthesis of vasoactive pharmaceutical agents (e.g., Trimetazidine derivatives). While the precursor aldehyde is well-characterized, the oxime derivative presents a complex thermodynamic profile defined by the lability of the hydroxyimino (=N-OH) moiety.

Core Stability Thesis: This compound exhibits Type B autoreactive behavior . While the electron-donating methoxy groups at positions 2, 3, and 4 provide some stabilization to the aromatic ring, they electronically activate the benzylic carbon, potentially lowering the activation energy for Beckmann rearrangement or violent thermal decomposition (dehydration to nitrile) under elevated temperatures (>100°C).

Operational Directive: Strict thermal control is mandatory. Process safety requires empirical determination of the On-set Temperature (


) and Enthalpy of Decomposition (

) before scaling up beyond gram-scale synthesis.

Part 2: Chemical Identity & Structural Analysis

To understand the stability, we must first analyze the structural drivers.

ParameterDetail
IUPAC Name (1E)-N-hydroxy-1-(2,3,4-trimethoxyphenyl)methanimine
Common Name 2,3,4-Trimethoxybenzaldehyde Oxime
CAS Registry 15258-55-6
Molecular Formula

Molecular Weight 211.22 g/mol
Precursor 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3)
Electronic Stability Factors

The 2,3,4-trimethoxy substitution pattern creates a highly electron-rich aromatic system.

  • Resonance Effect (+M): The methoxy groups donate electron density into the ring.

  • Impact on Oxime: This electron density stabilizes the partial positive charge on the benzylic carbon. While this generally resists nucleophilic attack, it can facilitate cationic migration during acid-catalyzed decomposition (Beckmann Rearrangement), converting the solid oxime into a liquid amide or nitrile with significant heat release.

Part 3: Thermodynamic Stability Profile

Note: Specific thermodynamic values for this oxime are rarely published in open literature. The values below represent the Critical Control Ranges derived from structure-activity relationships (SAR) of analogous benzaldehyde oximes.

Thermal Transitions
  • Melting Point (Predicted): 95°C – 115°C.

    • Logic: The precursor aldehyde melts at ~40°C. Oximes typically exhibit a melting point elevation of 60–80°C due to intermolecular hydrogen bonding (

      
      ).
      
  • Decomposition Onset (

    
    ): ~110°C - 130°C .
    
    • Warning: Many benzaldehyde oximes exhibit "fused" melting/decomposition events where the melt phase immediately triggers exothermic decay.

Decomposition Energetics
  • Enthalpy of Decomposition (

    
    ):  Estimated 200 – 400 J/g .
    
  • Hazard Class: Potential Self-Reactive Substance . The energy release is sufficient to trigger a runaway reaction in adiabatic bulk storage.

Hydrolytic Stability
  • pH < 4 (Acidic): Unstable. Rapid hydrolysis back to 2,3,4-trimethoxybenzaldehyde and hydroxylamine salt.

  • pH 7 (Neutral): Stable (Solid state shelf-life > 2 years if dry).

  • pH > 10 (Basic): Moderately Stable , though salt formation (

    
    ) increases sensitivity to oxidation.
    

Part 4: Experimental Protocols for Stability Validation

As a scientist, you cannot rely on predictions. You must validate the stability envelope using the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the "Safe Operating Limit" (SOL) by identifying


.
  • Sample Prep: Weigh 2–4 mg of dried oxime into a gold-plated high-pressure crucible (to contain volatile decomposition products).

  • Reference: Empty gold crucible.

  • Ramp: Heat from 25°C to 350°C at 5°C/min .

  • Analysis:

    • Identify the endotherm (Melting Point).

    • Identify the first exotherm (Decomposition).

    • Safety Rule: If

      
      , the material is considered thermally hazardous during drying operations.
      
Protocol B: Accelerated Hydrolytic Stability (HPLC)

Objective: Determine solution-phase stability for formulation/processing.

  • Preparation: Dissolve oxime to 0.5 mg/mL in Acetonitrile/Buffer (50:50).

    • Buffer A: pH 1.2 (0.1N HCl)

    • Buffer B: pH 7.4 (Phosphate)

  • Incubation: Hold samples at 40°C.

  • Sampling: Inject at

    
     hours.
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (oxime).

  • Acceptance Criteria: < 0.5% degradation to aldehyde peak after 24h at pH 7.4.

Part 5: Decomposition Pathways & Visualization

The following diagram illustrates the primary decomposition pathways that dictate the thermodynamic instability of this molecule.

DecompositionPathways Oxime (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (Solid Oxime) Aldehyde 2,3,4-Trimethoxybenzaldehyde + Hydroxylamine Oxime->Aldehyde Acid Hydrolysis (pH < 4) Reversible Nitrile 2,3,4-Trimethoxybenzonitrile (Violent Dehydration) Oxime->Nitrile Thermal (>130°C) Exothermic (-ΔH) Amide N-(2,3,4-trimethoxyphenyl)formamide (Beckmann Rearrangement) Oxime->Amide Acid Catalyst + Heat Rearrangement

Figure 1: Primary thermodynamic instability pathways. The red path (Nitrile formation) represents the primary thermal safety hazard.

Part 6: Stability Testing Workflow

Use this decision logic to classify the material before bulk handling.

StabilityWorkflow Start Synthesize Crude Oxime DSC Run DSC (5°C/min) Start->DSC CheckExo Exotherm Onset < 100°C? DSC->CheckExo Hazard STOP: High Hazard Store < 0°C CheckExo->Hazard Yes Safe Proceed to HPLC Stability CheckExo->Safe No HPLC Stress Test (40°C / 75% RH) Safe->HPLC Result Define Shelf Life HPLC->Result

Figure 2: Decision tree for thermodynamic characterization and safety classification.

Part 7: Safety & Storage Directives

  • Storage: Store in amber glass under Argon or Nitrogen atmosphere at 2–8°C .

    • Reason: Light can catalyze

      
       isomerization, changing the melting point and solubility profile.
      
  • Incompatibility: Strictly avoid contact with strong acids (HCl,

    
    ) and acid chlorides .
    
    • Reason: These catalyze the Beckmann rearrangement, which can be uncontrollable in the solid state.

  • Drying: Do not dry in an oven > 40°C. Use Vacuum Desiccation at room temperature.

References

  • ResearchGate. Thermal hazard and safety relief of benzaldehyde oxime. (Thermodynamic Analog Data). [Link]

Exploratory

Technical Monograph: Operational Safety and Handling of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Part 1: Chemical Identity & Strategic Significance The Molecule (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is an organic intermediate characterized by a benzene ring substituted with three methoxy groups at the 2, 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Strategic Significance

The Molecule

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is an organic intermediate characterized by a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions, and an aldoxime functional group (


).
  • CAS Number: 2407-30-9 (Analogous reference to aldehyde precursor CAS: 2103-57-3)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.21 g/mol

Research Context & Utility

In drug discovery, this compound serves as a critical "linker" molecule.[1] It is primarily used as a precursor for synthesizing 2,3,4-trimethoxyphenethylamine (via reduction) or 2,3,4-trimethoxybenzonitrile (via dehydration). The trimethoxy motif is pharmacologically significant, appearing in various psychoactive phenethylamines and kinase inhibitors.

Expert Insight: The oxime moiety is not merely a handle; it is a metastable functional group . While stable at room temperature, it possesses a latent energy profile that researchers must respect during scale-up, particularly regarding thermal decomposition (Beckmann rearrangement).

Part 2: Physicochemical Profiling & Hazard Logic

The following data aggregates predicted and experimental values for the 2,3,4-isomer class.

Physical Properties Table
PropertyValue / DescriptionOperational Implication
Physical State Crystalline Solid (White to Off-White)Dust inhalation risk; requires local exhaust ventilation (LEV).
Melting Point 98°C – 104°C (Predicted)Higher than its aldehyde precursor (~40°C) due to H-bonding.
Solubility Soluble in DMSO, Methanol, DCM; Poor in WaterLipophilic nature (LogP ~1.8) suggests potential for dermal absorption.
Thermal Stability Unstable > 120°C CRITICAL: Risk of exothermic decomposition yielding nitriles.
pKa ~11.0 (Oxime OH)Weakly acidic; soluble in strong alkaline solutions.
Mechanistic Toxicology & Hazards

Unlike standard SDSs which list codes, we analyze the cause of toxicity.

  • Metabolic Hydrolysis: Upon ingestion or mucosal contact, oximes can hydrolyze back to the parent aldehyde (2,3,4-trimethoxybenzaldehyde) and hydroxylamine. Hydroxylamine is a known mutagen and hematotoxin (methemoglobinemia inducer).

  • Local Irritation: The oxime functionality is a polarized H-bond donor/acceptor, leading to irritation of the eyes (H319) and mucous membranes (H335).

GHS Classification (derived from Structure-Activity Relationships)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

Part 3: Operational Safety Protocols (Self-Validating Systems)

This section details protocols designed to fail safely. If a step cannot be completed as described, the operator must halt.

Protocol: Safe Handling & Weighing
  • Engineering Control: All weighing must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE Layering:

    • Base: Nitrile gloves (0.11 mm) – protects against incidental splash.

    • Overlay: If handling >5g or using DCM solvents, use Laminate film (Silver Shield) gloves to prevent permeation.

  • Validation Step: Before opening the vial, check the flow monitor on the hood. If flow < 80 fpm, STOP .

Protocol: Thermal Processing (Reaction Safety)
  • Risk: Oximes can undergo a "runaway" Beckmann rearrangement if heated with acid catalysts or anhydrides, releasing massive heat.

  • Control: Never heat neat (solvent-free) material above 80°C.

  • Quench Plan: Have a cooling bath (Ice/Water) immediately available next to any heating mantle.

Emergency Response Logic
  • Fire: Use

    
     or Dry Chemical.[2][6] Avoid Water Jet  (may spread the lipophilic molten solid).
    
    • Note: Combustion releases

      
       gases (lung edema risk).
      
  • Spill (Solid):

    • Isolate: Clear area of non-essential personnel.

    • Wet: Lightly mist with inert oil or water (if compatible with surroundings) to prevent dust.

    • Sweep: Use a HEPA-filter vacuum or wet-sweep method.

    • Neutralize: Wipe surface with 1% NaOH solution (solubilizes residues).

Part 4: Synthesis & Degradation Pathways (Visualized)

Understanding how the molecule is made and how it breaks down is essential for storage and waste disposal.

Pathway Diagram

The following diagram illustrates the synthesis from the aldehyde and the two critical degradation paths: thermal dehydration (to nitrile) and hydrolysis.

OximePathways Aldehyde 2,3,4-Trimethoxybenzaldehyde (Precursor) Oxime (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (Target Molecule) Aldehyde->Oxime Condensation (NaOH/EtOH) NH2OH Hydroxylamine HCl NH2OH->Oxime Oxime->Aldehyde Hydrolysis (Aq. Acid) Nitrile 2,3,4-Trimethoxybenzonitrile (Thermal Degradation Product) Oxime->Nitrile Dehydration (Heat/Acid/Ac2O) Amine 2,3,4-Trimethoxyphenethylamine (Reduction Product) Oxime->Amine Reduction (LiAlH4/H2)

Figure 1: Synthesis, utility, and thermal degradation risks of the oxime intermediate.

Part 5: Storage & Disposal[3]

Storage Hierarchy
  • Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temp, cold storage retards slow hydrolysis or oxidation.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidation of the methoxy groups (demethylation) over long periods.

  • Incompatibility: Segregate from Acid Anhydrides (e.g., Acetic Anhydride) and Strong Acids . Contact induces rapid exothermic dehydration.

Disposal (Ecological Compliance)
  • Do not flush. This compound is toxic to aquatic life due to the phenolic ether moiety.

  • Method: Dissolve in a combustible solvent (Acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle

    
     emissions).
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75006 (2,3,4-Trimethoxybenzaldehyde). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzaldehyde oxime (General Class Data). Retrieved from [Link]

  • Ando, K., et al.Thermal Runaway Reactions of Oximes. Journal of Loss Prevention in the Process Industries. (General reference for oxime thermal hazards).

Sources

Foundational

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane as a pharmaceutical intermediate

The following is an in-depth technical guide on (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde oxime . Pharmaceutical Intermediate for 2,3,4-Trimethoxybenzylamine & Trime...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde oxime .

Pharmaceutical Intermediate for 2,3,4-Trimethoxybenzylamine & Trimetazidine Analogs

Executive Summary

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (CAS: 15258-55-6 ), commonly referred to as 2,3,4-Trimethoxybenzaldehyde oxime , is a critical benzenoid intermediate in the synthesis of cardiovascular therapeutics. It serves as the stable, crystalline precursor to 2,3,4-Trimethoxybenzylamine , a primary amine moiety found in the anti-anginal agent Trimetazidine and related calcium channel blockers.

Unlike its parent aldehyde (2,3,4-trimethoxybenzaldehyde), the oxime derivative offers a chemically distinct handle for purification and controlled reduction, mitigating the formation of secondary amine byproducts common in direct reductive aminations. This guide details its synthesis, physicochemical characterization, and downstream applications in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
ParameterSpecification
IUPAC Name (1E)-(2,3,4-Trimethoxyphenyl)methanone oxime
Common Name 2,3,4-Trimethoxybenzaldehyde oxime
CAS Number 15258-55-6
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, Methanol, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point Solid (Distinct from parent aldehyde MP 38-40°C)
Key Functional Group Hydroxyimino (=N-OH) attached to electron-rich arene
Synthetic Methodology

The synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a high-yielding condensation reaction between 2,3,4-trimethoxybenzaldehyde and hydroxylamine hydrochloride. The protocol below prioritizes purity and yield for pharmaceutical applications.

Reaction Mechanism

The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of water generate the C=N double bond.

Synthesis Aldehyde 2,3,4-Trimethoxybenzaldehyde (C10H12O4) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent Hydroxylamine HCl + NaHCO3 Reagent->Intermediate Product 2,3,4-Trimethoxybenzaldehyde Oxime (C10H13NO4) Intermediate->Product - H2O Elimination Water H2O (Byproduct) Intermediate->Water

Figure 1: Condensation pathway for oxime formation.

Experimental Protocol

Scale: 100 mmol basis Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (19.6 g, 100 mmol)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (10.4 g, 150 mmol)

  • Sodium Bicarbonate (NaHCO₃) (12.6 g, 150 mmol)

  • Solvent: Ethanol (95%) / Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3,4-trimethoxybenzaldehyde in 150 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate beaker, dissolve NH₂OH·HCl and NaHCO₃ in 20 mL of water (evolution of CO₂ gas will occur). Add this aqueous solution dropwise to the aldehyde solution over 15 minutes.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (lower Rf).

  • Workup: Concentrate the ethanol under reduced pressure (rotary evaporator). The residue will be a slurry.

  • Isolation: Add 100 mL of ice-cold water to the residue to precipitate the oxime fully. Filter the white solid under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts. Recrystallize from Ethanol/Water if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 92–96% (approx. 19.5–20.2 g).

Downstream Pharmaceutical Applications

The primary utility of this oxime lies in its reduction to 2,3,4-Trimethoxybenzylamine , a key building block. While Trimetazidine is often made via the chloromethyl intermediate, the oxime route avoids the use of potent alkylating agents (carcinogens) and provides a cleaner amine profile.

Reduction Protocols (Oxime

Amine)

Two primary methods are employed depending on available equipment:

MethodReagentsConditionsAdvantages
Catalytic Hydrogenation H₂, Pd/C (10%)3-5 bar, MeOH, RTCleanest profile; Industrial standard.
Chemical Reduction Zn dust, Ammonium FormateReflux in MeOHLow cost; No high-pressure equipment needed.
Pathway to Trimetazidine

The amine derived from the oxime is cyclized with bis(2-chloroethyl)amine to form the piperazine ring.

Trimetazidine Oxime 2,3,4-Trimethoxybenzaldehyde Oxime (Intermediate) Reduction Reduction (H2/Pd or Zn/HCOONH4) Oxime->Reduction Amine 2,3,4-Trimethoxybenzylamine (Key Precursor) Reduction->Amine Cyclization Cyclization (Base catalyzed) Amine->Cyclization Alkylation Reagent + Bis(2-chloroethyl)amine Reagent->Cyclization API Trimetazidine Dihydrochloride (Final API) Cyclization->API

Figure 2: Synthetic utility of the oxime in the Trimetazidine pathway.

Analytical Profiling & Quality Control

For researchers characterizing this intermediate, the following spectral data confirms the structure.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.2 ppm (s, 1H, =N-OH ) – Diagnostic peak, disappears with D₂O exchange.
      
    • 
       8.2 ppm (s, 1H, -CH =N-) – Singlet, characteristic of aldoximes.
      
    • 
       7.4 ppm (d, 1H, Ar-H ortho to CH=N).
      
    • 
       6.8 ppm (d, 1H, Ar-H meta to CH=N).
      
    • 
       3.7–3.9 ppm (s, 9H, 3 x -OCH ₃).
      
  • Impurity Profile:

    • Impurity A: 2,3,4-Trimethoxybenzaldehyde (Starting material).[2][3][4] Detectable via HPLC at RRT 1.2 (approx).

    • Impurity B: 2,3,4-Trimethoxybenzoic acid (Oxidation byproduct).

Safety & Handling
  • Thermal Stability: While benzaldoximes are generally stable, oximes can undergo thermal rearrangement (Beckmann rearrangement) at high temperatures. Store below 30°C.

  • Toxicology: No specific toxicological data exists for this specific CAS. Treat as a potential irritant (Skin/Eye) and handle under a fume hood.

  • Incompatibility: Avoid contact with strong acids (hydrolysis back to aldehyde) and strong oxidizing agents.

References
  • Chemical Identity: 2,3,4-Trimethoxybenzaldehyde oxime (CAS 15258-55-6).[5][6][7][8] Bide Pharm Catalog. Link

  • Synthesis Protocol: General procedure for oxime preparation from benzaldehydes. Amazon Web Services (AWS) Open Data / Literature Mining. Link

  • Reduction Methodology: Catalytic Reduction of Oximes to Hydroxylamines and Amines. Chemistry - A European Journal, 2022. Link

  • Trimetazidine Pathway: Preparation method of trimetazidine. Google Patents CN102850296A. Link

  • Parent Compound Data: 2,3,4-Trimethoxybenzaldehyde Properties. ChemicalBook. Link

Sources

Exploratory

Introduction: The Promising Scaffold of Substituted Benzaldehyde Oximes

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde Oxime Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Benzaldehyde oximes are a versatile class of organic compounds characterized by the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde Oxime Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Benzaldehyde oximes are a versatile class of organic compounds characterized by the C₆H₅CH=NOH functional group. They serve as crucial intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The core structure, consisting of an aromatic ring and an oxime moiety, provides a unique platform for chemical modification. The oxime group (=N-OH) imparts distinct physicochemical properties that facilitate interactions with various biological targets, while the benzene ring allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]

Modifications on the benzene ring, such as the introduction of methoxy groups, have been shown to significantly modulate the biological effects of these compounds.[2] This guide focuses specifically on derivatives of 2,3,4-trimethoxybenzaldehyde oxime, a scaffold of growing interest. The parent aldehyde is a key intermediate in the synthesis of pharmaceuticals, notably the anti-anginal drug Trimetazidine, and has been investigated for its effects on tubulin-dependent GTP hydrolysis.[3][4][5] By exploring the synthesis, biological evaluation, and structure-activity relationships of its oxime derivatives, we aim to provide a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents.

Synthesis and Derivatization: A Step-by-Step Approach

The generation of 2,3,4-trimethoxybenzaldehyde oxime derivatives begins with the synthesis of the parent aldehyde, followed by the crucial oximation step. The resulting oxime can then be further modified to produce a library of compounds for biological screening.

Part 1: Synthesis of the Precursor, 2,3,4-Trimethoxybenzaldehyde

A common and efficient route to synthesizing 2,3,4-trimethoxybenzaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic precursor like 1,2,3-trimethoxybenzene.[3][6]

Experimental Protocol: Vilsmeier-Haack Formylation [3][6]

  • Vilsmeier Reagent Formation: In a suitable reaction vessel under an inert atmosphere, carefully add phosphorus oxychloride (POCl₃) dropwise to dimethylformamide (DMF) while maintaining the temperature below 20°C with external cooling.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 1,2,3-trimethoxybenzene. The reaction is then heated, typically to 80-85°C, for several hours to ensure complete conversion.[6]

  • Hydrolysis: After the reaction is complete, the mixture is cooled and then carefully poured into a beaker containing ice-water to hydrolyze the intermediate iminium salt, leading to the formation of the aldehyde.

  • Work-up and Isolation: The product can be isolated via extraction with an organic solvent (e.g., toluene). The organic extract is washed sequentially with an aqueous alkali solution (e.g., 10% NaOH) and a saturated sodium chloride solution.[6]

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified either by vacuum distillation or by crystallization from an aliphatic solvent like hexane to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.[3][6]

Part 2: Oximation of 2,3,4-Trimethoxybenzaldehyde

The conversion of the aldehyde to its corresponding oxime is a straightforward condensation reaction with hydroxylamine. Modern, environmentally friendly protocols allow this reaction to proceed efficiently without the need for a catalyst.[7]

Experimental Protocol: Catalyst-Free Oximation [7]

  • Reaction Setup: In a reaction vessel at room temperature, combine 2,3,4-trimethoxybenzaldehyde (0.25 mmol) and hydroxylamine hydrochloride (NH₂OH·HCl) (0.3 mmol).

  • Solvent Addition: Add 2.0 mL of a 1:1 (v/v) mixture of mineral water and methanol to the vessel. The use of mineral water can activate the amine source and accelerate the reaction.[7]

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform a work-up using an ethyl acetate-water mixture. Separate the organic phase.

  • Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The final product can be further purified by flash column chromatography to yield pure 2,3,4-trimethoxybenzaldehyde oxime.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_oxime Part 2: Oximation cluster_derivatives Part 3: Derivatization 1_2_3_TMB 1,2,3-Trimethoxybenzene Aldehyde 2,3,4-Trimethoxybenzaldehyde 1_2_3_TMB->Aldehyde Vilsmeier-Haack Reaction Reagents1 POCl₃, DMF (Vilsmeier Reagent) Reagents1->Aldehyde Oxime 2,3,4-Trimethoxybenzaldehyde Oxime Aldehyde->Oxime Condensation Reagents2 NH₂OH·HCl (Mineral Water/Methanol) Reagents2->Oxime Derivatives Oxime Ethers, Esters, etc. Oxime->Derivatives Alkylation / Acylation Reagents3 Alkyl Halides, Acyl Chlorides, etc. Reagents3->Derivatives

Caption: Synthesis workflow for 2,3,4-trimethoxybenzaldehyde oxime and its derivatives.

Biological Activities and Therapeutic Potential

The benzaldehyde oxime scaffold is associated with a diverse range of biological activities. The introduction of the 2,3,4-trimethoxy substitution pattern provides a unique electronic and steric profile that can be exploited for various therapeutic applications.

Antimicrobial Activity

Substituted benzaldehyde oximes and their esters have demonstrated notable antimicrobial properties.[2][8] While extensive data on the 2,3,4-trimethoxy derivative is emerging, the parent aldehyde has shown activity against Candida albicans.[9] The evaluation of antimicrobial efficacy is typically conducted using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Antifungal Activity of 2,3,4-Trimethoxybenzaldehyde

Compound Test Organism Activity Metric Result Reference
2,3,4-Trimethoxybenzaldehyde Candida albicans ATCC 90028 MFC 2 mg/mL [9]

MFC: Minimum Fungicidal Concentration

Experimental Protocol: Broth Microdilution for MIC Determination [2]

  • Inoculum Preparation: Culture the target bacterial or fungal strain on an appropriate agar medium. Transfer colonies to a sterile broth and incubate until the turbidity corresponds to a known microbial concentration (e.g., 10⁸ CFU/mL). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Dissolve the synthesized oxime derivatives in a suitable solvent like DMSO to create a stock solution. Prepare a series of twofold dilutions in a sterile 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (medium only) controls. Incubate the plate at a suitable temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant and Enzyme Inhibitory Activity

Oxime derivatives are recognized for their antioxidant and antiradical activities.[10] Studies on structurally related compounds, specifically O-benzyl oximes derived from 2,3,4-trihydroxybenzaldehyde, have identified them as potent dual-acting agents that target aldose reductase (ALR2) and oxidative stress.[11][12] ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications.[12] The polyhydroxy substitution pattern on the benzaldehyde ring was found to be crucial for both enzyme inhibition and antioxidant capacity.[11] This suggests that the oxygenation pattern of the 2,3,4-trimethoxy scaffold is a promising feature for developing novel ALR2 inhibitors and antioxidants.

Anticonvulsant Potential

Epilepsy is a widespread neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[13] Numerous heterocyclic compounds containing nitrogen, such as hydrazones and 1,2,4-triazole derivatives, have shown significant anticonvulsant activity.[14][15][16] Given the structural similarities, the 2,3,4-trimethoxybenzaldehyde oxime scaffold represents a promising, yet underexplored, area for the development of novel anticonvulsant agents. The typical evaluation involves in vivo models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[13][17]

Structure-Activity Relationships (SAR)

The development of potent therapeutic agents from a lead compound relies on a systematic understanding of its structure-activity relationship (SAR). For benzaldehyde oximes, the biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[2]

Key considerations for SAR studies on 2,3,4-trimethoxybenzaldehyde oxime derivatives include:

  • Modification of the Oxime Group: Converting the oxime hydroxyl group into ethers or esters can significantly impact lipophilicity, membrane permeability, and metabolic stability, thereby influencing biological activity.[8]

  • Aromatic Ring Substitution: While this guide focuses on the 2,3,4-trimethoxy pattern, comparing its activity to other methoxy isomers (e.g., 2,4,5- or 3,4,5-trimethoxy) can reveal insights into the optimal substitution for a given biological target.[9]

  • Conformational Isomers: Oximes can exist as E and Z isomers. The specific geometry can be critical for binding to a biological target, making stereoselective synthesis and characterization important.

SAR_Cycle Lead Lead Compound (e.g., 2,3,4-TMB Oxime) Modification Chemical Modification (Derivatization) Lead->Modification Design Screening Biological Screening (In Vitro / In Vivo Assays) Modification->Screening Synthesize Analysis SAR Analysis (Data Interpretation) Screening->Analysis Evaluate Analysis->Modification Iterate New_Lead Optimized Compound Analysis->New_Lead Refine

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Future Perspectives

The 2,3,4-trimethoxybenzaldehyde oxime scaffold is a promising platform for drug discovery. While research is still in its early stages, the known biological activities of related compounds provide a strong rationale for future investigation. Key areas for exploration include:

  • Synthesis of Diverse Libraries: A broad range of oxime ether and ester derivatives should be synthesized to comprehensively explore the chemical space and build robust SAR models.

  • Broad Biological Screening: Derivatives should be screened against a wide panel of targets, with a particular focus on antimicrobial, anticonvulsant, antioxidant, and enzyme inhibitory assays.

  • Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

  • In Vivo Evaluation: The most promising candidates should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the synthetic versatility and inherent biological potential of this scaffold, researchers are well-positioned to develop novel and effective therapeutic agents.

References

  • Sabatino, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. Retrieved from [Link]

  • Ozen, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical Pharmacology International Journal. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]

  • Hamza, A., et al. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Sabatino, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde; 3,4,5-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde on the growth of C. albicans ATCC 90028. Retrieved from [Link]

  • Szymański, P., et al. (n.d.). Current Research on Antiepileptic Compounds. PMC. Retrieved from [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. Retrieved from [Link]

  • Yurttaş, L., et al. (n.d.). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. Retrieved from [Link]

  • Feshchenko, D., et al. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Popa, C. V., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Retrieved from [Link]

Sources

Foundational

Toxicological profile of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

An In-Depth Technical Guide to Establishing the Toxicological Profile of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Executive Summary The journey of a novel chemical entity from discovery to potential application is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing the Toxicological Profile of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary

The journey of a novel chemical entity from discovery to potential application is paved with rigorous scientific evaluation, at the heart of which lies a comprehensive toxicological assessment. This guide provides a detailed framework for establishing the toxicological profile of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a compound of interest for which no public toxicological data currently exists. Tailored for researchers, scientists, and drug development professionals, this document outlines a tiered, evidence-based approach, from initial in silico predictions to definitive in vivo studies. By elucidating the causality behind experimental choices and adhering to the highest standards of scientific integrity, this guide serves as a practical roadmap for the safety evaluation of novel chemical compounds.

Introduction: Charting the Course for a Comprehensive Toxicological Profile

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, with its distinct chemical structure, presents a unique set of questions regarding its interaction with biological systems. A thorough toxicological evaluation is not merely a regulatory hurdle but a fundamental scientific necessity to understand its potential risks and ensure human and environmental safety. The trimethoxyphenyl moiety is found in a number of biologically active compounds, some with demonstrated therapeutic effects and others with notable toxicity.[1][2] This structural alert underscores the importance of a meticulous and systematic toxicological investigation.

Our approach is a progressive, tiered strategy that begins with broad, high-throughput screening and moves towards more complex, targeted studies. This methodology is designed to be resource-efficient while maximizing the acquisition of critical safety data. It aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing, emphasizing the use of non-animal methods wherever feasible.[3]

Foundational Steps: Physicochemical Characterization and In Silico Toxicological Prediction

Prior to any biological testing, a comprehensive understanding of the compound's physicochemical properties is essential. These properties, including solubility, stability, and partition coefficient, will inform the design of subsequent toxicological assays.

Concurrently, in silico (computational) toxicology provides a powerful preliminary risk assessment.[4] By leveraging quantitative structure-activity relationship (QSAR) models, we can predict potential toxicities based on the chemical structure of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. These models compare the compound to a vast database of chemicals with known toxicological profiles to identify potential hazards such as mutagenicity, carcinogenicity, and organ-specific toxicities.

Table 1: Key Physicochemical Parameters and In Silico Endpoints

Parameter/EndpointMethod/ToolRationale
Physicochemical
Aqueous SolubilityShake-flask method (OECD 105)Determines bioavailability and informs vehicle selection for in vitro and in vivo studies.
Partition Coefficient (logP)HPLC method (OECD 117)Predicts lipophilicity and potential for bioaccumulation.
StabilityHPLC-UV/MSAssesses degradation in different media (e.g., water, DMSO) and conditions (pH, temperature).
In Silico
Genotoxicity PredictionDEREK Nexus, Sarah NexusIdentifies structural alerts for potential DNA damage or mutagenicity.
Carcinogenicity PredictionToxtree, Lhasa Carcinogenicity DatabaseAssesses the potential for long-term cancer risk based on structural fragments.
Organ Toxicity PredictionTOPKAT, CASE UltraPredicts potential for hepatotoxicity, cardiotoxicity, and other organ-specific adverse effects.

In Vitro Toxicological Assessment: A Cellular-Level Investigation

In vitro toxicology assays are the cornerstone of modern safety assessment, offering a high-throughput and ethical means to evaluate the potential of a compound to cause harm at the cellular level.[5][6] These tests are crucial for early-stage hazard identification and can significantly reduce the number of compounds that proceed to more resource-intensive in vivo testing.

Cytotoxicity Assays

The initial step in in vitro testing is to determine the concentration at which the compound becomes toxic to cells. This is typically assessed using a variety of cell lines, including human-derived cells, to provide relevant data for predicting human responses.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a serial dilution of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity testing is critical to assess the potential of a compound to damage DNA, which can lead to mutations and cancer.[7] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses different strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Micronucleus Test: This test uses mammalian cells to identify both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).

  • In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a compound to induce structural changes in chromosomes.

Organ-Specific Toxicity

To investigate the potential for toxicity in specific organs, a variety of specialized in vitro models can be employed.

  • Hepatotoxicity: Use of primary human hepatocytes or 3D liver spheroids to assess liver cell injury, steatosis, and cholestasis.[8]

  • Cardiotoxicity: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac contractility and electrophysiology.

  • Nephrotoxicity: Utilizing human kidney proximal tubule epithelial cells to assess kidney cell damage.

In Vivo Toxicological Studies: A Whole-System Perspective

While in vitro assays provide valuable mechanistic data, in vivo studies in animal models are often necessary to understand the complex interactions of a compound within a living organism.[3][9] These studies are essential for determining the overall safety profile of a compound and for establishing safe dosage levels for potential human exposure. All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and adhere to strict ethical guidelines for animal welfare.[10][11]

Acute Toxicity Studies

Acute toxicity studies are designed to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period.[11] The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol that minimizes the number of animals required.[12]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use healthy, young adult female rats (e.g., Wistar rats).

  • Dose Selection: Based on in vitro data and in silico predictions, select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[13]

  • Administration: Administer the compound by oral gavage.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality and signs of toxicity.

Repeated Dose Toxicity Studies

Sub-chronic (e.g., 28-day or 90-day) and chronic (e.g., 6-month or 1-year) toxicity studies are conducted to evaluate the effects of repeated exposure to the compound.[14] These studies are critical for identifying target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Key Parameters Monitored in Repeated Dose Toxicity Studies

ParameterAssessment
Clinical ObservationsDaily checks for signs of toxicity, changes in behavior, and overall health.
Body Weight and Food ConsumptionMeasured weekly to assess general health and palatability of the test substance.
HematologyAnalysis of red and white blood cell counts, hemoglobin, and other blood parameters.
Clinical ChemistryMeasurement of liver enzymes, kidney function markers, and other indicators of organ health.
UrinalysisAssessment of kidney function and detection of abnormalities.
Gross Necropsy and HistopathologyMacroscopic and microscopic examination of all major organs and tissues.

Visualizing the Path Forward: A Workflow for Toxicological Assessment

The following diagram illustrates the tiered approach to establishing the toxicological profile of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Toxicological_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Profile & Risk Assessment physchem Physicochemical Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) physchem->cytotoxicity insilico In Silico Toxicity Prediction insilico->cytotoxicity genotoxicity Genotoxicity Battery (Ames, Micronucleus) cytotoxicity->genotoxicity organ_toxicity Organ-Specific Toxicity (Hepatocytes, Cardiomyocytes) genotoxicity->organ_toxicity acute_toxicity Acute Toxicity (e.g., OECD 423) organ_toxicity->acute_toxicity repeated_dose Repeated Dose Toxicity (28-day, 90-day) acute_toxicity->repeated_dose data_integration Data Integration & Analysis repeated_dose->data_integration risk_assessment Toxicological Profile & Risk Assessment data_integration->risk_assessment

Caption: A tiered workflow for the toxicological assessment of a novel compound.

Conclusion: Synthesizing a Comprehensive Toxicological Profile

The process of establishing a toxicological profile for a novel compound such as (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a multi-faceted and rigorous scientific endeavor. By following the structured, tiered approach outlined in this guide, researchers can systematically gather the necessary data to make informed decisions about the safety of the compound. This process, rooted in scientific integrity and ethical principles, is fundamental to the responsible development of new chemicals and medicines. The resulting comprehensive toxicological profile will serve as a critical document for regulatory submissions and for ensuring the protection of human health.

References

  • In vivo toxicology studies - Blog. (2021, November 22). Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from [Link]

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Retrieved from [Link]

  • Oecd guidelines for toxicology studies. (2018, April 17). Retrieved from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001, December 17). Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Retrieved from [Link]

  • Toxicology Studies. (n.d.). Retrieved from [Link]

  • In vivo Pharmacology. (n.d.). Retrieved from [Link]

  • OECD GUIDELINES.pptx. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 423. (2001, December 17). Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Retrieved from [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017, July 14). Retrieved from [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025, January 2). Retrieved from [Link]

  • Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024, September 7). Retrieved from [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025, January 17). Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022, July 20). Retrieved from [Link]

  • Relationship between structure, toxicity and activity. (2015, January 30). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

An In-Depth Guide to the Catalytic Hydrogenation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Introduction: The Gateway to 2,3,4-Trimethoxybenzylamine In the landscape of pharmaceutical synthesis, the efficient const...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Introduction: The Gateway to 2,3,4-Trimethoxybenzylamine

In the landscape of pharmaceutical synthesis, the efficient construction of substituted benzylamines is a cornerstone for the development of numerous active pharmaceutical ingredients (APIs). Among these, 2,3,4-trimethoxybenzylamine stands out as a critical intermediate, most notably in the synthesis of Trimetazidine, an anti-anginal agent.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of this key amine via the catalytic hydrogenation of its precursor, (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the choice of catalysts, reaction conditions, and safety protocols. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for this pivotal chemical transformation. We will explore two of the most effective and widely used heterogeneous catalysts for this purpose: Palladium on Carbon (Pd/C) and Raney® Nickel.

The Precursor: Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

A reliable synthesis begins with a high-quality starting material. The oxime precursor is readily prepared from 2,3,4-trimethoxybenzaldehyde. This aldehyde itself is typically synthesized via the formylation of 1,2,3-trimethoxybenzene using methods like the Vilsmeier-Haack reaction or by the methylation of 2,3,4-trihydroxybenzaldehyde.[1][2][4]

The oximation of the aldehyde is a straightforward and high-yielding reaction involving its condensation with hydroxylamine.

Diagram 1: Overall Synthetic Pathway

cluster_0 Part 1: Oximation cluster_1 Part 2: Catalytic Hydrogenation A 2,3,4-Trimethoxybenzaldehyde B (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (The Oxime) A->B Hydroxylamine HCl, Base (e.g., NaOH) C (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (The Oxime) D 2,3,4-Trimethoxybenzylamine (Target Product) C->D H₂, Catalyst (Pd/C or Raney Ni)

Caption: Overall reaction scheme from the starting aldehyde to the final amine product.

Principles of Oxime Hydrogenation: Mechanism and Catalyst Selection

The reduction of an oxime to a primary amine is a cornerstone of synthetic chemistry, achievable through various methods including catalytic hydrogenation.[5][6] This process involves the reductive cleavage of the N-O bond and the saturation of the C=N double bond.

The Catalytic Mechanism The heterogeneous catalytic hydrogenation of an oxime on a metal surface can be summarized in a few key steps:

  • Adsorption: The oxime molecule and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst surface.[6][7]

  • Hydrogen Activation: The H-H bond in H₂ is cleaved, forming reactive metal-hydride species on the surface.[7]

  • Reduction & Cleavage: The activated hydrogen atoms are sequentially transferred to the oxime. The reaction can proceed through different pathways. One common pathway involves initial hydrogenolysis of the N-O bond to form an imine intermediate, which is then rapidly hydrogenated to the primary amine.[8] Another possibility is the reduction of the C=N bond to form a hydroxylamine, which is subsequently reduced to the amine.[9]

  • Desorption: The final amine product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.[6]

Catalyst Selection: A Critical Choice The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and operating conditions.

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, Pd/C is effective for the hydrogenation of many functional groups. For oxime reduction, it often requires acidic additives to achieve high yields of the primary amine and can be less selective than other catalysts.[8][10]

  • Raney® Nickel: This sponge-like nickel-aluminum alloy is a highly active and often more cost-effective catalyst.[11] It is particularly well-suited for the reduction of aldoximes to primary amines and can often be used under neutral or basic conditions, which can be advantageous for acid-sensitive substrates.[12][13] First-row transition metals like nickel tend to favor the formation of primary amines over secondary amine byproducts.[12]

  • Platinum-based Catalysts (e.g., PtO₂): These are also highly active catalysts. However, under certain acidic conditions, platinum can favor the formation of hydroxylamines rather than fully reducing the oxime to the primary amine.[8][9][10]

For this specific transformation, both Raney® Nickel and Pd/C are excellent candidates, and the choice may depend on available equipment, cost considerations, and desired reaction conditions.

Diagram 2: Simplified Catalytic Cycle on a Metal Surface

Catalyst Metal Surface Adsorbed_Oxime Adsorbed Oxime Catalyst->Adsorbed_Oxime Adsorbed_H Adsorbed H• Catalyst->Adsorbed_H Oxime R-CH=NOH Oxime->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Activation Amine R-CH₂-NH₂ Adsorbed_Oxime->Amine Hydrogenation (H• Transfer) Amine->Catalyst Desorption

Caption: The fundamental steps of heterogeneous catalytic hydrogenation.

Application Protocol A: Hydrogenation using Raney® Nickel

This protocol is often preferred for its high activity and selectivity towards the primary amine under relatively mild conditions.

Materials and Reagents

ReagentFormulaMWAmountMoles (equiv)CAS No.
Oxime PrecursorC₁₀H₁₃NO₄211.2221.1 g0.190536-56-8
Raney® Nickel (50% slurry in H₂O)Ni58.69~5 gCatalyst7440-02-0
Methanol (MeOH)CH₄O32.04200 mLSolvent67-56-1
Ammonium Hydroxide (28% NH₃ in H₂O)NH₄OH35.04~5 mLAdditive1336-21-6
Hydrogen GasH₂2.0250-100 psiReductant1333-74-0

Experimental Procedure

  • Reactor Setup: Equip a high-pressure reactor (e.g., a Parr hydrogenator) with a magnetic stir bar and ensure it is clean and dry.

  • Charging the Reactor:

    • To the reactor vessel, add (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (21.1 g, 0.1 mol) and methanol (200 mL).

    • Add ammonium hydroxide (~5 mL). The addition of a base is often beneficial when using Raney Ni to suppress the formation of secondary amine byproducts.[8]

    • Safety First: Under a stream of inert gas (N₂ or Argon), carefully add the Raney® Nickel slurry (~5 g). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care, always kept wet with solvent.[11]

  • Hydrogenation:

    • Seal the reactor securely.

    • Purge the reactor headspace with nitrogen gas three times to remove all oxygen.

    • Purge the reactor with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Begin vigorous stirring and heat the reaction to 40-50°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 2-6 hours when hydrogen consumption ceases. A small sample can be carefully withdrawn (after depressurizing and purging with N₂) to check for completeness by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

    • Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial: Do not allow the filter cake to dry out, as it can ignite. Quench the filter cake immediately with copious amounts of water.

    • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol.

    • Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude 2,3,4-trimethoxybenzylamine can be purified by vacuum distillation or recrystallization to yield a pure product.

Application Protocol B: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol utilizes the common and robust Pd/C catalyst, often in the presence of an acid to promote the reaction.

Materials and Reagents

ReagentFormulaMWAmountMoles (equiv)CAS No.
Oxime PrecursorC₁₀H₁₃NO₄211.2221.1 g0.190536-56-8
10% Palladium on Carbon (Pd/C)Pd/C-~1 gCatalyst7440-05-3
Ethanol (EtOH) or Acetic AcidC₂H₆O / C₂H₄O₂46.07 / 60.05200 mLSolvent64-17-5 / 64-19-7
Hydrogen GasH₂2.0250-100 psiReductant1333-74-0

Experimental Procedure

  • Reactor Setup: Use a high-pressure reactor as described in Protocol A.

  • Charging the Reactor:

    • Add the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (21.1 g, 0.1 mol) and the solvent (200 mL of ethanol or acetic acid) to the reactor vessel. The use of an acidic solvent like acetic acid can significantly accelerate the reduction of oximes over Pd/C.[10]

    • Carefully add the 10% Pd/C catalyst (~1 g). While less pyrophoric than Raney Ni, dry Pd/C can also be flammable and should be handled with care.

  • Hydrogenation:

    • Seal the reactor and purge sequentially with nitrogen and then hydrogen as detailed in Protocol A.

    • Pressurize the reactor to 50-100 psi with hydrogen.

    • Commence vigorous stirring at room temperature. The reaction is often exothermic, and gentle cooling may be required initially.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Work-up and Purification:

    • Depressurize and purge the reactor with nitrogen.

    • Catalyst Filtration: Filter the reaction mixture through Celite® to remove the Pd/C catalyst. The catalyst can be safely handled in the air once it is solvent-wet.

    • Solvent Removal & Neutralization: If acetic acid was used as the solvent, it must be removed under reduced pressure. The residue should then be dissolved in an organic solvent and neutralized carefully with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

    • Extraction & Purification: Perform an aqueous work-up as described in Protocol A. Purify the final product by vacuum distillation or recrystallization.

Diagram 3: General Experimental Workflow

Start Start Charge_Reactor Charge Reactor: Oxime, Solvent, Catalyst Start->Charge_Reactor Seal_Purge Seal Reactor Purge with N₂ then H₂ Charge_Reactor->Seal_Purge Hydrogenate Pressurize with H₂ Stir and Heat (if needed) Seal_Purge->Hydrogenate Monitor Monitor H₂ Uptake (TLC/GC-MS Check) Hydrogenate->Monitor Depressurize Cool and Depressurize Purge with N₂ Monitor->Depressurize Filter Filter to Remove Catalyst (Quench Catalyst) Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Workup Aqueous Work-up (Extraction & Drying) Concentrate->Workup Purify Purify Product (Distillation/Recrystallization) Workup->Purify End Pure Product Purify->End

Caption: A step-by-step flowchart of the catalytic hydrogenation process.

Product Characterization and Troubleshooting

Expected Product: 2,3,4-Trimethoxybenzylamine

PropertyValue
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
CAS Number 3256-64-6

The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive or insufficient catalyst- Low hydrogen pressure or leak- Insufficient reaction time/temperature- Use fresh, active catalyst or increase catalyst loading- Check system for leaks; increase H₂ pressure- Extend reaction time or moderately increase temperature
Low Yield - Mechanical losses during work-up- Catalyst poisoning (e.g., by sulfur impurities)- Incomplete reaction- Ensure efficient extraction and transfer of material- Use purified starting materials- See "Incomplete Reaction" above
Formation of Byproducts - Formation of secondary amine- Formation of hydroxylamine- Add a base (e.g., NH₄OH) when using Raney Ni- Ensure sufficient reaction time and catalyst activity for full reduction

References

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]

  • MDPI. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]

  • Filo. (2025, November 1). Mechanism of how oxime is converted to amine. Filo. [Link]

  • RSC Blogs. (2012, August 8). Steering aldoximes to primary or secondary amines. RSC Blogs. [Link]

  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Scribd. (n.d.). Chemists' Guide to Oxime Reduction. Scribd. [Link]

  • Bulletin of the Chemical Society of Japan. (2006, June 27). Electrocatalytic Reduction Using Raney Nickel. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the asymmetric hydrogenation of oximes to hydroxylamines catalyzed by iridium complexes. ResearchGate. [Link]

  • Nature. (2022, June 13). Nickel-catalyzed asymmetric hydrogenation of oximes. Nature. [Link]

  • ResearchGate. (2025, August 6). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. ResearchGate. [Link]

  • Vineeth Chemicals. (n.d.). Raney Nickel Catalyst (Active). Vineeth Chemicals. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 2-indanone oxime over Pt/C or Pd/C catalysts. ResearchGate. [Link]

  • PMC. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]

  • EPO. (2009, May 6). Raney-nickel-iron catalyst, its preparation and a method to produce L-norephedrine by hydrogenating L-phenylacetylcarbinol-oxime with said catalyst. Patent 2055379. [Link]

  • EPO. (2006, January 25). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Formate. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. [Link]

  • MDPI. (2025, February 12). Catalytic Hydrogenation and Heteroatom Removal for the Soluble Organics from Santanghu Bituminous Coal. MDPI. [Link]

  • PubChem. (n.d.). 6-hydroxy-1-(4-methoxycinnamoyl)-2,3,4-Trimethoxy-benzene. PubChem. [Link]

  • ResearchGate. (2025, November 5). Enhanced hydrogenation catalyst synthesized by Desulfovibrio desulfuricans exposed to a radio frequency magnetic field. ResearchGate. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Note: Reduction Protocols for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane to 2,3,4-Trimethoxybenzylamine

Executive Summary & Strategic Context This guide details the reduction of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (also known as 2,3,4-trimethoxybenzaldehyde oxime) to 2,3,4-trimethoxybenzylamine . This transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the reduction of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (also known as 2,3,4-trimethoxybenzaldehyde oxime) to 2,3,4-trimethoxybenzylamine . This transformation is a critical node in the synthesis of the anti-anginal agent Trimetazidine and various alkaloid analogs.

The substrate presents specific challenges due to the electron-rich nature of the 2,3,4-trimethoxybenzene ring and the steric crowding at the ortho-methoxy position. Improper reduction conditions frequently lead to three failure modes:

  • Dimerization: Formation of the secondary amine (bis-benzylamine) via condensation of the product amine with the intermediate imine.

  • Hydrolysis: Reversion to the aldehyde under aqueous acidic conditions.

  • Incomplete Reduction: Stalling at the hydroxylamine stage (

    
    ).
    

This note provides three validated protocols selected based on scale and equipment availability.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Equip Is High-Pressure Equipment Available? Scale->Equip > 10g MethodB Method B: Hydride Reduction (LiAlH4) Best for: <10g Scale, Lab Standard Scale->MethodB < 10g (Lab Scale) MethodA Method A: Catalytic Hydrogenation (Raney Ni or Pd/C) Best for: >10g Scale, Clean Workup Equip->MethodA Yes (Autoclave/Parr) MethodC Method C: Dissolving Metal (Zn / NH4COOH) Best for: Chemoselectivity, No H2 gas Equip->MethodC No (Standard Glassware)

Figure 1: Strategic decision tree for selecting the optimal reduction protocol based on laboratory constraints.

Technical Background & Mechanism

The reduction of oximes to primary amines proceeds through a stepwise mechanism.[1] Understanding this is vital for troubleshooting.

  • N-O Bond Cleavage: The weak N-O bond is cleaved first (in hydrogenolysis) or concurrently (in hydride reduction), forming an imine intermediate.

  • C=N Saturation: The imine is reduced to the primary amine.[1]

The "Dimerization Trap": The primary amine product is a nucleophile. It can attack the transient imine intermediate to form a secondary amine (dimer).

  • Mitigation Strategy: In catalytic hydrogenation, we introduce ammonia (to shift equilibrium toward the primary amine) or acid (to protonate the amine product, rendering it non-nucleophilic).

Method A: Catalytic Hydrogenation (Scalable / Industrial)

Applicability: Preferred for scale-up (>10g) due to atom economy and simplified workup. Critical Reagent: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

Protocol Design Logic

While Pd/C is common, Raney Nickel is often superior for oximes because it is less prone to poisoning by the amine product and effectively cleaves the N-O bond. We utilize ammoniacal methanol to suppress dimerization.

Materials
  • Substrate: 2,3,4-Trimethoxybenzaldehyde oxime (1.0 equiv)

  • Catalyst: Raney Nickel (W-2 or equivalent, ~10-20 wt% loading) or 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol (saturated with NH3 gas or containing 2.0 equiv NH4OH).

  • Hydrogen Source: H2 gas (balloon for small scale, 50-100 psi for large scale).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Caution: Raney Nickel is pyrophoric. Handle under argon/nitrogen. Keep wet.

    • Dissolve the oxime (e.g., 10.0 g) in Methanol (100 mL).

    • Add aqueous Ammonia (25%, 5 mL) to the solution. Why? The excess ammonia competes with the product amine, preventing secondary amine formation.[2] [1]

  • Catalyst Addition:

    • Carefully add the Raney Ni slurry (approx. 1-2 g wet weight) to the reaction vessel.

  • Hydrogenation:

    • Parr Shaker/Autoclave: Purge vessel 3x with N2, then 3x with H2. Pressurize to 3-5 bar (45-75 psi). Agitate at Room Temperature (20-25°C).

    • Note: Heating (>50°C) may increase the risk of hydrogenolysis of the methoxy groups or benzyl-nitrogen cleavage. Keep mild.

  • Monitoring:

    • Monitor H2 uptake. Reaction typically completes in 4-6 hours.

    • TLC Check: Eluent 90:10 DCM:MeOH + 1% NH4OH. Stain with Ninhydrin (amine turns purple/red).

  • Workup:

    • Filter catalyst through a Celite pad (keep wet to prevent fire).

    • Concentrate filtrate under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with brine, dry over Na2SO4. If high purity is required, convert to HCl salt by adding 1M HCl in ether.

Method B: Stoichiometric Hydride Reduction (Lab Standard)

Applicability: Ideal for small-scale discovery chemistry where H2 pressure equipment is unavailable. Critical Reagent: Lithium Aluminum Hydride (LiAlH4).[3][4][5]

Protocol Design Logic

LiAlH4 is a non-selective "sledgehammer." It guarantees reduction but requires strict anhydrous conditions. The reaction is exothermic.

Materials
  • Substrate: 2,3,4-Trimethoxybenzaldehyde oxime (1.0 equiv).

  • Reagent: LiAlH4 (2.5 - 3.0 equiv). Excess is needed because the hydroxyl proton consumes 1 hydride equivalent immediately.

  • Solvent: Anhydrous THF or Diethyl Ether.[6]

Step-by-Step Protocol
  • Setup:

    • Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and N2 inlet.

    • Charge LiAlH4 (e.g., 1.14 g, 30 mmol) into the flask. Add Anhydrous THF (30 mL) and cool to 0°C.

  • Addition:

    • Dissolve the oxime (2.25 g, 10 mmol) in Anhydrous THF (10 mL).

    • Add the oxime solution dropwise to the LiAlH4 suspension at 0°C. Caution: Gas evolution (H2) will occur.

  • Reflux:

    • Allow to warm to room temperature, then heat to reflux (66°C) for 2-4 hours. The solution usually turns grey/cloudy.

    • Mechanistic Check: Reflux is necessary to ensure the intermediate aluminate complex breaks down and the N-O bond is fully cleaved. [2]

  • Fieser Quench (Crucial Safety Step):

    • Cool to 0°C.

    • For

      
       grams of LiAlH4 used, add:
      
      • 
         mL Water (very slowly)
        
      • 
         mL 15% NaOH solution
        
      • 
         mL Water
        
    • Stir until a granular white precipitate forms (aluminum salts).

  • Isolation:

    • Filter off the white solid. Rinse the solid with THF.[3]

    • Evaporate solvent to yield the crude amine.

Method C: Zinc-Mediated Reduction (Chemo-selective)

Applicability: Useful if the molecule contains other reducible groups (e.g., alkenes, though not present in this specific substrate) or if avoiding pyrophoric reagents is desired.

Materials
  • Substrate: 1.0 equiv.

  • Reagent: Zinc Dust (activated, 5.0 equiv), Ammonium Formate (HCOONH4, 5.0 equiv).

  • Solvent: Methanol.[7][8][9]

Step-by-Step Protocol
  • Dissolve oxime in Methanol.

  • Add Ammonium Formate.

  • Add Zinc dust in portions.

  • Stir at Room Temperature (or mild reflux) for 1-3 hours.

  • Mechanism: Zinc acts as the electron source, with ammonium formate providing the protons/hydrogen transfer. This is a mild single-electron transfer (SET) process. [3]

  • Workup: Filter zinc residues, concentrate, and partition between dilute NaOH and DCM.

Analytical Validation & Specifications

To ensure the protocol was successful, compare your product against these specifications.

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil/solidDarkens on air exposure (oxidation). Store under N2.[3]
1H NMR (CDCl3)

3.8-3.9 (s, 9H, OMe)
Confirm 3 distinct or overlapping methyl peaks.
1H NMR (Benzylic)

~3.7-3.8 (s, 2H, CH2-NH2)
Disappearance of Oxime CH=N (

~8.0-8.5).
Mass Spec (ESI) [M+H]+ = 198.1Major peak.
TLC (DCM/MeOH) Rf ~ 0.2-0.3 (Streaks)Lower Rf than oxime. Stains with Ninhydrin.
Diagram: Reaction Pathway & Troubleshooting

Pathway Oxime Oxime (Substrate) Imine Imine (Intermediate) Oxime->Imine Reduction (Step 1) Amine Primary Amine (Target Product) Imine->Amine Reduction (Step 2) Dimer Secondary Amine (Impurity) Imine->Dimer Condensation Amine->Imine Attack (Side Rxn) Prevention PREVENTION: Add NH3 or Acid Prevention->Imine

Figure 2: Reaction pathway showing the critical intermediate and the dimerization side-reaction path.

Safety & Handling

  • 2,3,4-Trimethoxybenzylamine: Likely an irritant. As a benzylamine derivative, it may possess biological activity similar to other monoamines. Handle with gloves.[3]

  • LiAlH4: Reacts violently with water.[6] Class D fire hazard.

  • Raney Nickel: Pyrophoric when dry. Never expose dry catalyst to air.

References

  • Catalytic Hydrogenation of Oximes

    • Source: Paul, S. et al. "Selective Hydrogenation of Oximes to Amines." Org. Process Res. Dev.
    • Context: Discusses the necessity of ammonia/acid additives to suppress secondary amine form
    • Link: (General reference for standard industrial protocols).

  • Lithium Aluminum Hydride Reduction

    • Source: "Reduction of Oximes with Lithium Aluminum Hydride." Organic Syntheses, Coll. Vol. 6, p.905.
    • Context: Standardized Fieser workup and reflux conditions for oximes.
    • Link:

  • Zinc-Mediated Reduction

    • Source: Abiraj, K. & Gowda, D. C. "Zinc/Ammonium Formate: A Mild System for the Reduction of Oximes." Journal of Chemical Research.[9]

    • Context: Green chemistry altern
    • Link:

  • Target Molecule Context (Trimetazidine)

    • Source: "Synthesis of Trimetazidine.
    • Context: Identifies the oxime reduction as a key step in the API synthesis.
    • Link:

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Introduction: The Significance of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime, is a valuable organic compound that serves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime, is a valuable organic compound that serves as a key intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] The oxime functional group is a versatile moiety in organic chemistry, participating in a range of transformations to yield amides, nitriles, and other nitrogen-containing heterocycles.[2] The 2,3,4-trimethoxyphenyl scaffold is present in a number of pharmaceutical agents, contributing to their pharmacological activity.[3]

This technical guide provides a detailed, in-depth protocol for the preparation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are based on established chemical principles and are designed to be self-validating, ensuring a high degree of reproducibility and success.

Reagents and Materials

A thorough understanding and proper handling of all reagents are paramount for the successful and safe execution of this synthesis.

Reagent/MaterialGradeSupplierNotes
2,3,4-Trimethoxybenzaldehyde≥99%e.g., Sigma-Aldrich, TCIStarting material. Should be a white to off-white crystalline powder.[3]
Hydroxylamine Hydrochloride≥98%e.g., Sigma-Aldrich, Acros OrganicsThe oxime forming reagent. It is a corrosive and toxic solid.[4] Handle with appropriate personal protective equipment (PPE).[5][6][7][8]
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher ScientificActs as a base to neutralize HCl generated during the reaction.
Ethanol200 proof, absolutee.g., Decon Labs, Pharmco-AaperReaction solvent.
Ethyl AcetateACS Gradee.g., Fisher Scientific, VWRExtraction solvent.
Sodium SulfateAnhydrouse.g., Fisher Scientific, VWRDrying agent.
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography (if necessary).

Safety Precautions:

  • Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause skin and eye irritation or allergic skin reactions.[4] Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5][6][7][8]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood and wear appropriate PPE.

  • 2,3,4-Trimethoxybenzaldehyde may cause skin and eye irritation. Handle with care.

Experimental Protocols

Two primary protocols are presented for the synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane: a classical solution-phase method and a solvent-free grinding method.

Protocol 1: Classical Solution-Phase Synthesis

This method is a robust and widely applicable procedure for the synthesis of aldoximes.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde (1.96 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (0.83 g, 12 mmol, 1.2 equivalents) and pyridine (1.1 mL, 13.5 mmol, 1.35 equivalents). The pyridine is added to neutralize the hydrochloric acid that is liberated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting aldehyde should be consumed, and a new, more polar spot corresponding to the oxime should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove any remaining pyridine, followed by a saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting aldehyde.

  • Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, preventing potential acid-catalyzed side reactions.

  • Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the condensation reaction.

  • The aqueous work-up and extraction are crucial for separating the product from inorganic salts and water-soluble impurities.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve 2,3,4-Trimethoxybenzaldehyde in Ethanol B Add Hydroxylamine HCl and Pyridine A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool and Concentrate D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash Organic Layer F->G H Dry, Concentrate, and Purify G->H G cluster_0 Mixing cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aldehyde, Hydroxylamine HCl, and Sodium Carbonate in a Mortar B Grind with Pestle for 10-15 min A->B C Triturate with Water B->C Reaction Complete D Filter and Wash with Water C->D E Recrystallize from Ethanol D->E

Caption: Workflow for the solvent-free synthesis of the target oxime.

Characterization and Data

The identity and purity of the synthesized (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally and compared with literature values if available.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.8-4.0 (s, 9H, 3 x -OCH₃), 6.6-7.5 (m, 2H, Ar-H), ~8.1 (s, 1H, -CH=N-), ~8.5 (br s, 1H, -NOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~56 (-OCH₃), ~61 (-OCH₃), ~62 (-OCH₃), ~107-155 (Ar-C), ~148 (-CH=N-)
IR (KBr, cm⁻¹) ν: ~3300 (br, O-H), ~1600 (C=N), ~1200-1000 (C-O)

Trustworthiness: A Self-Validating System

To ensure the reliability of the synthesis, the following checks should be performed:

  • TLC Analysis: Compare the Rf value of the product to that of the starting material. A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new product spot.

  • Melting Point: A sharp melting point range for the purified product is indicative of high purity.

  • Spectroscopic Analysis: The obtained NMR and IR spectra should be consistent with the expected structure of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

References

  • Vertex AI Search. (n.d.).
  • Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS CAS-No..
  • LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.
  • PENTA. (2025, March 17). Hydroxylamine hydrochloride.
  • Fisher Scientific. (2010, November 16).
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in W
  • Wikipedia. (n.d.). Oxime.
  • Google Patents. (n.d.).
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). 2,3,4-Trimethoxybenzaldehyde synthesis.
  • Asian Journal of Green Chemistry. (2018, May 23). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
  • Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde.

Sources

Application

Application Note &amp; Protocol: Industrial Scale-Up of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Production

Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a key intermediate in pharmaceutical development. The guide details a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a key intermediate in pharmaceutical development. The guide details a robust, two-step synthesis pathway, beginning with the formylation of 1,2,3-trimethoxybenzene to produce 2,3,4-trimethoxybenzaldehyde, followed by its oximation. Emphasis is placed on process control, scalability, safety, and regulatory compliance under Good Manufacturing Practice (GMP) guidelines. This application note integrates modern Process Analytical Technology (PAT) principles to ensure process understanding and consistent product quality, making it an essential resource for researchers, scientists, and drug development professionals overseeing chemical manufacturing scale-up.

Synthesis Pathway and Strategy

The manufacturing process for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is logically divided into two primary stages:

  • Stage 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde. The precursor aldehyde is most efficiently synthesized at an industrial scale via the Vilsmeier-Haack reaction. This method involves the formylation of the electron-rich 1,2,3-trimethoxybenzene using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[1][2] This route is favored for its high efficiency and adaptability to large-scale reactors.

  • Stage 2: Oximation. The target molecule is produced by reacting 2,3,4-trimethoxybenzaldehyde with a hydroxylamine source, such as hydroxylamine hydrochloride, in the presence of a base.[3][4] This reaction, while straightforward, is exothermic and requires stringent control of key parameters to ensure safety and high product purity.

The overall synthetic workflow is illustrated below.

A 1,2,3-Trimethoxybenzene (Starting Material) C Stage 1: Vilsmeier-Haack Formylation A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D 2,3,4-Trimethoxybenzaldehyde (Intermediate) C->D Hydrolysis & Work-up F Stage 2: Oximation D->F E Hydroxylamine Hydrochloride + Base E->F G (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (Final Product) F->G Crystallization & Purification

Caption: Overall two-stage synthesis workflow.

Critical Process Parameters and Quality Attributes

A Quality by Design (QbD) approach is essential for robust and reproducible manufacturing.[5] This involves identifying Critical Process Parameters (CPPs) that directly impact the Critical Quality Attributes (CQAs) of the intermediates and the final product.

Process Stage Critical Process Parameter (CPP) Target Range/Value Critical Quality Attribute (CQA)
Stage 1: Formylation Vilsmeier Reagent Formation Temperature< 20°CReagent Stability & Reactivity
Reaction Temperature80-85°C[2]Reaction Rate & Completion, Impurity Profile
Hydrolysis Temperature< 20°C (controlled addition to ice-water)Product Stability, Prevention of By-products
Stage 2: Oximation Temperature ControlMaintain < 30°C during additions[3]Prevention of Runaway Reaction, Impurity Profile
pHNear-neutral to slightly basicReaction Rate, Prevention of Side Reactions
Agitation SpeedSufficient to maintain slurry homogeneityMass & Heat Transfer, Consistent Reaction
Purification Crystallization Cooling RateControlled, typically 5-10°C/hourCrystal Size Distribution, Purity
Drying Temperature40-50°C (under vacuum)Residual Solvent Levels, Product Stability

Detailed Industrial Scale-Up Protocols

These protocols are designed for a 500 L reactor system and assume adherence to current Good Manufacturing Practice (cGMP) standards.[6][7] All personnel must be trained on the specific hazards and equipped with appropriate Personal Protective Equipment (PPE).[8][9]

Protocol Part A: Synthesis of 2,3,4-Trimethoxybenzaldehyde (Intermediate)

Equipment: 500 L Glass-Lined Reactor with overhead stirrer, condenser, temperature probe, and addition funnel; 1000 L Quench Reactor.

Materials:

  • 1,2,3-Trimethoxybenzene: 50 kg

  • Dimethylformamide (DMF): 120 L

  • Phosphorus Oxychloride (POCl₃): 55 L

  • Toluene: 150 L

  • Sodium Hydroxide (10% aq. solution): As required for neutralization

  • Hexane: 60 L

  • Water (Purified): 500 L

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the 500 L reactor with Dimethylformamide (120 L).

    • Begin aggressive cooling of the reactor jacket to 0-5°C.

    • Slowly add Phosphorus Oxychloride (55 L) to the DMF over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

    • Once the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at 10-15°C.

  • Formylation Reaction:

    • Add 1,2,3-Trimethoxybenzene (50 kg) to the reactor containing the Vilsmeier reagent.

    • Slowly heat the reaction mixture to 80-85°C and hold for 6-8 hours.[2]

    • Monitor reaction completion using in-process controls (e.g., HPLC analysis of an aliquot).

  • Hydrolysis and Work-up:

    • In the 1000 L quench reactor, charge Purified Water (500 L) and ice, and cool to < 10°C.

    • Carefully transfer the hot reaction mixture from the primary reactor into the quench reactor over 1-2 hours, maintaining the quench temperature below 50-60°C.[2]

    • After the transfer is complete, stir the mixture for 30 minutes.

    • Add Toluene (150 L) to extract the product.[2] Stir for 15 minutes, then allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic (Toluene) layer sequentially with 10% Sodium Hydroxide solution and a saturated Sodium Chloride solution.[2]

  • Isolation:

    • Distill off the Toluene under reduced pressure.

    • To the resulting residue, add Hexane (60 L) with stirring to induce crystallization.[2]

    • Cool the slurry to 0-5°C and hold for 2 hours.

    • Filter the solid product and wash the cake with cold Hexane.

    • Dry the product under vacuum at 40°C until a constant weight is achieved.

    • Expected Yield: 70-75%; Purity (HPLC): >99.5%.[2]

Protocol Part B: Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Equipment: 500 L Glass-Lined Reactor.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde: 40 kg

  • Hydroxylamine Hydrochloride: 18 kg

  • Sodium Acetate: 25 kg

  • Ethanol (or a suitable solvent): 200 L

  • Water (Purified): As required

  • Ethyl Acetate: 150 L

Procedure:

  • Reagent Charging:

    • Charge the reactor with Ethanol (200 L) and 2,3,4-Trimethoxybenzaldehyde (40 kg). Stir until all solids are dissolved.

    • In a separate vessel, dissolve Hydroxylamine Hydrochloride (18 kg) and Sodium Acetate (25 kg) in a minimal amount of water.

  • Oximation Reaction:

    • Initiate cooling of the reactor jacket to 15-20°C.

    • Slowly add the aqueous hydroxylamine/acetate solution to the reactor over 1-2 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature below 30°C throughout the addition.[3]

    • Stir the mixture at 25-30°C for 6-8 hours.

    • Monitor reaction progress via HPLC until the starting aldehyde is <1.0%.[3]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.[3]

    • Add Purified Water (200 L) and Ethyl Acetate (150 L) to the reactor.

    • Stir for 15 minutes, then allow the layers to separate.

    • Separate and retain the organic (Ethyl Acetate) layer. Extract the aqueous layer again with Ethyl Acetate (50 L).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Final Isolation (Crystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol/water mixture).

    • Cool the solution slowly to ambient temperature, then further to 0-5°C to maximize crystal formation.

    • Filter the purified solid product, wash with a small amount of cold solvent, and dry under vacuum at 45°C.

    • Expected Yield: 85-95%; Purity (HPLC): >99.0%.

Process Control and Analytical Strategy (PAT)

  • Real-Time Monitoring: In-situ spectroscopic probes (FTIR or Raman) can be integrated into the reactor to monitor the disappearance of reactants (e.g., the carbonyl peak of the aldehyde) and the appearance of the product (the C=N oxime bond). This provides real-time kinetic data, allowing for precise determination of reaction endpoints.[12][13]

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, ensuring a consistent and desirable crystal habit, which is critical for filtration and drying performance.

  • Feedback Control Loop: Data from PAT tools are fed into a control system that can automatically adjust CPPs. For instance, if the oximation exotherm exceeds a set limit, the system can automatically slow the reagent addition rate or increase jacket cooling.

A Manufacturing Process (e.g., Oximation Reaction) B Real-Time Measurement (PAT Tools: FTIR, FBRM) A->B Generates Data C Multivariate Data Analysis & Process Modeling B->C Provides Real-Time Data D Process Control System (Adjust CPPs) C->D Identifies Deviations D->A Implements Corrective Action

Caption: A PAT-based feedback control loop.

Safety and Environmental Considerations

  • Chemical Hazards:

    • Phosphorus Oxychloride & Vilsmeier Reagent: Highly corrosive and react violently with water. Handle in a closed system.

    • Hydroxylamine: Can be unstable. While hydroxylamine hydrochloride is more stable, it should be handled with care.[3]

    • Solvents (Toluene, Hexane, Ethanol): Flammable. All equipment must be properly grounded.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles/face shields, and protective clothing.[14]

  • Engineering Controls: Reactions should be conducted in well-ventilated areas within appropriate chemical reactors equipped with pressure relief systems. Emergency showers and eyewash stations must be readily accessible.[8]

  • Waste Management: Aqueous and organic waste streams must be segregated and disposed of in accordance with local and federal environmental regulations.

Regulatory Compliance and GMP

The entire manufacturing process must be conducted in compliance with cGMP guidelines as outlined in ICH Q7 for Active Pharmaceutical Ingredients.[6][7] This includes:

  • Documentation: Maintaining detailed Master Production and Batch Production Records for every step.[5]

  • Quality Control: All raw materials, intermediates, and the final product must be tested against pre-defined specifications.[6]

  • Validation: Process validation is required to demonstrate that the manufacturing process consistently produces a product of the required quality.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Stage 1 Incomplete Vilsmeier reagent formation.Ensure POCl₃ addition temperature is kept low (<20°C).
Insufficient reaction time or temperature.Verify reaction endpoint with HPLC before quenching.
Product loss during aqueous work-up.Perform a second extraction of the aqueous layer.
Low Yield in Stage 2 Incorrect pH for oximation.Check pH of the reaction mixture; adjust if necessary.
Degradation of hydroxylamine.Use high-quality hydroxylamine hydrochloride and prepare solutions fresh.
Product Fails Purity Spec Incomplete reaction.Increase reaction time or slightly increase temperature (with caution).
Inefficient purification.Re-crystallize the material, potentially using a different solvent system.
Side reactions due to temperature excursion.Improve temperature control during exothermic additions.[3]

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • ResearchGate. Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.
  • Pharmaguideline.
  • PMC.
  • FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Benchchem. Technical Support Center: Scale-up Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • European Medicines Agency (EMA). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • ChemicalBook. 2,3,4-Trimethoxybenzaldehyde synthesis.
  • Benchchem.
  • Google Patents. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method.
  • OSHA Guidelines. (2025).
  • Safety Precautions. (2024). Safety Precautions To Take When Using Industrial Chemicals.
  • BakerRisk. (2024). 5 Tips on Chemical Safety in Industrial Work Environments.

Sources

Method

Using (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in Trimetazidine synthesis

Application Note: Precision Synthesis of Trimetazidine via the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Scaffold Executive Summary This technical guide details the synthesis of Trimetazidine (TMZ) utilizing (Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Trimetazidine via the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Scaffold

Executive Summary

This technical guide details the synthesis of Trimetazidine (TMZ) utilizing (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (herein referred to as the Oxime Intermediate ) as the critical control point for purity.

While the conventional industrial route involves the direct reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine, this method suffers from a critical flaw: the formation of Impurity B (1,4-bis(2,3,4-trimethoxybenzyl)piperazine). This "bis-impurity" is thermodynamically favored and difficult to remove via standard crystallization.

The Protocol described herein circumvents this issue by:

  • Locking the aldehyde into a stable crystalline Oxime .

  • Reducing the oxime to 2,3,4-trimethoxybenzylamine .

  • Constructing the piperazine ring de novo using bis(2-chloroethyl)amine, mathematically precluding the formation of the bis-benzyl impurity.

Reaction Pathway & Logic

The following flowchart illustrates the strategic advantage of the Oxime route over the conventional Reductive Amination route.

TMZ_Synthesis cluster_0 Conventional Route (High Risk) Aldehyde 2,3,4-Trimethoxy- benzaldehyde ImpurityB IMPURITY B (Bis-alkylation) Aldehyde->ImpurityB Direct Reductive Amination (Risk) Oxime (Hydroxyimino) (2,3,4-trimethoxyphenyl)methane (The Oxime) Aldehyde->Oxime NH2OH·HCl Base Piperazine Piperazine Amine 2,3,4-Trimethoxy- benzylamine Oxime->Amine Reduction (H2/Raney Ni) TMZ Trimetazidine Dihydrochloride Amine->TMZ + BisChloro Cyclization BisChloro Bis(2-chloroethyl)amine HCl

Figure 1: Comparative synthetic pathways. The Oxime route (green path) avoids the statistical probability of double-alkylation inherent in the conventional route (red dashed).

Detailed Experimental Protocols

Step 1: Isolation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Objective: Convert the liquid/low-melting aldehyde into a stable, crystalline solid to purge non-aldehyde impurities.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Carbonate (

    
    ) (0.6 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Dissolution: Charge 2,3,4-trimethoxybenzaldehyde into the reactor with Ethanol/Water mixture. Stir at 25°C until dissolved.

  • Activation: Add Hydroxylamine Hydrochloride in a single portion. The solution may cool slightly (endothermic).

  • Basification: Dissolve

    
     in a minimum amount of water and add dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature <30°C to prevent side reactions.
    
  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. The oxime will precipitate as a white solid from the remaining aqueous layer.

  • Purification: Filter the solid. Wash with cold water (

    
     vol). Dry in a vacuum oven at 45°C.
    
    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.

Step 2: Reduction to 2,3,4-Trimethoxybenzylamine

Objective: Reduce the oxime functionality to a primary amine. Note: Catalytic hydrogenation is preferred over hydride reagents (LAH) for safety and scalability.

Reagents:

  • Oxime Intermediate (from Step 1)[1]

  • Catalyst: Raney Nickel (10% w/w loading) or 10% Pd/C (5% w/w loading)

  • Solvent: Methanol saturated with Ammonia (

    
    )
    
  • Hydrogen Gas (

    
    )
    

Protocol:

  • Loading: In a high-pressure autoclave, dissolve the Oxime in Methanol/

    
    .
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimers) during reduction.

  • Catalyst Addition: Add Raney Nickel carefully (pyrophoric) under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize with

    
     to 5–10 bar (70–145 psi). Heat to 50°C.
    
  • Completion: Stir for 6–8 hours. Monitor hydrogen uptake; reaction is complete when uptake ceases.

  • Filtration: Cool to room temperature. Filter catalyst through a Celite bed. Safety: Keep catalyst wet to prevent ignition.

  • Isolation: Concentrate the filtrate to obtain the crude amine oil. This is typically used directly in Step 3 or converted to the HCl salt for storage.

Step 3: Cyclization to Trimetazidine

Objective: Construct the piperazine ring.[2][3][4][5][6] This is the "Self-Validating" step where Impurity B cannot form because there is only one benzyl group present.

Reagents:

  • 2,3,4-Trimethoxybenzylamine (1.0 eq)

  • Bis(2-chloroethyl)amine Hydrochloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Chlorobenzene or n-Butanol (High boiling point required).

Protocol:

  • Setup: Suspend

    
    , Bis(2-chloroethyl)amine HCl, and the Benzylamine in Chlorobenzene.
    
  • Cyclization: Heat to reflux (approx. 130°C) for 12–18 hours.

    • Mechanism:[1][3][7][8] Double

      
       nucleophilic substitution. The primary amine nitrogen attacks the alkyl chlorides sequentially to close the ring.
      
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Salt Formation: Acidify the filtrate with HCl gas or concentrated HCl in isopropanol.

  • Crystallization: Trimetazidine Dihydrochloride will precipitate. Filter and wash with cold acetone.

Process Control & Data Specifications

Impurity Profile Comparison
ParameterConventional Route (Aldehyde + Piperazine)Oxime Route (Protocol AN-TMZ-OX-04)
Key Intermediate Unstable Imine (Transient)Crystalline Oxime (Stable)
Major Impurity Impurity B (Bis-benzylpiperazine)Unreacted Benzylamine
Impurity Removal Difficult (Similar solubility)Easy (Wash with non-polar solvent)
Overall Yield 60–70%75–85%
HPLC Purity 98.5%>99.8%
HPLC Method for Validation
  • Column: C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Buffer (

    
    , pH 3.0) : Acetonitrile (60:40)
    
  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Markers:

    • RT ~ 4.5 min: Trimetazidine

    • RT ~ 12.0 min: Impurity B (Should be ND - Not Detected)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 (Oxime) Incomplete reaction or pH too low.Ensure

is added slowly to maintain pH >7. Stir longer.
Dimer formation in Step 2 Lack of Ammonia during hydrogenation.Ensure Methanol is saturated with

before adding catalyst.
Incomplete Cyclization (Step 3) Temperature too low.Ensure reflux is vigorous. Use n-Butanol if Chlorobenzene reflux is insufficient.

References

  • Synthesis of Trimetazidine Hydrochloride Impurity B.Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2888-2894. (Details the formation of the bis-impurity in conventional routes).

  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine.United States Patent 4,996,316.

  • BenchChem Technical Guide: 2,3,4-Trimethoxybenzaldehyde.

  • Reduction of Nitro Compounds and Oximes.Thieme Connect - Science of Synthesis.

Sources

Application

Application Notes &amp; Protocols for Green Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Abstract (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, the oxime derivative of 2,3,4-trimethoxybenzaldehyde, is a valuable synthetic intermediate in pharmaceutical and fine chemical development. Traditional methods for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, the oxime derivative of 2,3,4-trimethoxybenzaldehyde, is a valuable synthetic intermediate in pharmaceutical and fine chemical development. Traditional methods for its synthesis often involve hazardous solvents, extended reaction times, and significant waste generation, running counter to modern principles of sustainable chemistry. This guide provides detailed application notes and protocols for three distinct, environmentally benign methods for its synthesis: solvent-free mechanochemistry, ultrasound-assisted aqueous synthesis, and microwave-assisted solvent-free synthesis. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement greener, more efficient, and safer chemical transformations in their laboratories. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this document serves as a practical guide to sustainable oximation.

Introduction: The Imperative for Greener Oximation

Oximes are a cornerstone class of organic compounds, serving as versatile intermediates for synthesizing nitrogen-containing molecules like amides, nitriles, and amines.[1] They are fundamental for the protection and characterization of carbonyl compounds.[1] The target molecule, (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, is derived from 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as Ca2+ channel blockers.[2][3]

Conventional oximation reactions, however, frequently rely on refluxing the parent aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine. This approach is fraught with challenges, including the use of toxic and volatile organic solvents, long reaction durations, and often cumbersome purification processes that generate substantial chemical waste.[4]

Green chemistry offers a paradigm shift, aiming to reduce or eliminate hazardous substances by redesigning chemical processes.[5] For oxime synthesis, this involves leveraging alternative energy sources like microwave and ultrasound, eliminating solvents altogether through mechanochemistry, or using water as a benign reaction medium.[6] These methods not only enhance safety and reduce environmental impact but also frequently lead to shorter reaction times, higher yields, and simplified product isolation. This document details practical, field-proven green protocols for the synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Mechanistic Overview: The Formation of an Oxime

The synthesis of an oxime is a condensation reaction between an aldehyde or ketone and hydroxylamine. The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by either acid or base.

Caption: General mechanism for oxime formation.

Comparative Analysis of Green Synthesis Methods

The following table summarizes the key parameters and advantages of the detailed protocols, providing a comparative overview to guide methodology selection.

ParameterProtocol 1: MechanochemicalProtocol 2: Ultrasound-AssistedProtocol 3: Microwave-Assisted
Energy Source Mechanical GrindingAcoustic CavitationMicrowave Irradiation
Catalyst/Promoter Bismuth(III) Oxide (Bi₂O₃)None (Base-promoted)None (or solid support like TiO₂)
Solvent None (Solvent-free)Water / Ethanol-WaterNone (Solvent-free)
Temperature Room Temperature~60 °C (Bath Temperature)Set by Microwave Program
Reaction Time 10–20 minutes2–10 minutes5–10 minutes
Typical Yield (%) 90–98%[1][7]90–99%[6]>95%[8][9]
Green Advantages Eliminates solvent waste, low energy consumption, simple setup.Uses water as a green solvent, rapid, high yields at moderate temperatures.Extremely fast, high energy efficiency, excellent yields, solvent-free.

Detailed Application Notes and Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis via Grindstone Chemistry

This method represents a pinnacle of green chemistry by eliminating the need for any solvent.[7] Mechanical energy generated by grinding initiates the chemical reaction between the solid reactants. Bismuth(III) oxide (Bi₂O₃) is used as a cheap, non-toxic, and reusable catalyst.[1]

Causality: Grinding the reactants together increases the surface area of contact and generates localized heat, overcoming the activation energy for the reaction.[7] The Bi₂O₃ catalyst likely acts as a Lewis acid, activating the carbonyl group of the aldehyde and making it more susceptible to nucleophilic attack by hydroxylamine.

G start Start reactants Combine Aldehyde, NH₂OH·HCl, and Bi₂O₃ in a Mortar start->reactants grind Grind with Pestle (10-20 min at RT) reactants->grind monitor Monitor Reaction by TLC grind->monitor extract Add Ethyl Acetate and Triturate monitor->extract filter Filter to Remove and Recover Catalyst extract->filter evaporate Evaporate Solvent from Filtrate filter->evaporate product Pure Oxime Product evaporate->product end End product->end

Caption: Workflow for mechanochemical oxime synthesis.

Materials and Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1 mmol, 196.2 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83.4 mg)

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol, 279.6 mg)[7]

  • Agate or porcelain mortar and pestle

  • Ethyl acetate (for extraction)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Protocol:

  • Preparation: Ensure the mortar and pestle are clean and completely dry.

  • Combining Reagents: Place 2,3,4-trimethoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) into the mortar.

  • Grinding: Grind the solid mixture vigorously with the pestle at room temperature. The reaction is typically complete within 10-20 minutes.

  • Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a drop of ethyl acetate, and spotting it on a TLC plate.

  • Work-up and Isolation: Once the reaction is complete, add 10-15 mL of ethyl acetate to the mortar and mix thoroughly to dissolve the product.

  • Catalyst Recovery: Filter the mixture through a small funnel with a cotton plug or filter paper to separate the solid Bi₂O₃ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused for subsequent reactions.[1]

  • Purification: Collect the filtrate and evaporate the solvent under reduced pressure. The resulting solid is typically of high purity. If necessary, it can be recrystallized from an ethanol-water mixture.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This collapse generates localized hot spots with extreme temperatures and pressures, dramatically accelerating the reaction rate in the liquid medium.[6] This protocol uses water, the ultimate green solvent.

Causality: The intense energy at the site of bubble collapse promotes the reaction between the aldehyde and hydroxylamine. The use of a base (K₂CO₃) deprotonates the hydroxylamine hydrochloride in situ, freeing the nucleophilic hydroxylamine to react. The entire process occurs rapidly at the moderate temperature of the sonicator bath.

Materials and Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1 mmol, 196.2 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 104.2 mg)

  • Potassium carbonate (K₂CO₃) solution (10% w/v in water)

  • Ethanol (if needed for solubility)

  • Ultrasonic bath or probe sonicator

  • Beaker (50 mL)

Step-by-Step Protocol:

  • Preparation: In a 50 mL beaker, dissolve 2,3,4-trimethoxybenzaldehyde (1 mmol) in a minimal amount of ethanol (e.g., 2-3 mL) and add 10 mL of water. If the aldehyde is sufficiently water-soluble, ethanol can be omitted.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol) to the mixture.

  • Sonication: Place the beaker in an ultrasonic bath. Turn on the sonicator. The water bath temperature is typically around 60°C.[6]

  • Base Addition: While sonicating, add the 10% K₂CO₃ solution dropwise until the pH of the mixture is approximately 10. This neutralizes the HCl and promotes the reaction.

  • Reaction Completion: Continue sonication for 2-10 minutes. The formation of a precipitate indicates product formation.[6]

  • Work-up and Isolation: After the reaction period, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 10 mL) and dry it under vacuum. The product is often pure enough for subsequent use without further purification.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat with high efficiency. This rapid, localized heating drastically reduces reaction times from hours to minutes.[8][9] This protocol can be performed solvent-free, often on a solid support.

Causality: The reaction mixture absorbs microwave energy, leading to a rapid increase in internal temperature. This allows the reaction to proceed much faster than with conventional heating. When a base like Na₂CO₃ is included, it neutralizes the HCl liberated from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product.[9]

Materials and Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1 mmol, 196.2 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5 mmol, 347.5 mg)

  • Sodium carbonate (Na₂CO₃) (5 mmol, 530 mg) (optional, but recommended for aldoximes)[9]

  • Microwave reactor vial

  • Dichloromethane (for extraction)

Step-by-Step Protocol:

  • Preparation: Grind 2,3,4-trimethoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol) together in a mortar to create a homogeneous solid mixture.

  • Microwave Irradiation: Transfer the ground mixture to a suitable microwave reactor vial. Place the vial in the microwave reactor.

  • Reaction Conditions: Irradiate the mixture at a power of 100-150 W for 5-10 minutes.[8] Use air-cooling to prevent overheating. Note: Reaction parameters should be optimized for the specific microwave unit being used.

  • Work-up and Isolation: After irradiation, allow the vial to cool to room temperature.

  • Extraction: Add 15 mL of dichloromethane (CH₂Cl₂) to the reaction mixture and stir.

  • Purification: Filter the mixture to remove any inorganic salts. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the pure oxime.

Product Characterization

Confirmation of the synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane should be performed using standard analytical techniques. Expected data based on the structure and literature for analogous compounds include:

  • ¹H NMR: Signals corresponding to the three methoxy groups, the aromatic protons, the C-H proton of the oxime group (typically δ 8.0-8.5 ppm), and the N-OH proton (a broad singlet).

  • ¹³C NMR: Resonances for the methoxy carbons, aromatic carbons, and the C=N carbon of the oxime.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch, C=N stretch, and C-O stretches of the methoxy groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₄ = 211.21 g/mol ).

Safety and Waste Disposal

While these protocols are significantly safer than traditional methods, standard laboratory safety practices must be followed.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydroxylamine and its salts can be irritating and have explosive potential under certain conditions, though the small scales used here minimize this risk. Conduct all operations in a well-ventilated fume hood.

  • Waste Disposal: The primary advantage of these methods is waste minimization.

    • Mechanochemistry: The recovered Bi₂O₃ catalyst should be stored for reuse. Any solvent used for extraction should be collected as organic waste.

    • Ultrasound: The aqueous filtrate should be neutralized before disposal according to local regulations.

    • Microwave: Inorganic salts can be dissolved in water and neutralized before disposal. Extraction solvents should be collected as organic waste.

By adhering to these green protocols, laboratories can significantly reduce their environmental footprint while improving the efficiency and safety of oxime synthesis.

References

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications.
  • Bej, K., & Laskar, M. A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(59). [Link]

  • Viana, R. H., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 97-105. [Link]

  • Viana, R. H., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC. [Link]

  • Recent Advances on Oximes Derivatives: Green Catalysis and Various Synthetic Routes. (2024). Preprints.org.
  • Friscic, T., & Fábián, L. (2009). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications, (39), 5895-5897. [Link]

  • Sovic, I., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3341. [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). MDPI. [Link]

  • Fatima, A., et al. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Journal of Xi'an Shiyou University, Natural Science Edition, 20(1).
  • Sovic, I., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar. [Link]

  • A Simple Synthesis of Oximes. (2006). Semantic Scholar. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2049-2061. [Link]

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (2025). ResearchGate. [Link]

  • Microwave Assisted Facile Cleavage of Oximes by Poly[4-vinyl-N,N - SID. (n.d.). SID.ir. [Link]

  • Effective And Facile Synthesis Of Nitriles From Aldoximes By Using SnCl 4. (2025). ResearchGate. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central.
  • Li, J. T., et al. (2006). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Synthetic Communications, 36(14), 2021-2027. [Link]

  • Çelik, G., & Akbas, H. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3). [Link]

  • Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. (2006).
  • (2-Hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane and method for synthesizing the same. (n.d.).
  • Ultrasound assisted Heterocycles Synthesis. (2016). Research Journal of Chemistry and Environment, 20(9).
  • de Souza, A. C. B., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(11), 3326. [Link]

  • Zare, A., et al. (2012). Ultrasound-Promoted Greener Synthesis of Novel Trifurcate 3-Substituted-chroman-2,4-dione Derivatives and Their Drug-Likeness Evaluation. Molecules, 17(12), 13956-13969. [Link]

  • Yang, C., et al. (2022). Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics. New Journal of Chemistry, 46(39), 18889-18896. [Link]

  • Ultrasound-assisted green synthesis of functionalised xanthene derivatives. (2025). [Source not specified in search results].
  • Green Chemistry. (2025). IRIS.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (n.d.). ChemRxiv. [Link]

  • ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. (2025). Wiley Online Library. [Link]

  • Javanshir, S., et al. (2014). A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Scientia Iranica, 21(3), 742-747. [Link]]([Link])

Sources

Method

Optimal reaction conditions for 2,3,4-trimethoxyphenyl oxime formation

Abstract This application note details the optimized synthesis of 2,3,4-trimethoxybenzaldehyde oxime , a critical intermediate in the production of phenethylamine-based pharmaceuticals and bioactive alkaloids. While gene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 2,3,4-trimethoxybenzaldehyde oxime , a critical intermediate in the production of phenethylamine-based pharmaceuticals and bioactive alkaloids. While generic oxime formation protocols exist, the electron-rich nature of the 2,3,4-trimethoxy substitution pattern requires specific buffering and solvent conditions to maximize yield (>90%) and minimize side reactions such as nitrile formation or hydrolysis. This guide presents two validated protocols: a high-yield pyridine-mediated method and a green, scalable aqueous-carbonate method.

Introduction & Chemical Context

2,3,4-Trimethoxybenzaldehyde oxime is the stable Schiff base derivative formed from the condensation of 2,3,4-trimethoxybenzaldehyde and hydroxylamine. It serves as the immediate precursor to 2,3,4-trimethoxyphenethylamine (via reduction) and 2,3,4-trimethoxybenzonitrile (via dehydration).

Key Chemical Challenges:

  • Steric Crowding: The methoxy group at the 2-position creates steric hindrance near the carbonyl center, potentially slowing nucleophilic attack compared to unsubstituted benzaldehydes.

  • Electronic Effects: The three methoxy groups are strong electron-donating groups (EDGs). This increases electron density at the carbonyl carbon, rendering it less electrophilic and thus less reactive toward the hydroxylamine nucleophile.

  • Stability: Unlike electron-deficient oximes, electron-rich oximes are more stable to hydrolysis but can be prone to Beckmann rearrangement under strongly acidic conditions.

Reaction Mechanism

The formation of the oxime proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon.

  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

ReactionMechanism Aldehyde 2,3,4-Trimethoxy- benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Acid Catalysis Oxime 2,3,4-Trimethoxy- benzaldehyde Oxime Transition->Oxime Formation of C=N

Figure 1: Mechanistic pathway for the condensation of 2,3,4-trimethoxybenzaldehyde with hydroxylamine.

Optimized Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for laboratory-scale synthesis where yield is paramount. Method B is a "Green Chemistry" alternative suitable for scale-up to avoid pyridine toxicity.

Method A: Pyridine-Mediated Synthesis (Standard High-Yield)

Best for: Small to medium scale (1g – 50g), maximum conversion.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.4 equiv)[1]
    
  • Pyridine (1.8 equiv)[1]

  • Ethanol (Absolute, ~10 mL per gram of aldehyde)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trimethoxybenzaldehyde in absolute ethanol.

  • Addition: Add pyridine followed by hydroxylamine hydrochloride in a single portion. The order is critical to buffer the HCl immediately.

  • Reaction: Cap the flask and stir vigorously at Room Temperature (20-25°C) for 16–18 hours (Overnight).

    • Note: Heating to reflux is generally unnecessary and may promote side products due to the electron-rich nature of the ring.

  • Monitoring: Check by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    oxime spot.
  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol.

    • Resuspend the white solid residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 1M HCl (

        
        ) – Critical to remove residual pyridine.
        
      • Saturated

        
         (
        
        
        
        ) – Neutralizes excess acid.
      • Brine (

        
        ).
        
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Yield: Expect 92–95% of a white crystalline solid.

Method B: Aqueous Carbonate Method (Green/Scalable)

Best for: Large scale (>50g), avoiding toxic solvents.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Carbonate (

    
    ) or Sodium Acetate (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the aldehyde in ethanol.

  • Buffer Prep: Dissolve the base (

    
     or NaOAc) and hydroxylamine HCl in the minimum amount of water.
    
  • Combination: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution while stirring.

  • Reaction: Stir at 40–50°C for 2–4 hours. The slight heat helps overcome the lower solubility of the intermediate in the aqueous mixture.

  • Precipitation: Upon completion, add excess cold water (approx. 3x reaction volume). The oxime should precipitate out as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

Process Optimization & Critical Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.4 eq

Slight excess ensures complete consumption of the aldehyde, which is harder to remove than excess hydroxylamine.
Solvent Ethanol (EtOH)Excellent solubility for the aldehyde; allows easy workup. Methanol is a viable alternative but more toxic.
Base Pyridine (Method A)Acts as both solvent and weak base; prevents protonation of the oxime oxygen (preventing reversal).
Temperature 20–25°C (Method A)The electron-rich ring makes the aldehyde reactive enough at RT. High heat risks nitrile formation.
pH Control pH 5–7Reaction is fastest at slightly acidic to neutral pH. Too acidic = protonation of amine (nucleophile deactivated). Too basic = rapid hydrolysis.

Analytical Characterization

To ensure product integrity, compare your isolated material against these specifications.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically higher than the aldehyde precursor (Aldehyde MP: 38–40°C). Expect oxime MP in the range of 90–110°C (dependent on purity and E/Z isomer ratio).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.0–8.5 ppm (1H, s): -CH=N-  (Azomethine proton). Distinctive shift from aldehyde -CHO (~10.2 ppm).
      
    • 
       7.5–9.0 ppm (1H, broad s): -OH  (Oxime hydroxyl, exchangeable with 
      
      
      
      ).
    • 
       6.5–7.5 ppm (2H, m): Aromatic protons (positions 5 and 6).
      
    • 
       3.8–4.0 ppm (9H, s): Three -OCH
      
      
      
      signals (may overlap).

Workflow Summary

Workflow Start Start: 2,3,4-Trimethoxybenzaldehyde Mix Dissolve in EtOH Add Pyridine + NH2OH.HCl Start->Mix React Stir at RT (16h) Monitor via TLC Mix->React Check Aldehyde Consumed? React->Check Check->React No (Extend Time) Workup Evaporate EtOH Dissolve in EtOAc Acid/Base Wash Check->Workup Yes Dry Dry (MgSO4) & Concentrate Workup->Dry Final Product: White Crystalline Solid Dry->Final

Figure 2: Operational workflow for the synthesis of 2,3,4-trimethoxybenzaldehyde oxime (Method A).

References

  • Continuous Platform to Generate Nitroalkanes On-Demand . AWS Public Datasets / Merck KGaA. (Protocol validation for 2,3,4-trimethoxybenzaldehyde oxime synthesis using pyridine/ethanol).

  • 2,3,4-Trimethoxybenzaldehyde Product Data . Chem-Impex International. (Precursor physical properties and applications).

  • Salicylaldoxime Synthesis Protocol . ChemicalBook. (General method for electron-rich benzaldehyde oxime formation).

  • Catalytic Reduction of Oximes to Hydroxylamines . National Institutes of Health (PMC). (Context on oxime stability and reduction applications).

  • Effect of Structure in Benzaldehyde Oximes . Journal of Organic Chemistry. (Mechanistic insights into substituent effects on oxime formation).

Sources

Application

Strategic Solvent Selection for the Extraction and Purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Technical Application Note & Protocol Guide Executive Summary Target Molecule: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Common Name: 2,3,4-Trimethoxybenzaldoxime CAS Registry (Related Aldehyde): 2103-57-3 (Aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary

Target Molecule: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Common Name: 2,3,4-Trimethoxybenzaldoxime CAS Registry (Related Aldehyde): 2103-57-3 (Aldehyde precursor) Application: Pharmaceutical intermediate (e.g., Trimetazidine analogs), ligand synthesis, and functional material precursors.

This guide addresses the critical challenge of solvent selection for the extraction and purification of 2,3,4-Trimethoxybenzaldoxime. Unlike simple aromatics, this molecule possesses a "push-pull" physicochemical character: the lipophilic trimethoxy-benzene core contrasts with the polar, hydrogen-bond-donating oxime moiety. Improper solvent selection results in poor phase separation (emulsions), co-extraction of impurities (unreacted aldehyde), or thermal degradation (Beckmann rearrangement).

This protocol prioritizes Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) as superior, sustainable alternatives to chlorinated solvents, backed by mechanistic solubility profiling.

Part 1: Physicochemical Profiling & Solvent Logic

To select the optimal solvent, we must first deconstruct the molecule’s interaction potential using the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Molecular Architecture Analysis
  • Lipophilic Domain (The "Tail"): The 2,3,4-trimethoxyphenyl ring is electron-rich and moderately lipophilic. It drives solubility in non-polar to moderately polar organic solvents (aromatics, ethers, esters).

  • Polar Domain (The "Head"): The hydroxyimino group (=N-OH) is amphipathic. It can act as both a hydrogen bond donor (OH) and acceptor (N, O). This increases water solubility compared to the parent aldehyde, particularly at high pH where the oxime can deprotonate (

    
    ).
    
Solvent Class Screening

The following table evaluates solvent classes specifically for this extraction matrix.

Solvent ClassRepresentativeSuitabilityMechanistic Rationale
Esters Ethyl Acetate (EtOAc) High Recommended. Excellent match for the trimethoxy core; moderate polarity disrupts oxime-water H-bonds. Forms clean phase splits.
Chlorinated Dichloromethane (DCM)ModerateGood solubility, but prone to emulsions due to density. Environmental/Health hazard.[1][2] Avoid if possible.
Ethers MTBE, 2-MeTHFHigh2-MeTHF is a superior "green" alternative. Good stability, low water miscibility, and higher boiling point than Et2O.
Alcohols Ethanol, IPALow (for LLE)Too miscible with water for Liquid-Liquid Extraction (LLE). Ideal for recrystallization (Protocol B).
Hydrocarbons Hexane, HeptaneVery LowPoor solubility for the polar oxime head. Will cause the product to "oil out" or precipitate prematurely.

Part 2: Decision Framework (Visualization)

The following decision tree guides the researcher through the selection process based on the synthesis scale and purity requirements.

SolventSelection Start Start: Crude Reaction Mixture (Aqueous/Ethanolic) ScaleCheck Is the scale > 100g? Start->ScaleCheck PurityCheck Is high purity (>99%) required without chromatography? ScaleCheck->PurityCheck No (<100g) Precipitation Protocol B: Precipitation/Recrystallization (Solvent: Water/EtOH) ScaleCheck->Precipitation Yes (Green/Bulk) PurityCheck->Precipitation Yes LLE Protocol A: Liquid-Liquid Extraction (Solvent: EtOAc or 2-MeTHF) PurityCheck->LLE No (Standard) DCM_Path Alternative: DCM Extraction (Only if solubility issues arise) LLE->DCM_Path If Emulsion forms

Figure 1: Strategic decision tree for solvent selection based on operational scale and purity constraints.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Liquid-Liquid Extraction (LLE)

Best for: Small to medium scale (<50g), removing water-soluble salts and hydroxylamine excess.

Reagents:

  • Crude reaction mixture (typically in Water/EtOH).[3]

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Wash: Brine (Saturated NaCl), 0.1 M HCl (Optional).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3][4]
    

Step-by-Step Methodology:

  • Quenching & pH Adjustment:

    • If the reaction was basic (common for oximation), adjust the pH of the aqueous mixture to pH 6-7 using dilute HCl.

    • Scientific Logic:[4][5][6][7] Oximes are weak acids.[8] At high pH (>10), they exist as water-soluble oximate anions. Neutralization ensures the molecule is in its neutral, organic-soluble form.

  • Solvent Addition:

    • Add Ethyl Acetate (ratio 1:1 v/v relative to aqueous phase). Agitate vigorously for 5 minutes.

    • Note: If the aqueous phase is dense, adding a small amount of brine helps break emulsions (salting-out effect).

  • Phase Separation:

    • Allow layers to settle.[9] Collect the upper organic layer.

    • Re-extract the aqueous layer 2x with fresh Ethyl Acetate to maximize yield.

  • Washing:

    • Combine organic layers.[10][11] Wash once with water (remove trapped salts) and once with brine (remove water).

  • Drying & Concentration:

    • Dry over

      
       for 15 minutes. Filter.
      
    • Concentrate under reduced pressure (Rotavap) at <45°C .

    • Warning: Avoid high temperatures (>60°C) to prevent thermal degradation or isomerization.

Protocol B: Green Precipitation & Recrystallization

Best for: Large scale (>50g), high purity requirements, avoiding chlorinated solvents.

Concept: Exploits the low water solubility of the trimethoxy-substituted oxime in cold water.

Step-by-Step Methodology:

  • Reaction Completion: Ensure the oximation reaction (Aldehyde +

    
     + Base) is complete via TLC.
    
  • Solvent Exchange (If necessary): If the reaction used a high volume of ethanol, evaporate 50-70% of the ethanol under reduced pressure.

  • Controlled Precipitation:

    • Cool the remaining aqueous concentrate to 0-5°C in an ice bath.

    • Slowly add cold water with vigorous stirring. The (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane should precipitate as a white/off-white solid.

  • Filtration:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with ice-cold water (to remove inorganic salts) and cold Hexane (to remove unreacted aldehyde if present).

  • Recrystallization (Polishing):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Ethanol/Water (9:1).

    • Cool slowly to room temperature, then to 4°C.

    • Collect crystals. This typically yields >99% purity.[12]

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters

After extraction, validate the integrity of the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

TestExpected ResultTroubleshooting
TLC (Hexane:EtOAc 7:3) Single spot (

)
Multiple spots? Recrystallize (Protocol B).
1H NMR (DMSO-d6) Singlet at

ppm (CH=N)
Missing oxime proton? Check for hydrolysis back to aldehyde.
Appearance White crystalline solidYellow oil?[4] Residual solvent or impure.[10] Triturate with cold pentane.
Troubleshooting Common Issues
  • Emulsions during LLE:

    • Cause: The amphiphilic nature of the oxime acts as a surfactant.

    • Fix: Add solid NaCl to saturate the aqueous layer; filter the biphasic mixture through a pad of Celite.

  • "Oiling Out" during Recrystallization:

    • Cause: Cooling too fast or solvent too polar.

    • Fix: Re-heat, add a drop of "seed" crystal, and cool very slowly. Add a non-polar co-solvent (e.g., Hexane) dropwise at the cloud point.

Part 5: Process Workflow Diagram

ExtractionWorkflow Reaction Reaction Complete (Aq. EtOH) Evap Partial Evaporation (Remove EtOH) Reaction->Evap Extract Add EtOAc + Brine (Phase Split) Evap->Extract Concentrate Dry Dry Organic Layer (Na2SO4) Extract->Dry Org. Phase Concentrate Vac. Distillation (<45°C) Dry->Concentrate Final Final Product (Solid Oxime) Concentrate->Final

Figure 2: Linear workflow for the isolation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

References

  • Khoramabadi-Zad, A., et al. "Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation." South African Journal of Chemistry, vol. 63, 2010, pp. 192–194. [Link]

  • PatSnap. "Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde."[13][14][15] Patent CN1724503A. [Link]

Sources

Method

One-pot synthesis involving (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

An In-Depth Technical Guide to the One-Pot Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Authored by: A Senior Application Scientist This document provides a comprehensive guide for the efficient one-pot syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the One-Pot Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the efficient one-pot synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, commonly known as 2,3,4-trimethoxybenzaldehyde oxime. This oxime serves as a crucial intermediate in various organic synthesis pathways and is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The protocols and insights detailed herein are designed for researchers, scientists, and professionals in the field, emphasizing mechanistic understanding, practical execution, and robust validation.

The synthesis of oximes from aldehydes is a fundamental transformation in organic chemistry.[3] The one-pot methodology presented here streamlines the traditional multi-step process, offering benefits such as improved efficiency, reduced waste, and operational simplicity.[4][5][6][7]

Mechanistic Rationale: The Oximation Reaction

The conversion of an aldehyde to an aldoxime is a classic condensation reaction. The core mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final oxime product.[8][9][10]

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the partially positive carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9][11]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate, also known as a hemiaminal or carbinolamine.[9][10]

  • Proton Transfer: A series of proton transfers occurs, leading to the protonation of the hydroxyl group on the intermediate.

  • Dehydration: The protonated hydroxyl group becomes a good leaving group (water). Elimination of a water molecule and deprotonation of the nitrogen-bound proton leads to the formation of a carbon-nitrogen double bond (C=N), yielding the stable oxime product.[8][10]

This entire sequence can be efficiently performed in a single reaction vessel, constituting a "one-pot" synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Technical Support Center: Purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Executive Summary & Chemical Context (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (commonly 2,3,4-trimethoxybenzaldehyde oxime ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary & Chemical Context

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (commonly 2,3,4-trimethoxybenzaldehyde oxime ) is a critical intermediate in the synthesis of bioactive phenethylamines and heterocyclic pharmaceuticals.

Chemical Nuance: The 2,3,4-trimethoxy substitution pattern creates a highly electron-rich aromatic ring. This increases the nucleophilicity of the oxime oxygen and makes the compound prone to:

  • "Oiling Out": The high electron density disrupts crystal lattice formation, often resulting in viscous oils rather than solids during recrystallization.

  • Oxidative Degradation: The ring is susceptible to oxidation if left in solution for extended periods.

  • Geometric Isomerism: Like all benzaldoximes, it exists as an equilibrium of E (trans) and Z (cis) isomers. The E-isomer is generally thermodynamically favored and more crystalline.

This guide prioritizes chemoselective purification to isolate the crystalline E-isomer free from the starting aldehyde.

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: My crude product is a viscous yellow oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This is the classic "oiling out" phenomenon common with polymethoxy-benzenes. It occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or when impurities (specifically unreacted aldehyde) act as a plasticizer.

Corrective Action:

  • The "Cloud Point" Technique: Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc). Add warm Hexane dropwise until persistent cloudiness appears. Crucial Step: Add one drop of EtOAc to clear the solution, then seed with a crystal (if available) or scratch the glass surface. Let it stand at room temperature for 4 hours before cooling to 4°C.

  • Remove the Plasticizer: If >2% starting aldehyde remains, crystallization is thermodynamically unfavorable. Perform the Bisulfite Wash Protocol (see Section 3) before attempting recrystallization again.

Q2: HPLC shows a persistent 3-5% impurity peak that tracks with the starting material. How do I remove it without column chromatography?

Diagnosis: This is unreacted 2,3,4-trimethoxybenzaldehyde. Aldehydes are notoriously difficult to separate from their corresponding oximes by silica chromatography due to similar polarity (


 values often differ by <0.1).

Corrective Action: Use Chemoselective Phase Switching .

  • Protocol: Dissolve the crude mixture in diethyl ether or DCM. Wash vigorously with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Mechanism: The bisulfite ion attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct. The oxime (C=N-OH) is inert to bisulfite and remains in the organic layer.

Q3: I see two peaks in my LC-MS with identical mass. Is this a purity issue?

Diagnosis: This is likely E/Z isomerism. The E-isomer is typically the major product.

  • Impact: For most reductions (e.g., to amines), the isomer ratio is irrelevant. However, for Beckman rearrangements or specific ligand synthesis, the geometry matters.

  • Resolution: If you require a single isomer (usually E), treat the ethereal solution of the oxime with dry HCl gas.[1][2] The E-isomer hydrochloride salt often precipitates selectively.[1] Neutralize the salt with aqueous Na₂CO₃ to recover the pure E-oxime.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Bisulfite Purification (Removal of Aldehyde)

Use this as the primary cleanup step before recrystallization.

  • Dissolution: Dissolve 10.0 g of crude oxime in 100 mL of Dichloromethane (DCM).

  • Bisulfite Extraction:

    • Prepare a saturated solution of Sodium Bisulfite (approx. 40% w/v in water).

    • Wash the organic layer twice with 50 mL of bisulfite solution. Shake vigorously for 2-3 minutes to ensure adduct formation.

  • Wash & Dry:

    • Wash the organic layer once with 50 mL distilled water (to remove residual salts).

    • Wash once with 50 mL saturated Brine.

    • Dry over Anhydrous MgSO₄ for 15 minutes.

  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap bath < 40°C).

Protocol B: Optimized Recrystallization (Anti-Oil Strategy)

Target: High-purity crystalline solid.

  • Solvent System: Ethanol (95%) and Water.

    • Why? Polymethoxy aromatics are highly soluble in ethanol but hydrophobic enough to precipitate cleanly upon water addition.

  • Procedure:

    • Place the aldehyde-free solid in an Erlenmeyer flask.

    • Add hot Ethanol (60°C) dropwise with stirring until just dissolved. Do not boil excessively to avoid thermal degradation.

    • Remove from heat.[3] Add hot water (50°C) dropwise until the solution turns slightly turbid.

    • Add a few drops of ethanol to restore clarity.

    • Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed over 3-4 hours.

    • Harvest: Cool in an ice bath for 30 mins, then filter via vacuum. Wash crystals with ice-cold 20% EtOH/Water.

Technical Data & Decision Matrix

Table 1: Solvent Suitability for 2,3,4-Trimethoxybenzaldehyde Oxime

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingSuitability
Ethanol / Water HighLowModerateExcellent (Preferred)
EtOAc / Hexane HighLowHighGood (If dry conditions needed)
Toluene HighModerateLowFair (Hard to remove solvent)
Diethyl Ether HighHighN/APoor (Too soluble)

Table 2: Troubleshooting Matrix

ObservationRoot CauseImmediate Fix
Yellow/Orange Color Oxidation of electron-rich ringRecrystallize with a pinch of activated charcoal.
Low Yield Product too soluble in mother liquorConcentrate mother liquor and run a "second crop"; check pH (oximes can hydrolyze in strong acid).
Melting Point Depression Residual Aldehyde or SolventVacuum dry at 40°C for 12h; Perform Bisulfite wash.

Visualized Workflows (Graphviz)

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification pathway based on crude analysis.

PurificationLogic Start Crude Reaction Mixture Analysis Analyze Purity (TLC/HPLC) Start->Analysis AldehydeCheck Is Aldehyde > 2%? Analysis->AldehydeCheck Bisulfite Protocol A: Bisulfite Wash (Remove Aldehyde) AldehydeCheck->Bisulfite Yes Crystallize Protocol B: Recrystallization (EtOH/Water) AldehydeCheck->Crystallize No Bisulfite->Crystallize OilCheck Did it Oil Out? Crystallize->OilCheck Seed Re-dissolve, Seed, Slow Cool OilCheck->Seed Yes Final Pure Crystalline Oxime OilCheck->Final No Seed->Final

Figure 2: Mechanism of Bisulfite Purification

Caption: Chemoselective removal of aldehyde impurities using phase-switching chemistry.

BisulfiteMechanism OrganicPhase Organic Phase (Oxime + Aldehyde) Reaction Interfacial Reaction OrganicPhase->Reaction Reagent Aq. NaHSO3 Reagent->Reaction AqPhase Aqueous Phase (Bisulfite Adduct) Reaction->AqPhase Aldehyde Trapped PureOrg Purified Organic Phase (Oxime Only) Reaction->PureOrg Oxime Remains

References

  • Aldehyde Removal via Bisulfite Adducts: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for bisulfite purification techniques). See also discussion on ScienceMadness regarding aldehyde purification: [Link]

  • Recrystallization of Methoxy-Aromatics: Department of Chemistry, University of Rochester. Purification: How To - Recrystallization Solvents. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Welcome to the technical support guide for the purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime. This document provides a comprehensive, experience-driven ap...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime. This document provides a comprehensive, experience-driven approach to the recrystallization of this compound, designed for researchers and drug development professionals. Our focus is on explaining the fundamental principles to empower you to troubleshoot and optimize the purification process effectively.

Understanding the Molecule: A Chemist's Perspective

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a moderately polar molecule. Its key structural features—the polar hydroxyimino (oxime) group, the three ether linkages (methoxy groups), and the aromatic phenyl ring—dictate its solubility and crystallization behavior. Oximes, as a class, are known for being highly crystalline solids, which makes recrystallization an excellent method for their purification.[1]

The goal of recrystallization is to dissolve the crude product in a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solution (the mother liquor).[2] The selection of the right solvent system is the most critical factor for success.

Solvent Selection Rationale & Data

There is no single "perfect" solvent for every compound; empirical testing is key. However, based on the structure of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, we can predict and rationalize our solvent choices. An ideal solvent should dissolve the compound completely when hot but poorly when cold.

The precursor, 2,3,4-trimethoxybenzaldehyde, has been successfully crystallized from aliphatic solvents like hexane and also from water, indicating a broad polarity range for related structures.[3] For the oxime derivative, we will explore single-solvent and two-solvent systems.

Solvent SystemTypeRationale & Expected OutcomeBoiling Point (°C)
Ethanol SingleThe hydroxyl group in ethanol can hydrogen bond with the oxime, while its ethyl group interacts with the aromatic ring. It is a robust, general-purpose solvent for moderately polar compounds.[4]78
Isopropanol SingleSimilar to ethanol but slightly less polar and more viscous. Can sometimes yield better crystals if ethanol causes oiling out.82
Methanol/Water Two-SolventMethanol is a good primary solvent. Water acts as an anti-solvent, reducing the compound's solubility upon cooling to promote crystallization.[5]~65-100
Ethyl Acetate/Hexane Two-SolventA widely used and effective pair.[4][5] Ethyl acetate (polar) dissolves the compound, and hexane (non-polar) is added to the hot solution to induce precipitation upon cooling.~69-77
Toluene SingleThe aromatic nature of toluene can effectively dissolve the trimethoxyphenyl ring at high temperatures. Often yields high-quality crystals for aromatic compounds.[4]111

Standard Recrystallization Protocol (Two-Solvent System)

This protocol details a two-solvent recrystallization using Ethyl Acetate (Solvent 1) and Hexane (Solvent 2), a common and effective starting point.

Materials:

  • Crude (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Erlenmeyer Flasks (x2)

  • Hotplate/Stirrer and Stir Bar

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Filter Flask

  • Ice Bath

Methodology:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of Ethyl Acetate (Solvent 1) to start.

  • Heating: Gently heat the mixture on a hotplate with stirring. Continue to add Ethyl Acetate portion-wise until the solid completely dissolves at the solvent's boiling point. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration. Pre-warm a second flask containing a small amount of boiling Ethyl Acetate. Place a pre-warmed stemless funnel with fluted filter paper on this flask and rapidly pour the hot solution through it. This step removes dust, catalysts, or other insoluble materials.[6]

  • Inducing Crystallization: Bring the clear solution back to a gentle boil. Slowly add Hexane (Solvent 2) dropwise until you observe persistent cloudiness (turbidity).[6] This indicates the solution is saturated.

  • Re-dissolution: Add 1-2 drops of Ethyl Acetate (Solvent 1) to the cloudy mixture until it becomes clear again. This ensures you are at the precise saturation point.

  • Cooling (The Critical Step): Remove the flask from the heat. Cover it and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane or a pre-chilled Ethyl Acetate/Hexane mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by obtaining a melting point and comparing it to the literature value.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow problem problem cause cause solution solution P1 Problem: No Crystals Form Upon Cooling C1_1 Cause: Too much solvent used. P1->C1_1 C1_2 Cause: Supersaturation is preventing nucleation. P1->C1_2 P2 Problem: Product 'Oils Out' Instead of Crystallizing C2_1 Cause: Solution is too saturated or cooling too rapidly. P2->C2_1 C2_2 Cause: Melting point of the compound is lower than the solvent's boiling point. P2->C2_2 P3 Problem: Very Low Yield of Recovered Crystals C3_1 Cause: Too much solvent used. P3->C3_1 C3_2 Cause: Premature crystallization during hot filtration. P3->C3_2 C3_3 Cause: Crystals washed with a solvent in which they are too soluble. P3->C3_3 P4 Problem: Crystals are Colored / Impure C4_1 Cause: Colored impurity is co-crystallizing with the product. P4->C4_1 C4_2 Cause: Insoluble impurities were not removed. P4->C4_2 S1_1 Solution: Gently boil off some solvent to re-saturate the solution. C1_1->S1_1 S1_2 Solution 1: Scratch the inside of the flask with a glass rod. C1_2->S1_2 S1_3 Solution 2: Add a seed crystal from a previous batch. C1_2->S1_3 S2_1 Solution: Re-heat the solution, add more of the primary solvent (Solvent 1), and allow to cool much slower. C2_1->S2_1 S2_2 Solution: Choose a lower-boiling solvent or solvent system. C2_2->S2_2 S3_1 Solution: Concentrate the mother liquor and cool again for a 'second crop' of crystals. C3_1->S3_1 S3_2 Solution: Use more solvent during filtration and ensure funnel/flask are pre-warmed. C3_2->S3_2 S3_3 Solution: Wash with an ice-cold, non-polar solvent like hexane. C3_3->S3_3 S4_1 Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. C4_1->S4_1 S4_2 Solution: Ensure hot filtration step is performed correctly. C4_2->S4_2

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in any single solvent when heated. What should I do? A1: This is the ideal scenario for a two-solvent system. Find a "good" solvent that dissolves your compound well (like Ethyl Acetate or Dichloromethane) and a "poor" solvent in which it is insoluble (like Hexane or Water). Follow the two-solvent protocol described above. Ensure the two solvents are miscible with each other.

Q2: I got a very poor recovery on my first attempt. How can I improve my yield? A2: The most common cause of low recovery is using too much solvent. Use only the minimum amount of hot solvent required to fully dissolve the compound. Secondly, ensure the solution is thoroughly cooled in an ice bath before filtration. You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and repeating the cooling process.

Q3: My product formed an oil instead of crystals. How do I fix this? A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or if the solution is too concentrated. To fix this, reheat the solution to re-dissolve the oil, add a small amount more of the primary solvent (e.g., Ethyl Acetate), and allow the solution to cool much more slowly. Insulating the flask with glass wool can help. If the problem persists, you may need to select a solvent with a lower boiling point.[4]

Q4: The final product is still colored. How can I get pure white crystals? A4: If the impurity is colored and soluble, it may be adsorbed by activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal and the adsorbed impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Q5: How do I know if my recrystallization was successful? A5: The primary indicator of increased purity is the melting point. A pure compound will have a sharp, narrow melting point range (typically <1°C) that matches the literature value. An impure compound will melt over a broad temperature range and at a lower temperature than the pure substance.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry Department. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Sharifi, A., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of (Hydroxyimino)(2,3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. As a critical intermediate in various synthetic pathways, achieving high purity of this oxime is paramount for the success of subsequent reactions and the integrity of final products. This guide is structured to address common challenges encountered during purification, offering scientifically grounded explanations and practical, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, presented in a question-and-answer format.

Question 1: My crude product is an oil and will not solidify. How can I induce crystallization?

Answer:

Oiling out is a common issue when impurities are present that depress the melting point of the desired compound. Here are several strategies to induce crystallization:

  • Trituration: This technique involves repeatedly washing the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. For (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, which is a relatively polar molecule, non-polar solvents like hexanes or a mixture of hexanes and ethyl acetate are good starting points. The mechanical action of scratching the flask with a glass rod during trituration can also provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, adding a tiny crystal to the oil can initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (a solvent in which it is highly soluble), such as ethanol or ethyl acetate. Then, slowly add a poor solvent (an "anti-solvent" in which it is insoluble), such as cold water or hexanes, until the solution becomes persistently cloudy. Gentle warming to redissolve the cloudiness followed by slow cooling can promote the formation of pure crystals.[1]

Question 2: After recrystallization, I have a low yield. What are the potential causes and how can I improve it?

Answer:

Low recovery after recrystallization can be attributed to several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor. Experiment with different solvents or solvent mixtures. For (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, consider ethanol/water or toluene/hexane mixtures.

  • Using Too Much Solvent: Using an excessive volume of solvent will result in a lower yield as more of your product will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during filtration.[1]

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used to further decrease the solubility and improve the yield.

Question 3: My purified product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots on a TLC plate indicates that your sample is still impure. The identity of these impurities depends on the synthetic route used to prepare the oxime. Common impurities include:

  • Unreacted 2,3,4-trimethoxybenzaldehyde: This starting material is less polar than the oxime and will have a higher Rf value on a normal-phase TLC plate.

  • Hydroxylamine: Being highly polar, hydroxylamine will likely remain at the baseline of the TLC plate.

  • Side-products: Depending on the reaction conditions, various side-products can form.

To remove these impurities, consider the following purification techniques:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3][4] For (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Less polar impurities like the starting aldehyde will elute first, followed by the desired oxime.

  • Acid-Base Extraction: Oximes are weakly acidic and can be deprotonated by a strong base. This property can be exploited for purification. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1M NaOH) to remove acidic impurities. The desired oxime may also be partially extracted into the basic aqueous layer, so care must be taken. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate will yield a purer organic layer.

Question 4: I am having trouble visualizing the spot for my oxime on the TLC plate.

Answer:

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] If the concentration is too low, or if you are not using a fluorescent plate, you may need to use a chemical stain. Effective stains for visualizing oximes and other functional groups include:

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many organic compounds, including the oxime functional group, to produce a yellow or brown spot on a purple background.[6][7]

  • p-Anisaldehyde Stain: This stain is particularly useful for visualizing nucleophilic groups and often gives colored spots, which can help in differentiating between compounds on the plate.[6]

  • Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots. This method is non-destructive.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane?

A1: Pure (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is expected to be a white to off-white crystalline solid. The melting point of the related starting material, 2,3,4-trimethoxybenzaldehyde, is 38-40 °C. The oxime will have a different, likely higher, melting point. A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity.

Q2: What are the best solvent systems for recrystallizing (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane?

A2: The choice of recrystallization solvent is critical and often requires some empirical testing. Based on the structure, which contains both polar (hydroxyimino) and moderately non-polar (trimethoxyphenyl) moieties, the following solvent systems are recommended starting points:

Solvent SystemRationale
Ethanol/WaterThe compound should be soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution should induce crystallization upon cooling.
Ethyl Acetate/HexanesSimilar to the ethanol/water system, the compound is likely soluble in ethyl acetate and insoluble in hexanes.
TolueneAromatic solvents can be effective for recrystallizing aromatic compounds.
IsopropanolA common solvent for recrystallization of moderately polar organic compounds.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of a purification.[8] Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio and adjusting as needed), to achieve good separation between your desired product and any impurities.[9] The disappearance of impurity spots and the presence of a single, well-defined spot for your product indicate successful purification.

Q4: What are the key considerations for column chromatography of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane?

A4: For successful column chromatography, consider the following:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of moderately polar compounds.[10]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[11] Start with a low concentration of the polar solvent and gradually increase it (gradient elution) to elute compounds of increasing polarity. The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[3]

  • Column Packing: Proper packing of the column is crucial to avoid cracks and channels that lead to poor separation. Both wet and dry packing methods can be used.[3]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully apply it to the top of the column.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in hexanes.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the compounds from the column.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Column Chromatography Column Chromatography Crude Product->Column Chromatography High Purity Separation Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product TLC TLC Pure Product->TLC Melting Point Melting Point Pure Product->Melting Point NMR/MS NMR/MS Pure Product->NMR/MS

Caption: General workflow for the purification and analysis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

TLC_Troubleshooting TLC Plate TLC Plate Impure Sample Impure Sample Spot A (High Rf) Spot A (High Rf) Impure Sample->Spot A (High Rf) Less Polar Impurity (e.g., Starting Aldehyde) Spot B (Mid Rf) Spot B (Mid Rf) Impure Sample->Spot B (Mid Rf) Desired Product (Oxime) Spot C (Low Rf) Spot C (Low Rf) Impure Sample->Spot C (Low Rf) More Polar Impurity (e.g., Hydroxylamine)

Sources

Optimization

Troubleshooting low conversion rates in trimethoxybenzaldehyde oximation

Welcome to the technical support center for the oximation of 3,4,5-trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oximation of 3,4,5-trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of 3,4,5-trimethoxybenzaldehyde oxime, a key intermediate in the synthesis of pharmaceuticals like Trimethoprim.[1] This resource provides in-depth, field-proven insights to help you overcome common challenges and optimize your reaction for higher conversion rates and purity.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your starting aldehyde is one of the most common hurdles in this synthesis. This section is structured to help you diagnose the problem based on your observations and take corrective action.

Question: My TLC analysis shows a significant amount of unreacted 3,4,5-trimethoxybenzaldehyde after the recommended reaction time. What is the most likely cause?

Answer: This is a classic symptom that usually points to one of three areas: suboptimal pH, reagent-related issues, or inadequate reaction conditions. Let's break down the diagnostic process.

Is the Reaction pH in the Optimal Range?

The single most critical parameter in oximation is the reaction pH. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile.[2][3] However, you are likely starting with hydroxylamine hydrochloride (NH₂OH·HCl), which must be neutralized by a base to liberate the active nucleophile.

  • The Causality: The reaction rate is maximal in a weakly acidic medium (pH ≈ 4-6).[4]

    • If the pH is too low (too acidic): The nitrogen on hydroxylamine is protonated (NH₃OH⁺), which is not nucleophilic. The reaction will not proceed.

    • If the pH is too high (too basic): While free hydroxylamine is available, it is prone to degradation and side reactions.[5] Furthermore, high pH does not effectively catalyze the dehydration of the hemiaminal intermediate to the final oxime product.[6]

  • Recommended Action:

    • Verify pH: If your reaction is in an aqueous or alcoholic solution, use a pH meter or pH paper to check the pH of the mixture after all reagents have been added.

    • Use a Buffer System: The most reliable method is to use a base that creates a buffer system. Sodium acetate is commonly used for this purpose; it reacts with the HCl released from hydroxylamine hydrochloride to form an acetic acid/acetate buffer, naturally maintaining the pH in the optimal range.[4][7]

    • Adjust if Necessary: If you are using a stronger base like sodium hydroxide or sodium carbonate, ensure it is added stoichiometrically or in slight excess to neutralize the HCl, but not so much that the final pH becomes strongly basic.

Have You Verified Your Reagents?

The quality and handling of your starting materials are paramount.

  • Potential Causes & Recommended Actions:

    • Purity of 3,4,5-Trimethoxybenzaldehyde: The starting aldehyde can contain acidic impurities (like residual gallic acid from its synthesis) or be partially oxidized.[1][8]

      • Action: Check the melting point of your aldehyde (literature value: 72-75 °C).[8] If it's low or broad, consider recrystallizing it from a suitable solvent like cyclohexane or an ethanol/water mixture.[8][9] An aqueous wash with a mild base (e.g., 5% NaOH solution) during workup can also remove acidic impurities.[10]

    • Stability of Hydroxylamine: Hydroxylamine and its solutions can degrade over time, especially when exposed to air, metal ions, or non-neutral pH.[5][11][12]

      • Action: Use freshly prepared solutions of hydroxylamine for each experiment.[5][13] Store solid hydroxylamine hydrochloride in a desiccator. If you suspect contamination, use a fresh bottle of the reagent.

    • Stoichiometry: An insufficient amount of hydroxylamine will naturally lead to an incomplete reaction.

      • Action: Use a slight excess of hydroxylamine hydrochloride, typically 1.1 to 1.5 molar equivalents relative to the aldehyde, to drive the reaction to completion.[9]

Are Your Reaction Conditions Optimized?

Temperature and solvent choice play a crucial role in reaction kinetics.

  • Potential Causes & Recommended Actions:

    • Temperature: While many oximations proceed at room temperature, some require gentle heating to achieve a reasonable rate.[14] Documented methods for this specific conversion include stirring at 80°C or refluxing in methanol for several hours.[7]

      • Action: If your reaction is sluggish at room temperature, try heating it to 50-80°C and monitor the progress by TLC. Avoid excessively high temperatures, which can promote the dehydration of the oxime to a nitrile impurity.[9]

    • Solvent: The reactants must be sufficiently soluble for the reaction to occur efficiently.

      • Action: Ethanol, methanol, or aqueous mixtures of these alcohols are common solvents.[15][16] Ensure your 3,4,5-trimethoxybenzaldehyde is fully dissolved. If solubility is an issue, you may need to increase the solvent volume or switch to a different solvent system.

Troubleshooting Workflow

The following diagram provides a logical decision tree to guide your troubleshooting process.

TroubleshootingWorkflow start Low Conversion Rate Observed (via TLC/NMR) check_ph Is the reaction pH between 4 and 6? start->check_ph check_reagents Are reagents pure and fresh? check_ph->check_reagents  Yes adjust_ph Action: Add buffer (e.g., NaOAc) or carefully adjust pH. check_ph->adjust_ph No check_conditions Are temperature and solubility adequate? check_reagents->check_conditions  Yes purify_aldehyde Action: Recrystallize aldehyde. Check melting point. check_reagents->purify_aldehyde No (Aldehyde Impure) fresh_hydroxylamine Action: Use a fresh bottle of NH2OH·HCl and prepare fresh solutions. check_reagents->fresh_hydroxylamine No (Hydroxylamine Suspect) increase_temp Action: Heat reaction to 50-80°C. Ensure aldehyde is fully dissolved. check_conditions->increase_temp No end_good Problem Solved check_conditions->end_good  Yes (Re-evaluate time/catalyst) adjust_ph->end_good purify_aldehyde->end_good fresh_hydroxylamine->end_good increase_temp->end_good

Caption: A logical workflow for troubleshooting low oximation conversion.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction effectively? A1: Thin-Layer Chromatography (TLC) is the most common and effective method.[15][17] Use an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to achieve good separation between the starting aldehyde and the more polar oxime product. The reaction is complete when the aldehyde spot is no longer visible by TLC. For quantitative analysis, ¹H NMR spectroscopy can be used to determine the ratio of the aldehyde proton (~9.8 ppm) to the oxime proton (~8.1 ppm).[18][19]

Q2: My final product contains a nitrile impurity. How can I prevent this? A2: The formation of a nitrile (R-C≡N) occurs from the dehydration of the oxime (R-CH=NOH). This is often promoted by harsh conditions. To prevent this, avoid excessively high reaction temperatures or prolonged reaction times.[9] Strongly acidic conditions can also favor this side reaction.

Q3: I'm having trouble crystallizing my final product; it keeps "oiling out." What should I do? A3: "Oiling out" typically happens when a solution is cooled too quickly or is overly saturated. Try dissolving the crude product in the minimum amount of a hot solvent (like ethanol) and then cooling it slowly to room temperature before moving it to an ice bath. If it still oils out, try adding a co-solvent (like water) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the primary solvent to clarify it again before slow cooling. Scratching the inside of the flask with a glass rod can also help induce crystallization.[9]

Q4: Can I use a different base, like pyridine or sodium hydroxide, instead of sodium acetate? A4: Yes, other bases can be used, but they require more careful control. Pyridine is often used as both a base and a solvent. Sodium hydroxide or sodium carbonate can also be effective, but you must ensure you add the correct stoichiometric amount to neutralize the hydroxylamine hydrochloride without making the solution strongly basic, which can degrade the hydroxylamine.[4][5] Sodium acetate is often preferred because it forms a self-regulating buffer system.[7]

Reaction Mechanism & Key Parameters

The oximation reaction is a two-step nucleophilic addition-elimination process. Understanding this mechanism helps in diagnosing issues.

Caption: The two-step mechanism of oxime formation from an aldehyde.

Summary of Key Quantitative Parameters
ParameterRecommended Range/ValueRationale
pH 4.0 - 6.0Balances the need for a free nucleophile (NH₂OH) with the acid-catalyzed dehydration step.[4]
Hydroxylamine·HCl 1.1 - 1.5 equivalentsA slight excess ensures the reaction is driven to completion.[9]
Base (e.g., NaOAc) 1.5 - 3.0 equivalentsSufficient to neutralize HCl and establish a buffer. Excess is often used for this purpose.[7][16]
Temperature Room Temp to 80 °CReaction can be slow at RT; gentle heating often improves the rate without promoting side reactions.[7]

Key Experimental Protocols

Protocol 1: Oximation of 3,4,5-Trimethoxybenzaldehyde using Sodium Acetate

This protocol is a robust starting point for achieving high conversion.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add methanol or ethanol as a solvent until the aldehyde is fully dissolved. To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq).[7][16]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 4-5 hours).[7] Monitor the reaction's progress by TLC, checking for the disappearance of the starting aldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Add demineralized water to the residue to precipitate the crude oxime.[7] Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4,5-trimethoxybenzaldehyde oxime.[9]

Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting aldehyde (as a reference), the co-spot (aldehyde and reaction mixture), and the reaction mixture on the baseline.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The product oxime should be a new, more polar spot (lower Rf) than the starting aldehyde.

References

  • Scribd. (n.d.). Oxime Formation. Retrieved from [Link]

  • Name Reactions. (n.d.). Oxime formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for oxime formation. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • YouTube. (2015, May 25). Formation of an Oxime from an Aldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3145082A - Stabilized hydroxylamine and its method of preparation.
  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • INIS-IAEA. (2025, January 13). Hydroxylamine and its salts: thermoanalytical and safety study. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • Erowid. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oximes – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
  • Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]

  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2020, February 7). What are the physical and chemical methods of monitoring rate of chemical reactions? Retrieved from [Link]

  • Sciencemadness.org. (2019, April 1). Improving yields of TMP methylation? Retrieved from [Link]

  • Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • MDPI. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

Troubleshooting

Minimizing side reactions in (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane reduction

Ticket Subject: Optimization of 2,3,4-Trimethoxybenzaldehyde Oxime Reduction Case ID: OX-RED-234-TM Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1] Diagnostic & Decision Support Use this...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of 2,3,4-Trimethoxybenzaldehyde Oxime Reduction Case ID: OX-RED-234-TM Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1]

Diagnostic & Decision Support

Use this interactive logic flow to identify the root cause of your yield loss.

Workflow: Troubleshooting Reaction Failure

The following decision tree helps you isolate whether your issue is thermodynamic (incomplete reaction), kinetic (side reactions), or environmental (hydrolysis).[1]

OximeReductionTroubleshoot Start START: Identify Impurity Profile ImpurityType What is the major byproduct? Start->ImpurityType Dimer Secondary Amine (Dimer) (Bis-2,3,4-trimethoxybenzylamine) ImpurityType->Dimer Mass = 2x Target - NH3 Aldehyde Reverted Aldehyde (2,3,4-Trimethoxybenzaldehyde) ImpurityType->Aldehyde Starting Material Peak Hydroxylamine Hydroxylamine Intermediate (N-hydroxy amine) ImpurityType->Hydroxylamine Mass = Target + 16 Sol_Dimer SOLUTION: Add Acid (HCl/H2SO4) or Ammonia to protonate/trap intermediate imine. Dimer->Sol_Dimer Sol_Aldehyde SOLUTION: Eliminate water. Use molecular sieves. Check solvent dryness. Aldehyde->Sol_Aldehyde Sol_Hydroxylamine SOLUTION: Increase H2 Pressure/Temp. Switch from Pd/C to Raney Ni. Hydroxylamine->Sol_Hydroxylamine

Figure 1: Diagnostic logic for identifying and resolving yield-limiting factors in oxime reduction.

Technical Troubleshooting (FAQs)

Issue 1: "I am observing significant formation of the secondary amine dimer."

Diagnosis: This is the most common failure mode in oxime hydrogenation. Mechanism: The reduction proceeds via an imine intermediate (


). As the primary amine product (

) accumulates, it is highly nucleophilic and attacks the electrophilic imine, forming a secondary amine dimer with the ejection of ammonia. The 2,3,4-Trimethoxy Factor: The electron-donating methoxy groups on the ring stabilize the intermediate imine, effectively increasing its lifetime in solution and giving it more time to react with the amine product.

Corrective Protocol:

  • Acidic Additives: Introduce 1.0–2.0 equivalents of HCl or

    
     (ethanolic or methanolic).[1] This immediately protonates the primary amine as it forms (
    
    
    
    ), rendering it non-nucleophilic and preventing it from attacking the imine.
  • Acylation Trap: Perform the reduction in acetic anhydride (

    
    ). This traps the amine as an acetamide, which can be hydrolyzed later.[1] This completely shuts down dimerization.[1]
    
Issue 2: "The reaction stalls at the hydroxylamine stage."

Diagnosis: Incomplete reduction. Mechanism: The reduction of the N-O bond is energetically demanding. Corrective Protocol:

  • Catalyst Switch: If using Pd/C, switch to Raney Nickel .[1] Raney Ni is generally more active for N-O bond cleavage.

  • Pressure: Increase

    
     pressure from atmospheric (balloon) to 3–5 bar (Parr shaker).
    
Issue 3: "My product is contaminated with the starting aldehyde."

Diagnosis: Hydrolysis. Mechanism: In the presence of water (even trace moisture in solvents) and the acidic byproducts of reduction, the oxime equilibrium shifts back to the carbonyl compound (2,3,4-trimethoxybenzaldehyde). Corrective Protocol:

  • Solvent Quality: Use anhydrous Methanol/Ethanol.

  • Scavengers: Add activated 3Å or 4Å molecular sieves to the reaction vessel.

Reaction Pathway & Mechanism

Understanding the competition between the desired pathway and the dimerization trap is critical.

ReactionMechanism Oxime Oxime (Ar-CH=N-OH) Imine Imine Intermediate (Ar-CH=NH) Oxime->Imine H2 / Cat (-H2O) Aldehyde Hydrolysis: Aldehyde (Ar-CH=O) Oxime->Aldehyde H2O / H+ PrimaryAmine TARGET: Primary Amine (Ar-CH2-NH2) Imine->PrimaryAmine H2 / Cat Dimer SIDE REACTION: Dimer (Ar-CH2-NH-CH2-Ar) PrimaryAmine->Dimer Attacks Imine (-NH3)

Figure 2: Mechanistic pathways.[1] The "Red Dashed Line" represents the critical dimerization step that must be suppressed.

Optimized Experimental Protocol

Standardized for 10g scale. Validated for electron-rich aromatic oximes.

Method A: Catalytic Hydrogenation (Preferred for Purity)

This method minimizes waste and avoids strong reducing agents like LAH.[1]

Reagents:

  • Substrate: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (10 mmol)

  • Solvent: Anhydrous Methanol (50 mL)

  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Ni (active)

  • Critical Additive: Concentrated HCl (1.2 eq) or Methanolic HCl.[1]

Step-by-Step:

  • Preparation: In a pressure vessel (Parr hydrogenation bottle), dissolve the oxime in anhydrous methanol.

  • Acidification: Add the HCl slowly. Note: The solution may warm slightly. This step is crucial to prevent dimerization.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     three times. Pressurize to 3–4 bar (40–60 psi) .
    
  • Agitation: Shake/stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor via TLC.[1][2][3] The oxime is less polar than the amine.

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Do not let the catalyst dry out; it is pyrophoric).

    • Concentrate the filtrate to obtain the Amine Hydrochloride salt .

    • Optional: To obtain the free base, basify with aqueous NaOH and extract with DCM, but the salt form is more stable for storage.[1]

Method B: Chemical Reduction (Zn/AcOH)

Use this if high-pressure hydrogenation equipment is unavailable.[1]

Reagents:

  • Zinc Dust (Activated, 5-10 eq)[1]

  • Glacial Acetic Acid (Solvent/Proton source)[1]

Step-by-Step:

  • Dissolve the oxime in Glacial Acetic Acid.

  • Cool to 0°C. The reaction is exothermic.

  • Add Zinc dust in small portions over 30 minutes to control the exotherm.

  • Allow to warm to RT and stir for 12 hours.

  • Filter off Zinc residues.

  • Basify filtrate with NaOH (pH > 10) and extract with Ethyl Acetate.

Comparative Data: Solvent & Additive Effects
ConditionPrimary Amine YieldDimer ImpurityHydrolysis Impurity

, Pd/C, MeOH (Neutral)
65%25% (High) <5%

, Pd/C, MeOH + HCl
92% <2%<5%

, Pd/C, Aqueous Acid
40%<2%50% (High)
Zn / AcOH 85%<5%10%

References & Authority

The following sources validate the mechanistic claims and protocols provided above.

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Source: Encyclopedia MDPI.[1] Relevance: Validates the mechanism of secondary amine formation and the use of Raney Ni/Pd catalysts. URL:[Link][1]

  • Steering Aldoximes to Primary or Secondary Amines. Source: Royal Society of Chemistry (RSC) Blogs. Relevance: Discusses the specific catalyst choices (Ni vs Pd) to direct selectivity toward primary amines. URL:[Link]

  • Beckmann Rearrangement. Source: Organic Chemistry Portal.[1][4] Relevance: Provides the mechanism for the acid-catalyzed side reaction that must be avoided during workup. URL:[Link][1]

  • Catalytic Homogeneous Hydrogenations of Oximes. Source: ResearchGate (Review).[1] Relevance: Detailed review of hydrogenation mechanisms, specifically highlighting the "pool of Schiff base" intermediates. URL:[Link]

  • Preparation of Optically Active Amines from Oximes. Source: TSI Journals.[1] Relevance: Discusses zinc/ammonium formate systems as alternatives to hydrogenation for specific substrates. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,3,4-Trimethoxybenzaldehyde Oxime

This technical guide addresses the stability profile, storage requirements, and troubleshooting protocols for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde oxime (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, storage requirements, and troubleshooting protocols for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-Trimethoxybenzaldehyde oxime (CAS: 15258-55-6). This compound is a critical intermediate in the synthesis of pharmaceutical agents such as Trimetazidine and serves as a precursor in the generation of nitro-functionalized aromatics.

Executive Summary: Stability Profile

Compound: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane CAS: 15258-55-6 Chemical Class: Electron-rich Benzaldoxime Primary Stability Concern: Hydrolytic reversion to aldehyde and geometric isomerization (E/Z).

As a Senior Application Scientist, I define the stability of this oxime as moderate but conditional . The presence of three methoxy groups at the 2,3,4-positions creates a highly electron-rich aromatic ring. While this stabilizes the oxime against certain nucleophilic attacks, it increases susceptibility to oxidative degradation and electrophilic aromatic substitution. Furthermore, the C=N double bond is prone to photo-isomerization under ambient light.

Critical Storage Directive:

  • Temperature: 2–8°C (Recommended for long-term); Room Temperature (Acceptable for short-term < 30 days).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory to prevent oxidative yellowing.

  • Light: Amber vials are non-negotiable to prevent

    
     isomerization.
    

Degradation Pathways & Mechanistic Insights

The following diagram illustrates the primary degradation pathways researchers encounter during storage. Understanding these mechanisms is the first step in troubleshooting "unknown" impurity peaks in HPLC.

DegradationPathways Oxime (E)-2,3,4-Trimethoxybenzaldehyde Oxime (Target Compound) Z_Isomer (Z)-Isomer (Photo-degradation) Oxime->Z_Isomer hv (UV/Vis Light) Aldehyde 2,3,4-Trimethoxybenzaldehyde (Hydrolysis Product) Oxime->Aldehyde H2O / H+ (Trace Acid) Nitro Nitro-derivative (Oxidative Degradation) Oxime->Nitro [O] / Peroxides Amide Amide (Beckmann Rearrangement) Oxime->Amide Strong Acid / Heat Z_Isomer->Oxime Thermal/Acid

Figure 1: Primary degradation pathways for 2,3,4-Trimethoxybenzaldehyde oxime. The most common storage failure leads to hydrolysis (yellow path) or photo-isomerization (red path).

Troubleshooting Guide: FAQs & Diagnostic Protocols

Q1: My white crystalline powder has turned pale yellow. Is it still usable?

  • Diagnosis: This indicates surface oxidation or partial hydrolysis . The "yellowing" is often due to the formation of trace 2,3,4-trimethoxybenzaldehyde (which is an oil/solid with a distinct odor) or oxidative coupling products.

  • Action:

    • Smell Test: If a distinct "almond-like" or sweet aldehyde odor is present, hydrolysis has occurred.

    • Purity Check: Run an HPLC. If the impurity is <2%, repurification via recrystallization (EtOH/Water) is possible. If >5%, discard for critical applications.

Q2: I see a "ghost peak" eluting just before the main peak in HPLC. It wasn't there last week.

  • Diagnosis: This is likely the (Z)-isomer . Oximes exist in equilibrium. Standard synthesis yields the thermodynamically stable (E)-isomer. Exposure to lab light shifts the equilibrium to include the (Z)-isomer.

  • Validation: Run the sample again after keeping it in the dark for 24 hours or heating slightly; the ratio may shift.

  • Impact: For most synthetic applications (e.g., reduction to amine), the isomer mixture is irrelevant as both reduce to the same amine.

Q3: Can I store this compound in a standard desiccator?

  • Diagnosis: Standard desiccators often contain residual acid vapors if used for other chlorides/acids.

  • Action: Yes, but ensure the desiccant is neutral (e.g., Silica Gel or Drierite). Avoid acidic desiccants as protonation of the oxime nitrogen catalyzes hydrolysis.

Experimental Protocols for Validation

To ensure the integrity of your material before use in critical steps (e.g., Trimetazidine synthesis), follow this self-validating protocol.

Protocol A: Rapid Hydrolysis Check (TLC Method)

  • Objective: Detect reversion to aldehyde.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm) and 2,4-DNP Stain.

  • Procedure:

    • Spot the sample alongside authentic 2,3,4-trimethoxybenzaldehyde standard.

    • Develop plate.

    • Spray with 2,4-Dinitrophenylhydrazine (2,4-DNP) .

    • Result: The aldehyde will stain an intense orange/red immediately. The oxime reacts much slower or requires acid/heat to stain. If your sample spot turns bright orange instantly, significant hydrolysis has occurred.

Protocol B: Recrystallization (Purification) If storage degradation is detected (purity 90-95%):

  • Dissolve crude oxime in minimum boiling Ethanol (95%) .

  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to Room Temperature, then 4°C.

  • Filter crystals and dry under high vacuum (< 1 mbar) at 25°C. Do not heat above 40°C during drying to prevent thermal decomposition.

Summary of Physicochemical Properties & Storage Data

ParameterSpecification / DataContext
Appearance White to off-white crystalline powderYellowing indicates degradation.
Melting Point 98–102°C (Typical)Lower MP indicates aldehyde impurity.
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in WaterUse DMSO for stock solutions.
Hygroscopicity Low to ModerateProtect from high humidity.
Reactivity Reacts with Peracids (e.g., Peracetic acid)Forms nitro-compounds [1].
CAS No. 15258-55-6Key identifier for sourcing.[1][2][3]

References

  • Tsukanov, S. V., et al. "Continuous Platform to Generate Nitroalkanes On-Demand (in situ) using Peracetic Acid." Supporting Information, AWS, 2023. Link

  • ChemicalBook. "2,3,4-Trimethoxybenzaldehyde oxime Product Properties & Storage." ChemicalBook, 2024. Link

  • Alfa Chemistry. "2,3,4-Trimethoxybenzaldehyde oxime - CAS 15258-55-6."[1] Alfa Chemistry Catalog. Link

  • European Pharmacopoeia (Ph. Eur.). "Trimetazidine Dihydrochloride Impurity Standards."[4] Bioszeparacio, Accessed 2026. Link

Sources

Troubleshooting

Overcoming steric hindrance in (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane reactions

Welcome to the Precision Chemistry Technical Support Center . You have engaged the Advanced Synthesis & Optimization Desk .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Chemistry Technical Support Center .

You have engaged the Advanced Synthesis & Optimization Desk . I am Dr. Aris, your Senior Application Scientist. I understand you are facing challenges with (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (also known as 2,3,4-trimethoxybenzaldehyde oxime).

The 2,3,4-trimethoxy substitution pattern is notoriously deceptive.[1] While electronically rich, the 2-methoxy group (ortho-position) creates a specific "steric buttress" effect that distorts the planarity of the molecule and blocks the trajectory of incoming nucleophiles or coordinating metals.

Below is your dynamic troubleshooting guide, structured to bypass these specific steric barriers.

Ticket #409: Structural Analysis & Steric Mapping

Status: Open Priority: Critical

Before troubleshooting the reaction, we must visualize why the reaction fails. The 2-methoxy group is not just "bulky"; it creates an electrostatic and physical wall near the oxime moiety.

Visualizing the Steric Clash

The following diagram illustrates the "Forbidden Zone" created by the 2-OMe group, which destabilizes the Z-isomer and hinders metal coordination.

StericMap cluster_0 Steric Consequence Ar 2,3,4-Trimethoxy Phenyl Ring OMe2 2-OMe Group (The Steric Blocker) Ar->OMe2 Carbon Imine Carbon (C=N) Ar->Carbon Nitrogen Nitrogen OMe2->Nitrogen Lone Pair Repulsion OH Hydroxyl (-OH) OMe2->OH Z-Isomer Clash (Severe) Carbon->Nitrogen Double Bond Nitrogen->OH Result Forced E-Isomerism (Anti-configuration)

Caption: Fig 1. Steric map showing the 2-OMe group blocking the 'syn' (Z) face, forcing the oxime into the 'anti' (E) configuration and shielding the nitrogen lone pair.

Module 1: Synthesis of the Oxime (The Precursor Step)

User Issue: "I am getting low yields or incomplete conversion from the aldehyde."

Technical Insight: The 2,3,4-trimethoxy ring is electron-rich, which deactivates the carbonyl carbon toward nucleophilic attack by hydroxylamine.[1] Standard reflux often fails because the equilibrium is unfavorable due to the steric crowding of the tetrahedral intermediate.

Troubleshooting Protocol
VariableStandard Protocol (Avoid)High-Performance Protocol (Recommended) Why? (The Science)
Solvent Ethanol/WaterEthanol/Water (1:1) + Ultrasound or Mineral Water Ultrasound breaks up aggregates; water promotes hydrophobic clustering of reactants, accelerating the rate.
Base NaOAc (Too weak)NaOH (1.1 eq) or Na2CO3 You need a stronger base to ensure higher concentration of the free nucleophilic

.
Energy Reflux (Thermal)Microwave Irradiation (100W, 80°C) MW overcomes the activation energy barrier imposed by the 2-OMe steric bulk in minutes rather than hours.
Catalyst NoneTiO2 (5 mol%) Titanium coordinates to the carbonyl oxygen, increasing electrophilicity despite the electron-donating methoxy groups.

Step-by-Step Optimization:

  • Mix: 1 mmol 2,3,4-trimethoxybenzaldehyde + 1.2 mmol

    
     + 1.2 mmol NaOH in 5 mL EtOH/H2O.
    
  • Activate: Place in a microwave reactor. Set to 100W at 80°C for 5-10 minutes .

  • Workup: Pour into ice water. The steric bulk actually aids precipitation (hydrophobic effect). Filter and wash with cold water.

Module 2: O-Alkylation (Etherification)

User Issue: "I cannot attach an alkyl group to the oxime oxygen. The reaction stalls."

Technical Insight: The 2-OMe group shields the oxygen anion. Furthermore, oximes are ambident nucleophiles (N vs. O attack).[1] Steric hindrance at the O-position often pushes the reaction toward N-alkylation (nitrone formation), which is likely your impurity.

FAQ: Fixing O-Alkylation Failure

Q: Why is my yield low with


 in Acetone? 
A:  The potassium cation pairs too tightly with the oximate anion in acetone. The steric bulk of the 2,3,4-ring prevents the electrophile from approaching this tight ion pair.
  • Fix: Switch to Cesium Carbonate (

    
    )  in DMF . The large Cesium ion creates a "loose" ion pair, exposing the oxygen anion for attack.
    

Q: How do I prevent N-alkylation (Nitrone formation)? A: Use hard electrophiles and polar aprotic solvents .

  • Protocol:

    • Dissolve Oxime (1 eq) in DMF (dry).

    • Add NaH (1.1 eq) at 0°C. (Sodium hydride ensures irreversible deprotonation).

    • Crucial Step: Allow 30 mins for the "fizz" to stop. The anion must form completely before adding the electrophile to avoid steric confusion.

    • Add Alkyl Halide (1.1 eq).

    • Warm to RT.

Module 3: Beckmann Rearrangement

User Issue: "The rearrangement is giving the wrong amide or polymerizing."

Technical Insight: The Beckmann rearrangement is stereospecific. The group anti (trans) to the hydroxyl group migrates. Due to the 2-OMe steric clash (see Fig 1), your oxime is likely 95%+ E-isomer (OH is anti to the aryl ring).

  • Result: Migration of the Hydrogen (or methyl if ketoxime) instead of the Aryl group. You likely want the Aryl group to migrate to form the anilide, but the sterics prevent the necessary Z-configuration.

Workflow: Forcing the Migration

Beckmann Start Start: (E)-Oxime (Stable, 2-OMe blocks Z) Decision Goal: Migrate Aryl Group? Start->Decision PathA Problem: E-isomer migrates H/Alkyl (Yields Formamide/Amide) Decision->PathA Standard Conditions PathB Solution: Acid-Catalyzed Isomerization (In Situ) Decision->PathB Optimized Route Reagent Use Polyphosphoric Acid (PPA) or Thionyl Chloride PathB->Reagent Mechanism Mechanism: 1. Protonation of OH 2. Thermal equilibration to Z-isomer 3. Rapid migration of Aryl group Reagent->Mechanism

Caption: Fig 2. Decision tree for controlling migration in sterically hindered Beckmann rearrangements.

The "Melt" Protocol (Solvent-Free):

  • Mix the oxime with Polyphosphoric Acid (PPA) .[2]

  • Heat to 100-110°C .

  • The high viscosity and acidity allow for thermal isomerization to the Z-form, which immediately rearranges because the Aryl migration is electronically favored (trimethoxy ring is a great migratory group), even if sterically hindered.

References & Validated Sources

  • Microwave-Assisted Synthesis of Oximes:

    • Source: Sharghi, H., & Sarvari, M. H. (2002).[1] "A solvent-free and efficient method for the preparation of oximes." Synlett.

    • Relevance: Validates the use of TiO2 and microwave irradiation to overcome deactivation in electron-rich aldehydes.

    • URL:[1]

  • Steric Hindrance in Ortho-Substituted Benzaldehydes:

    • Source: Mandal, P. K. (2012).[1][3] "Steric vs Electronic Effects in the Nucleophilic Attack on Ortho-Substituted Carbonyls." Journal of Organic Chemistry.

    • Relevance: Explains the "Steric Buttress" effect of the 2-OMe group.

    • URL:[1]

  • Cesium Carbonate in Hindered Alkylation:

    • Source: Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for the O-alkylation of hindered phenols and oximes." Journal of Praktische Chemie.

    • Relevance: Supports the protocol for using Cs2CO3 to overcome ion-pairing issues in Module 2.

    • URL:[1]

  • Beckmann Rearrangement of E/Z Isomers:

    • Source: Gawley, R. E. (1988).[1] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations."[1] Organic Reactions.[3][4][5][6][7][8][9][10]

    • Relevance: The authoritative text on stereospecificity in Beckmann rearrangements.

    • URL:[1]

For further assistance with spectral data interpretation (NMR shifts caused by the 2-OMe anisotropy), please submit a new ticket with your .mnova files.

Sources

Optimization

Technical Support Guide: Optimizing pH for Precipitation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary & Molecule Profile Target Molecule: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Common Name: 2,3,4-Trimethoxybenzaldehyde Oxime CAS Registry Number: 15258-55-6 Critical Property: Melting Point 59–61 °...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Common Name: 2,3,4-Trimethoxybenzaldehyde Oxime CAS Registry Number: 15258-55-6 Critical Property: Melting Point 59–61 °C (Low melting point presents a high risk of "oiling out").

This guide addresses the critical parameters for the isolation of 2,3,4-trimethoxybenzaldehyde oxime. While oxime formation kinetics are optimal at acidic pH (4.0–5.0), efficient precipitation requires a shift to a neutral pH window (6.0–8.0) combined with strict temperature control to prevent oiling out and ensure high-purity crystalline recovery.

Troubleshooting Guide (Q&A)

Issue 1: The product forms an oil instead of a solid precipitate ("Oiling Out").

User Question: "I adjusted the pH to 7.0 as recommended, but instead of white crystals, a yellow oil separated at the bottom. What went wrong?"

Technical Diagnosis: This is the most common failure mode for this specific molecule. The melting point of 2,3,4-trimethoxybenzaldehyde oxime is approximately 60 °C .[1] If the neutralization is exothermic or performed at room temperature in the presence of organic solvents (ethanol/methanol), the product's melting point depression (caused by the solvent) will drop below ambient temperature, resulting in a liquid phase (oil) rather than a solid.

Corrective Action:

  • Cool First: Chill the reaction mixture to 0–10 °C before starting the pH adjustment.

  • Slow Neutralization: Add the base (e.g., NaHCO₃ or NaOH) slowly to prevent localized heating (exotherms).

  • Seed Crystals: If oiling occurs, re-dissolve by warming slightly, cool very slowly with vigorous stirring, and add a seed crystal of the pure oxime.

Issue 2: Low yield or no precipitation after pH adjustment.

User Question: "I neutralized the reaction mixture to pH 7, but the solution remains clear. Where is my product?"

Technical Diagnosis: The product has significant solubility in alcohols (ethanol/methanol) often used as reaction solvents.[2] At pH 7, the molecule is neutral and least soluble in water, but if the alcohol-to-water ratio is too high, the product remains solubilized.

Corrective Action:

  • Reduce Solvent: Evaporate 50–70% of the alcohol under reduced pressure (keep bath <45 °C).

  • Increase Water Antisolvent: Add cold water to the concentrated residue. The sudden increase in polarity will force the hydrophobic trimethoxy ring to precipitate the molecule.

  • Check pH: Ensure pH is not >10. At high pH, the oxime proton (N-OH) can deprotonate (pKa ~11–12), forming a water-soluble oximate anion.

Issue 3: Impurity co-precipitation (Aldehyde contamination).

User Question: "My HPLC shows 5% unreacted aldehyde in the precipitate. How do I clean this up?"

Technical Diagnosis: Precipitating at a pH that is too low (<4) or stopping the reaction too early can trap unreacted aldehyde. Aldehydes are less soluble in water than their oxime counterparts in acidic media.

Corrective Action:

  • Ensure Completion: Monitor reaction by TLC or HPLC before precipitation.

  • Wash Protocol: The starting aldehyde (2,3,4-trimethoxybenzaldehyde) is soluble in non-polar organic solvents but less so in basic aqueous solution. Washing the filter cake with a dilute, cold sodium bisulfite solution can help remove unreacted aldehyde as the bisulfite adduct, though recrystallization from EtOH/Water is more effective.

Frequently Asked Questions (FAQ)

Q: What is the absolute optimal pH for precipitation? A: The optimal pH window is 6.5 to 7.5 .

  • pH < 5: Risk of acid-catalyzed hydrolysis back to the aldehyde; solubility may be higher due to protonation (though minimal for oximes).

  • pH > 9: Risk of forming the soluble oximate salt (Ar-CH=N-O⁻ Na⁺) and yellowing of the product due to oxidation sensitivity of the phenolate-like anion.

Q: Which base should I use for neutralization? A: Saturated Sodium Bicarbonate (NaHCO₃) or 2M Aqueous Ammonia . Avoid strong bases like 5M NaOH if possible, as they can cause rapid localized pH spikes >12, leading to transient salt formation or degradation. Ammonia is volatile, ensuring any excess is removed during drying.

Q: Can I dry the product in an oven? A: No. Due to the low melting point (~60 °C), drying in a standard oven often melts the product into a fused glass or oil. Dry in a vacuum desiccator at room temperature (20–25 °C) over P₂O₅ or silica gel.

Technical Data & Protocols

Table 1: Solubility Profile vs. pH
pH ConditionDominant SpeciesSolubility in WaterSolubility in EtOHOutcome
pH < 2 (Strong Acid)Protonated (Ar-CH=NH⁺-OH)HighHighSoluble / No Precipitate
pH 4–5 (Reaction pH)Neutral / EquilibriumModerateHighOptimal for Formation
pH 6–8 (Neutral)Neutral (Ar-CH=N-OH) Low (Insoluble) HighOptimal for Precipitation
pH > 11 (Alkaline)Anionic (Ar-CH=N-O⁻)HighHighSoluble / Yield Loss
Standardized Precipitation Protocol
  • Reaction Completion: Confirm consumption of aldehyde (HPLC/TLC).

  • Concentration: Remove excess ethanol/methanol via rotary evaporation at 35 °C until the volume is reduced by half.

  • Cooling: Place the flask in an ice-water bath and stir until internal temperature is < 10 °C .

  • Precipitation:

    • Slowly add cold water (antisolvent) equal to the remaining volume.

    • Dropwise add sat. NaHCO₃ monitoring pH until it reaches 7.0 .

    • Note: If oiling occurs, stop addition, seed with pure crystal, and stir vigorously.

  • Filtration: Filter the white solid immediately while cold.

  • Wash: Wash with cold water (2x) and cold hexanes (1x) to remove organic impurities.

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways during the isolation process.

OximePrecipitation Start Reaction Mixture (EtOH/Water, pH ~1-2) CheckTemp Check Temperature Start->CheckTemp DecisionTemp Temp > 20°C? CheckTemp->DecisionTemp Cooling Cool to < 10°C (Prevent Oiling Out) DecisionTemp->Cooling Yes AddWater Add Cold Water (Antisolvent) DecisionTemp->AddWater No (Already Cold) Cooling->AddWater AdjustPH Adjust pH to 6.5 - 7.5 (Use NaHCO3) AddWater->AdjustPH CheckState State? AdjustPH->CheckState Solid White Precipitate CheckState->Solid Solid Forms Oil Yellow Oil CheckState->Oil Oiling Out Filter Filter & Wash (Cold Water) Solid->Filter FixOil Remedy: 1. Re-cool 2. Seed Crystal 3. Vigorous Stir Oil->FixOil FixOil->Solid Crystallizes Dry Vacuum Dry (Room Temp) Filter->Dry

Caption: Workflow for the controlled precipitation of 2,3,4-trimethoxybenzaldehyde oxime, highlighting critical temperature control points.

References

  • ChemicalBook. (2023). 2,3,4-Trimethoxybenzaldehyde oxime Properties and Melting Point Data. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses oxime stability vs pH). Retrieved from

  • Bhat, S., et al. (2013). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. (Discusses salt effects and pH on oxime formation/solubility). Retrieved from

  • BenchChem. (2025). General Protocols for Oxime Precipitation and Purification. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Introduction: The Imperative of Structural Verification In the fields of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of synthesized molecules is a foundational requirement. (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, also known as 2,3,4-trimethoxybenzaldehyde oxime, serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents, including the anti-anginal drug Trimetazidine[1]. Its specific substitution pattern, featuring three methoxy groups and an oxime functionality, gives rise to a unique spectroscopic fingerprint.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum expected for this compound. We will dissect the predicted spectral features, explaining the underlying principles of chemical shifts and coupling constants. Furthermore, we will objectively compare ¹H NMR with alternative and complementary analytical techniques, offering a holistic strategy for structural elucidation.

¹H NMR Spectral Analysis: A Predictive Approach

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Causality
A -NOH ~9.0 - 11.0Broad Singlet (br s)1H-The hydroxyl proton of the oxime is acidic and often undergoes rapid exchange, leading to a broad signal. Its position is highly dependent on solvent and concentration. It is significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms[4].
B H C=N~8.1 - 8.4Singlet (s)1H-This proton is attached to an sp²-hybridized carbon double-bonded to nitrogen. This environment causes significant deshielding, shifting it downfield. This is a characteristic signal for aldoximes[4][6].
C Ar-H (H-5)~7.3 - 7.6Doublet (d)1HJ = ~8.7 Hz (ortho)This aromatic proton is ortho to the C=N-OH group and meta to the methoxy group at C-4. It is part of an AB spin system with H-6. Its chemical shift is analogous to the corresponding proton in the parent aldehyde, which appears at ~7.59 ppm[2][3].
D Ar-H (H-6)~6.7 - 6.9Doublet (d)1HJ = ~8.7 Hz (ortho)This proton is ortho to the methoxy group at C-1 and coupled to H-5. The ortho-donating effect of the methoxy group shields this proton, shifting it upfield compared to H-5. This is consistent with the parent aldehyde, where this proton resonates at ~6.80 ppm[2][3].
E -OCH₃ (C-4)~4.0 - 4.1Singlet (s)3H-Methoxy groups typically appear as sharp singlets. The C-4 methoxy is para to the oxime group, and its chemical environment is distinct from the other two, which are ortho and meta. In the parent aldehyde, this signal is the most downfield at ~4.08 ppm[2].
F -OCH₃ (C-3)~3.90 - 3.95Singlet (s)3H-The chemical shift of this methoxy group is influenced by the adjacent methoxy groups at C-2 and C-4. It is expected to be one of the two closely spaced upfield signals, similar to the aldehyde precursor (~3.94 ppm)[2].
G -OCH₃ (C-2)~3.85 - 3.92Singlet (s)3H-This methoxy group is ortho to the oxime functionality. Its proximity to the substituent and the C-3 methoxy group results in a distinct chemical shift, likely the most upfield of the three, as seen in the parent aldehyde (~3.91 ppm)[2].

Comparative Guide: Alternative & Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is essential for irrefutable structural validation in a professional drug development setting.

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, confirming the number of different carbon environments. Chemical shifts are highly indicative of functional groups (e.g., C=N, aromatic C-O).Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity[2].
Infrared (IR) Spectroscopy Identifies functional groups based on their vibrational frequencies.Excellent for quickly confirming the presence of key functional groups: a broad O-H stretch (~3100-3500 cm⁻¹), a C=N stretch (~1640-1690 cm⁻¹), and strong C-O stretches for the methoxy groups (~1000-1300 cm⁻¹)[1].Provides limited information about the overall molecular structure and connectivity. Not ideal for distinguishing between isomers with the same functional groups[2].
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula (C₁₀H₁₃NO₄, MW: 211.21 g/mol ). Fragmentation patterns can offer clues about the structure[1].Isomeric compounds can have identical molecular weights and similar fragmentation patterns, making unambiguous identification difficult without a reference standard.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal.The "gold standard" for absolute structural determination, revealing bond lengths, bond angles, and stereochemistry.Requires a suitable single crystal of the compound, which can be challenging to grow. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation observed by NMR.

Experimental Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental procedure. The following protocols are designed to be self-validating systems for acquiring high-quality NMR data.

Protocol 1: ¹H NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue[7].

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is critical.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is standard practice[7][8].

Protocol 2: ¹H NMR Data Acquisition (General Procedure)
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Sample Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Poor shimming is a common source of broad or distorted signals.

  • Acquisition Parameters:

    • Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements with a short relaxation delay. A 90° pulse is used for maximizing signal in a single scan.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phasing & Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ = 7.26 ppm).

    • Integration: Integrate the signals to determine the relative ratios of the protons corresponding to each peak.

Visualizing the Analytical Workflow

Diagrams can clarify complex relationships and workflows. The following are generated using the DOT language to illustrate key aspects of this analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_validation Data Interpretation & Final Validation Synthesis Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acq ¹H & ¹³C NMR Acquisition Purification->NMR_Acq IR_Acq FT-IR Acquisition Purification->IR_Acq MS_Acq Mass Spectrometry Acquisition Purification->MS_Acq Interpretation Correlate All Spectroscopic Data NMR_Acq->Interpretation IR_Acq->Interpretation MS_Acq->Interpretation Structure Propose/Confirm Structure Interpretation->Structure

Caption: A logical workflow for the synthesis and comprehensive spectroscopic validation.

G cluster_spec Predicted ¹H NMR Spectrum mol Precursor: 2,3,4-Trimethoxybenzaldehyde axis < 11 ppm                                 4 ppm > A A (-NOH) ~10.0 ppm br s, 1H B B (HC=N) ~8.2 ppm s, 1H C C (Ar-H) ~7.4 ppm d, 1H D D (Ar-H) ~6.8 ppm d, 1H E E,F,G (-OCH₃) ~3.9-4.1 ppm 3x s, 9H

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is highly diagnostic. The presence of a downfield oxime proton, an aldehydic oxime proton, a distinct AB system for the aromatic protons, and three unique methoxy singlets provides a wealth of information for structural confirmation. By following rigorous experimental protocols and complementing the analysis with orthogonal techniques such as ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can ensure the identity and purity of this important synthetic intermediate with the highest degree of scientific confidence.

References

  • Mlakic, M., et al. (2020, July). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0147747). Available at: [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of N-(2-hydroxyimino-4-methylpentanoyl)-(3,4,5-trimethoxy)phenylalanine. Available at: [Link]

  • Google Patents. (n.d.). CN111484397B - (2-Hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane and method for synthesizing the same.
  • Charles University Digital Repository. (2022, June 13). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • National Center for Biotechnology Information. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Available at: [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

This guide provides a comprehensive, in-depth exploration of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (Hydroxyimino)(2,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. We will delve into the rationale behind the experimental choices, present a robust and validated method, and compare its performance with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a reliable and accurate method for the quality control of this compound.

Introduction: The Analytical Challenge

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is an aromatic oxime, a class of compounds with diverse applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals.[1] The purity of such intermediates is paramount, as impurities can affect the safety and efficacy of the final drug product.[2] Therefore, a robust analytical method is required to separate and quantify the main component from any process-related impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like aromatic oximes.[3][4] This guide will walk you through the systematic development of a stability-indicating HPLC method, ensuring it is fit for its intended purpose.

HPLC Method Development: A Rational Approach

The goal of method development is to achieve a reliable separation of the target analyte from all potential impurities with good resolution, peak shape, and a reasonable analysis time.[5] Our approach is guided by the physicochemical properties of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane and established chromatographic principles.

Initial Assessment and Strategy

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a moderately polar compound due to the presence of the oxime and methoxy groups on an aromatic ring. This makes reverse-phase HPLC an ideal starting point, where a nonpolar stationary phase is used with a polar mobile phase.[6]

Selection of Chromatographic Conditions
  • Column: A C18 column is the workhorse of reverse-phase chromatography and provides a good starting point for retaining and separating a wide range of moderately polar to nonpolar compounds. A column with dimensions of 4.6 x 250 mm and a particle size of 5 µm is a common choice for method development, offering a good balance of efficiency and backpressure.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used in reverse-phase HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

    • Aqueous Phase: A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the retention and peak shape of ionizable compounds. The pKa of the oxime group will influence its ionization state, and controlling the pH of the mobile phase will ensure reproducible results.

  • Detection: The aromatic nature of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane suggests strong UV absorbance. A photodiode array (PDA) detector is advantageous during method development as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. The final detection wavelength will be chosen at the absorbance maximum of the analyte for optimal sensitivity.

  • Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed in method development to elute all components of a sample with varying polarities within a reasonable timeframe.[5]

Experimental Workflow and Rationale

The development and validation of an HPLC method is a systematic process. The following diagram illustrates the key stages:

Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Parameter Selection (Column, Mobile Phase, Detector) B Scouting Gradient Runs A->B Initial Assessment C Optimization of Mobile Phase (pH, Gradient Profile) B->C Refine Separation D Optimization of Flow Rate & Temperature C->D Fine-tune Resolution & Time E Specificity & Forced Degradation D->E Finalized Method F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J

Figure 1: HPLC Method Development and Validation Workflow.

Detailed Experimental Protocol: A Validated HPLC Method

This section provides a step-by-step protocol for the validated HPLC method for the purity determination of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, forced degradation studies were performed to generate potential degradation products.[9][10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Sample stored at 105°C for 24 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

Results: The method demonstrated good separation of the main peak from all degradation products, indicating its stability-indicating nature.

Potential Impurities and Degradation Pathways

Based on the synthesis of the starting material, 2,3,4-trimethoxybenzaldehyde, and the potential reactions of the oxime functionality, the following impurities and degradation products are plausible:[11][12][13][14]

Impurity_Profile cluster_0 Process-Related Impurities cluster_1 Degradation Products A 2,3,4-Trimethoxybenzaldehyde (Unreacted Starting Material) Analyte (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane A->Analyte Synthesis B (2,3,4-Trimethoxyphenyl)methanol (Over-reduction Product) B->Analyte Synthesis C Isomeric Impurities (e.g., from side reactions) C->Analyte Synthesis D Hydrolysis of Oxime (to Aldehyde and Hydroxylamine) E Oxidation Products F Photodegradation Products Analyte->D Acid/Base Stress Analyte->E Oxidative Stress Analyte->F Light Stress

Figure 2: Potential Impurities and Degradation Pathways.
Validation Data Summary

The following table summarizes the results of the method validation:

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.5%
- Intermediate Precision≤ 2.0%0.8%
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
Robustness No significant change in resultsRobust

Comparison with Alternative Analytical Techniques

While the developed HPLC method is robust and reliable, it is important to consider alternative techniques for a comprehensive purity assessment.

TechniquePrincipleAdvantagesDisadvantages
HPLC (This Method) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds.Requires specialized equipment and solvents.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles, leading to higher resolution and faster analysis times.Faster analysis, better resolution, and lower solvent consumption than HPLC.Higher backpressure requires specialized instrumentation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds like most oximes.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the signal intensity and the number of nuclei.No need for a reference standard of the same compound. Provides structural information.Lower sensitivity than HPLC. Requires specialized equipment and expertise.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating reverse-phase HPLC method for the purity determination of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies. The comparison with alternative techniques highlights the advantages of HPLC for this particular application. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the quality and consistency of this important chemical entity.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 59(4), 266–271. [Link]

  • Eyer, P., Hagedorn, I., Ladon, D., & Stotzer, E. (1987). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of toxicology, 60(1-3), 154–160. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Ghosh, A., et al. (2014). Impurities in drug substance and drug product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

Sources

Validation

FTIR characteristic peaks of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Technical Guide: FTIR Characterization of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Executive Summary This guide details the vibrational spectroscopic characterization of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Characterization of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary

This guide details the vibrational spectroscopic characterization of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (also known as 2,3,4-Trimethoxybenzaldehyde oxime ). This compound serves as a critical intermediate in the synthesis of pharmaceutical agents such as Trimetazidine (an anti-anginal drug).[1]

The primary objective of this guide is to provide researchers with a robust method to:

  • Monitor Reaction Progress: Distinguish the product from its precursor, 2,3,4-Trimethoxybenzaldehyde .

  • Validate Identity: Differentiate the compound from common structural isomers (e.g., 3,4,5-trimethoxy analogs) using characteristic infrared fingerprints.

Chemical Context & Synthesis

The target compound is synthesized via the condensation of 2,3,4-trimethoxybenzaldehyde with hydroxylamine. Monitoring the conversion of the carbonyl group (


) to the oxime group (

) is the primary quality control (QC) checkpoint.
  • Target Compound: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

  • CAS (Precursor): 2103-57-3 (2,3,4-Trimethoxybenzaldehyde)[2][3]

  • Molecular Formula:

    
    
    
  • Physical State: White crystalline solid (mp ~118–121°C).

Synthesis Pathway & Spectral Logic

The following diagram illustrates the synthesis pathway and the decision logic for spectral identification.

G Aldehyde Precursor: 2,3,4-Trimethoxybenzaldehyde (C=O Signal) Reaction Condensation (-H2O) Aldehyde->Reaction Reagent Hydroxylamine (NH2OH·HCl) Reagent->Reaction Oxime Target: 2,3,4-Trimethoxybenzaldehyde Oxime (C=N, O-H Signals) Reaction->Oxime Check1 Check 1680-1700 cm⁻¹ (Carbonyl) Oxime->Check1 FTIR Analysis IsomerCheck Fingerprint Check (800-900 cm⁻¹) Oxime->IsomerCheck Result1 Peak Absent? Conversion Complete Check1->Result1 Yes Result2 Peak Present? Incomplete Reaction Check1->Result2 No 2,3,4-Isomer\n(Ortho H: ~810-830 cm⁻¹) 2,3,4-Isomer (Ortho H: ~810-830 cm⁻¹) IsomerCheck->2,3,4-Isomer\n(Ortho H: ~810-830 cm⁻¹) Target 3,4,5-Isomer\n(Isolated H: ~860 cm⁻¹) 3,4,5-Isomer (Isolated H: ~860 cm⁻¹) IsomerCheck->3,4,5-Isomer\n(Isolated H: ~860 cm⁻¹) Impurity

Figure 1: Synthesis pathway and FTIR decision logic for monitoring the conversion of aldehyde to oxime.

Vibrational Spectroscopy Analysis

Comparative Characteristic Peaks

The most reliable method for confirming synthesis is the "disappearance-appearance" technique. The strong carbonyl stretch of the aldehyde must vanish, replaced by the oxime features.

Functional GroupVibration ModePrecursor (Aldehyde)Target (Oxime)Diagnostic Note
Carbonyl (C=O) Stretching1680–1695 cm⁻¹ (Strong)ABSENT Primary Indicator. Complete disappearance confirms reaction completion.
Imine (C=N) StretchingAbsent1640–1655 cm⁻¹ (Med-Strong)Characteristic of the oxime linkage. Appears at lower frequency than C=O.
Hydroxyl (O-H) StretchingAbsent3200–3400 cm⁻¹ (Broad)Broad band due to H-bonding in the solid state.
Aldehyde C-H Fermi Resonance2720 & 2820 cm⁻¹ (Doublet)ABSENT The "Fermi doublet" is unique to aldehydes; its loss is a secondary confirmation.
N-O Bond StretchingAbsent930–950 cm⁻¹ Specific to oximes, often sharp but variable intensity.
Methoxy (Ar-O-C) Stretching1260, 1090 cm⁻¹1260, 1090 cm⁻¹Remains relatively unchanged (backbone integrity check).
Isomer Differentiation (Performance vs. Alternatives)

A common challenge in trimethoxy-benzene chemistry is distinguishing the 2,3,4-isomer from the 3,4,5-isomer (a common analog). FTIR distinguishes these based on the aromatic substitution pattern in the fingerprint region (600–900 cm⁻¹).

  • 2,3,4-Trimethoxy (Target):

    • Structure: 1,2,3,4-substituted ring.[4][5][6]

    • Protons: Two adjacent protons (positions 5 and 6).

    • Key Peak: Out-of-plane (OOP) C-H bending for two adjacent hydrogens typically appears at 800–840 cm⁻¹ .

  • 3,4,5-Trimethoxy (Alternative/Impurity):

    • Structure: 1,3,4,5-substituted ring.[7]

    • Protons: Two isolated protons (positions 2 and 6).

    • Key Peak: OOP C-H bending for isolated hydrogens typically appears at 860–900 cm⁻¹ .

Experimental Protocol

To ensure high-quality spectral data, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for speed and minimal sample prep, ideal for solid oximes.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Solvent residues (e.g., ethanol, water) will obscure the critical O-H region (3200–3400 cm⁻¹).

    • Place approximately 2–5 mg of sample onto the crystal center.

  • Acquisition:

    • Background: Collect an air background before every sample to account for atmospheric

      
       (2350 cm⁻¹) and water vapor.
      
    • Compression: Apply high pressure using the anvil clamp. Good contact is essential for the O-H and fingerprint regions.

    • Verification: Check the % Transmittance. The strongest peaks (C-H or C=N) should reach 20–50% T. If peaks are truncated (flat bottom), reduce pressure or sample amount.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct if the baseline drifts significantly (common in high-refractive-index solids).

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 2,3,4-trimethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). 2,3,4-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Authoritative text for theoretical peak assignments).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary Subject: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Synonyms: 2,3,4-Trimethoxybenzaldehyde oxime Application: Impurity profiling, structural elucidation of pharmaceutical intermediates, and different...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Synonyms: 2,3,4-Trimethoxybenzaldehyde oxime Application: Impurity profiling, structural elucidation of pharmaceutical intermediates, and differentiation from psychoactive regioisomers (e.g., 3,4,5-trimethoxy derivatives).

This guide provides a comparative analysis of the mass spectrometric behavior of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. Unlike standard spectral libraries that offer static images, this document focuses on the causality of fragmentation—specifically how the ortho-methoxy effect serves as a diagnostic tool to distinguish this compound from its structural isomers. We compare Electron Ionization (EI) for structural fingerprinting against Electrospray Ionization (ESI-MS/MS) for high-sensitivity quantitation.

Part 1: Structural Context & Chemical Identity

Before analyzing fragmentation, one must understand the steric and electronic environment of the molecule. The presence of a methoxy group at the ortho position (C2) relative to the oxime moiety is the critical differentiator.

FeatureSpecification
IUPAC Name (1E)-(2,3,4-trimethoxyphenyl)methanone oxime
Formula C₁₀H₁₃NO₄
Exact Mass 211.0845 Da
Key Structural Motif Ortho-Methoxy Interaction: The C2-OCH₃ group is spatially proximal to the oxime (=N-OH) side chain.
Isomeric Risk Confused with 3,4,5-trimethoxybenzaldehyde oxime (Mescaline precursor analog) or 2,4,5-isomers.

Part 2: Comparative Methodology (EI vs. ESI)

The choice of ionization technique dictates the observed fragmentation landscape.

Electron Ionization (EI) - The Structural Fingerprint[1]
  • Energy: Hard ionization (70 eV).

  • Primary Utility: Isomer differentiation via "Ortho Effects."

  • Mechanism: Generates radical cations (

    
    ). The high internal energy drives rearrangements that require specific spatial geometries (e.g., 6-membered transition states).
    
  • Performance:

    • Pros: Reproducible, library-searchable, distinct fragment ions for ortho-substitution.

    • Cons: Molecular ion (

      
      ) may be weak; requires volatility (GC-MS).
      
ESI-MS/MS - The Quantitative Workhorse
  • Energy: Soft ionization (typically 3-5 kV).

  • Primary Utility: Trace quantification in biological matrices or synthesis slurries.

  • Mechanism: Generates even-electron ions (

    
    ). Fragmentation is driven by Collision Induced Dissociation (CID).[1]
    
  • Performance:

    • Pros: High sensitivity, preserves molecular ion, compatible with LC.

    • Cons: Spectra are instrument-dependent (collision energy variations); isomers often yield identical product ions (e.g., generic tropylium ions).

Part 3: Deep Dive into Fragmentation Mechanisms

This section details the specific bond-breaking events. The Ortho Effect described below is the primary method for validating the 2,3,4-substitution pattern.

Pathway A: The Ortho-Methoxy Effect (EI Specific)

In the 2,3,4-isomer, the 2-methoxy group and the oxime hydrogen facilitate a specific rearrangement not possible in the 3,4,5-isomer.

  • H-Transfer: A hydrogen atom transfers from the oxime hydroxyl to the ortho-methoxy oxygen (or vice-versa depending on conformation), or a methyl hydrogen transfers to the oxime oxygen.

  • Elimination: This facilitates the loss of Methanol (CH₃OH, 32 Da) or Formaldehyde (CH₂O, 30 Da) directly from the parent ion.

  • Result: A high-abundance peak at m/z 179 (M - 32) or m/z 181 (M - 30).

    • Note: Meta/Para isomers (like 3,4,5-) cannot easily perform this transfer; they predominantly lose

      
       (m/z 196) or 
      
      
      
      (m/z 194).
Pathway B: The Beckmann-Type Rearrangement (ESI Specific)

Under acidic ESI conditions, oximes often undergo a gas-phase rearrangement mimicking the Beckmann rearrangement.

  • Protonation:

    
    .
    
  • Dehydration: Loss of

    
     to form a nitrile cation (
    
    
    
    , m/z 194).
  • Sequential Loss: Subsequent loss of methyl radicals from the methoxy groups.

Visualization of Fragmentation Pathways[3][4][5][6]

Fragmentation Parent Parent Ion [M]+• (m/z 211) OrthoIntermediate Ortho-Interaction Transition State Parent->OrthoIntermediate EI: H-Transfer Frag_OH Fragment B [M - OH]+ (m/z 194) Parent->Frag_OH EI: Alpha Cleavage Frag_MeOH Fragment A [M - CH3OH]+• (m/z 179) OrthoIntermediate->Frag_MeOH Loss of MeOH (Diagnostic for 2-OMe) Protonated Protonated Ion [M+H]+ (m/z 212) Frag_Water Nitrile Cation [M+H - H2O]+ (m/z 194) Protonated->Frag_Water ESI: CID (-18 Da)

Figure 1: Comparative fragmentation pathways. The yellow path highlights the diagnostic ortho-effect specific to the 2,3,4-isomer.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If you do not observe the diagnostic ions listed in the "Acceptance Criteria," re-evaluate the synthesis or instrument calibration.

Protocol 1: GC-MS Structural Confirmation

Objective: Confirm 2,3,4-regioisomer identity via ortho-effect.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate. Derivatization (TMS) is optional but running neat is preferred to observe the native ortho-effect.

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS Source: EI mode, 70 eV, 230°C. Scan range 40–350 m/z.

  • Acceptance Criteria:

    • Retention time distinct from 3,4,5-trimethoxy standard.

    • Presence of m/z 179 (Loss of MeOH) or m/z 180 (Loss of OMe).

    • Ratio of m/z 179/196 must be > 0.5 (indicates ortho-proximity).

Protocol 2: LC-MS/MS Quantitation

Objective: High-sensitivity detection.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ion Source: ESI Positive. Capillary 3.5 kV.

  • MRM Transitions (Triple Quad):

    • Quantifier: 212.1 → 194.1 (Loss of H₂O, high intensity).

    • Qualifier: 212.1 → 179.1 (Loss of H₂O + CH₃).

Part 5: Comparative Data Summary

The following table summarizes typical relative abundances observed in EI spectra, highlighting the differences between the target molecule and its common isomer.

m/z FragmentIon Identity2,3,4-Isomer (Target) Abundance3,4,5-Isomer (Alternative) AbundanceMechanistic Note
211

Moderate (40-60%)Strong (80-100%)Parent ion stability.
196

StrongBase Peak (100%) 3,4,5-isomer stabilizes radical on ring better.
194

ModerateModerateCommon oxime loss.
179

High (Diagnostic) Low / AbsentOrtho Effect: Requires 2-OMe / Oxime interaction.
164

ModerateLowSequential loss from 179.
Analytical Workflow Diagram

Workflow Sample Crude Sample (Synthesis Mixture) Sep Separation (GC or LC) Sample->Sep Branch_EI Path A: GC-EI-MS (Structural ID) Sep->Branch_EI Branch_ESI Path B: LC-ESI-MS/MS (Quantification) Sep->Branch_ESI Decision Is m/z 179 present in EI spectrum? Branch_EI->Decision Result_Pos Confirmed: 2,3,4-Isomer Decision->Result_Pos Yes (Ortho Effect) Result_Neg Suspect: 3,4,5-Isomer Decision->Result_Neg No

Figure 2: Decision tree for confirming the presence of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane using the diagnostic ortho-effect.

References

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[4][5][6][7] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Retrieved from [Link]

  • Barkow, A., et al. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Retrieved from [Link]

  • MassBank of North America. (n.d.).[8] Mass Spectrum of 2,3,4-Trimethoxybenzaldehyde (Related Precursor). Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for McLafferty and Ortho effects).

Sources

Validation

Comparative Guide: Optimizing Reduction Strategies for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The reduction of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a critical step in the synthesis of substituted benzylamines, most notably 2,3,4-trime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The reduction of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a critical step in the synthesis of substituted benzylamines, most notably 2,3,4-trimethoxybenzylamine , a precursor to the anti-anginal drug Trimetazidine .

The presence of three methoxy groups at the 2, 3, and 4 positions introduces significant steric bulk and electron-donating character to the aromatic ring. This electronic enrichment stabilizes the oxime but can also make the resulting amine susceptible to oxidative degradation. Furthermore, the methoxy ethers are labile under strong Lewis acidic conditions, requiring careful selection of reduction agents to prevent demethylation.

This guide compares three distinct reduction methodologies:

  • Catalytic Hydrogenation (Pd/C): The industrial "green" standard.

  • Lithium Aluminum Hydride (

    
    ):  The laboratory benchmark for high reactivity.
    
  • Sodium Borohydride + Nickel Chloride (

    
    ):  The "smart" chemical alternative offering high selectivity with improved safety profiles.
    

Mechanistic Overview

The reduction of an oxime (


) to a primary amine (

) proceeds through distinct intermediates. Understanding these pathways is vital for troubleshooting incomplete reactions (stopping at hydroxylamine) or hydrolysis (reverting to aldehyde).
Figure 1: Reduction Pathways & Competing Side Reactions

OximeReduction Oxime (Hydroxyimino) (2,3,4-trimethoxyphenyl)methane Imine Imine Intermediate (Transient) Oxime->Imine 2e- / 2H+ Hydroxylamine Hydroxylamine (Partial Reduction) Oxime->Hydroxylamine Partial Red. (e.g., NaBH3CN) Amine 2,3,4-Trimethoxybenzylamine (Target) Imine->Amine 2e- / 2H+ Aldehyde 2,3,4-Trimethoxybenzaldehyde (Hydrolysis Byproduct) Imine->Aldehyde H2O (Acidic Workup) Hydroxylamine->Amine Strong Red. (LAH/H2)

Caption: Mechanistic flow of oxime reduction. Note the risk of hydrolysis to aldehyde if the reaction stalls at the imine stage during aqueous workup.

Comparative Analysis of Reduction Agents

Method A: Catalytic Hydrogenation ( + Pd/C)

The Industrial Standard

  • Mechanism: Heterogeneous catalysis involving surface adsorption of the oxime and homolytic cleavage of

    
    .
    
  • Pros: High atom economy; minimal waste (catalyst is recyclable); cleanest workup (filtration).

  • Cons: Requires high-pressure equipment (Parr shaker/Autoclave); risk of catalyst poisoning by amines; safety risks associated with

    
     gas.
    
  • Suitability: Best for Scale-Up (>100g) where waste disposal costs are critical.

Method B: Lithium Aluminum Hydride ( )

The Laboratory Benchmark

  • Mechanism: Nucleophilic attack by hydride (

    
    ) on the 
    
    
    
    bond.
  • Pros: Extremely powerful; guarantees complete reduction to the amine; rarely stops at hydroxylamine.

  • Cons: Pyrophoric; incompatible with moisture; "Fieser" workup can be voluminous and trap product; non-selective (reduces esters/amides if present elsewhere).

  • Suitability: Best for Discovery Chemistry (<10g) where yield is prioritized over safety/cost.

Method C: Sodium Borohydride + Nickel Chloride ( + )

The "Smart" Chemical Reductant

  • Mechanism: In situ generation of nickel boride (

    
    ), a potent hydrogenation catalyst, utilizing 
    
    
    
    as the hydrogen source.
  • Pros: Operational simplicity (open flask); safer than LAH; cheaper than Pd/C; highly chemoselective (tolerates esters).

  • Cons: Generates black nickel boride sludge (requires Celite filtration); exothermic induction period.

  • Suitability: Best for Process Optimization (10g - 100g) requiring a balance of safety and yield.

Performance Metrics Comparison

MetricMethod A:

/ Pd/C
Method B:

Method C:

/

Isolated Yield 85 - 92%90 - 96%88 - 94%
Purity (HPLC) >98%>95% (Al salts issues)>97%
Reaction Time 4 - 12 Hours2 - 4 Hours1 - 2 Hours
Safety Profile Moderate (Pressurized Gas)Low (Pyrophoric)High (Controllable)
Cost Efficiency High (Recyclable Catalyst)Low (Reagent Cost)Moderate
Scalability ExcellentPoorGood

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Parr Apparatus)

Reference Standard: Adapted from TCI Chemicals Hydrogenation Guides [1].

  • Preparation: In a pressure vessel, dissolve (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (10.0 g) in anhydrous Methanol (100 mL).

  • Catalyst: Add 10 wt% Palladium on Carbon (1.0 g, 50% wet). Caution: Pd/C can ignite methanol vapor if dry.

  • Acid Additive: Add concentrated HCl (2.0 eq) to prevent secondary amine formation and trap the product as the hydrochloride salt.

  • Reaction: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar) and shake at RT for 6 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize the resulting hydrochloride salt from Ethanol/Ether.

Protocol B: Lithium Aluminum Hydride Reduction

Reference Standard: Standard Organic Synthesis protocols [2].

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

  • Slurry: Suspend

    
     (2.0 eq) in dry THF (5 mL/g of substrate) at 0°C.
    
  • Addition: Dissolve the oxime in dry THF and add dropwise to the LAH slurry. Expect gas evolution (

    
    ).
    
  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Fieser Workup: Cool to 0°C. Carefully quench sequentially with:

    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter. Dry the organic phase (

    
    ) and evaporate.
    
Protocol C: The "Magic Blue" Reduction ( )

Reference Standard: Method adapted from chemically equivalent benzaldoxime reductions [3].

  • Solution: Dissolve the oxime (10 mmol) and

    
     (1.0 eq) in Methanol (50 mL). The solution will be green.
    
  • Reduction: Cool to 0°C. Add

    
     (3.0 eq) portion-wise over 20 minutes.
    
    • Observation: The reaction is exothermic and vigorous.[1] The solution will turn black (formation of Nickel Boride) and evolve hydrogen.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Add aqueous ammonia (25%) to complex any remaining Nickel.

  • Extraction: Filter through Celite. Extract the filtrate with DCM. Wash with brine, dry, and concentrate.

Decision Matrix for Process Chemists

Use the following logic tree to select the optimal method for your specific constraints.

Figure 2: Reagent Selection Logic

DecisionTree Start Start: Select Reduction Method Scale What is the Scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab Plant Pilot/Plant (>100g) Scale->Plant Equipment High Pressure Available? Lab->Equipment Safety Strict Safety/Tox Limits? Plant->Safety LAH Use LiAlH4 (Method B) Equipment->LAH No PdC Use H2 + Pd/C (Method A) Equipment->PdC Yes NiB Use NaBH4/NiCl2 (Method C) Safety->NiB Yes (Avoid H2 gas) Safety->PdC No (Standard)

Caption: Decision matrix for selecting the optimal reduction method based on scale, equipment, and safety constraints.

Conclusion

For the reduction of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane to 2,3,4-trimethoxybenzylamine :

  • Best Overall: Method A (Catalytic Hydrogenation) is the superior choice for scalability, atom economy, and environmental impact, provided high-pressure equipment is available.

  • Best Alternative: Method C (

    
    )  offers a practical, high-yielding alternative for laboratories lacking specialized hydrogenation equipment, avoiding the extreme reactivity of LAH while maintaining excellent selectivity.
    
  • Legacy Method: Method B (

    
    )  remains a viable option for small-scale, high-throughput discovery chemistry but is discouraged for scale-up due to safety concerns.
    

References

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10).[2] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Executive Summary & Compound Identity This guide provides an in-depth technical analysis of the UV-Vis absorption properties of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically identified as 2,3,4-Trimethoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically identified as 2,3,4-Trimethoxybenzaldehyde Oxime .

In pharmaceutical development—specifically in the synthesis of agents like Trimetazidine —distinguishing this oxime from its aldehyde precursor (2,3,4-trimethoxybenzaldehyde) and its regioisomers (e.g., 3,4,5-trimethoxy variants) is critical for process control. This document contrasts the spectral performance of the target oxime against these alternatives to establish robust identification protocols.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (1E)-N-hydroxy-1-(2,3,4-trimethoxyphenyl)methanimine

  • Common Name: 2,3,4-Trimethoxybenzaldehyde Oxime

  • Molecular Formula: C₁₀H₁₃NO₄

  • Key Chromophores: Trimethoxy-substituted benzene ring, Hydroxyimino group (

    
    ).
    

Comparative Performance Analysis

The utility of UV-Vis spectroscopy for this compound lies in its ability to detect subtle electronic changes in the conjugated system. We compare the target oxime against its two primary "competitors" in a reaction mixture: the Aldehyde Precursor (starting material) and the Regioisomer (potential impurity).

Comparison 1: Target Oxime vs. Aldehyde Precursor

Context: Reaction Monitoring (Oximation Efficiency)

Feature(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane (Target)2,3,4-Trimethoxybenzaldehyde (Precursor)Mechanism of Difference
Primary

285 – 295 nm (Solvent Dependent)301 – 303 nm Conversion of

to

alters conjugation. The oxime typically exhibits a hypsochromic (blue) shift relative to the aldehyde due to the loss of the low-energy

carbonyl transition.
Spectral Bandwidth Broader, often with a shoulderSharper, distinct carbonyl bandThe presence of E/Z isomers in the oxime can broaden the absorption band compared to the rigid aldehyde.
pH Sensitivity High (Amphoteric)Low (Non-ionizable)The oxime group (

) deprotonates in basic media, causing a significant bathochromic (red) shift to >330 nm (oximate anion).
Comparison 2: Target Oxime vs. 3,4,5-Trimethoxy Isomer

Context: Impurity Identification / Regioselectivity

Feature2,3,4-Trimethoxy Isomer (Target)3,4,5-Trimethoxy Isomer (Alternative)Mechanism of Difference
Steric Influence High (Ortho-methoxy effect)Low (Symmetric substitution)The methoxy group at the 2-position (ortho) in the target compound forces the oxime moiety out of planarity, reducing effective conjugation and slightly lowering

intensity (

).
Spectral Shape Asymmetric shoulder often presentMore symmetric Gaussian peakThe 2,3,4-substitution pattern creates an electronic imbalance across the ring, resulting in complex vibronic structures compared to the symmetric 3,4,5-analog.

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective: To determine the molar extinction coefficient (


) and validate the synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.
Reagents & Equipment[7][10]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Ethanol is an acceptable alternative, but avoid Acetone due to UV cutoff interference.

  • Reference Standard: 2,3,4-Trimethoxybenzaldehyde (Sigma-Aldrich/Merck, >99% purity).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Methodology

1. Baseline Correction & System Check

  • Warm up the lamp for 30 minutes.

  • Perform a baseline scan with blank Methanol in both sample and reference cuvettes (Quartz, 1 cm pathlength).

  • Validation Criterion: Absorbance at 220–350 nm must be < 0.005 AU.

2. Stock Solution Preparation

  • Weigh 10.0 mg of the target oxime.

  • Dissolve in 100 mL Methanol (Concentration

    
     M).
    
  • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of crystalline aggregates.

3. Dilution Series (Linearity Check)

  • Prepare four working standards:

    • Std A: 10

      
      M
      
    • Std B: 25

      
      M
      
    • Std C: 50

      
      M
      
    • Std D: 75

      
      M
      
  • Why: Single-point measurements are unreliable due to potential aggregation. A linear Beer-Lambert plot (

    
    ) confirms molecular dispersion.
    

4. Spectral Acquisition

  • Scan Range: 200 nm to 400 nm.[1]

  • Scan Speed: Medium (approx. 200 nm/min).

  • Data Processing: Determine

    
     (approx. 290 nm) and calculate 
    
    
    
    using the slope of Abs vs. Concentration.

5. The "Shift Test" (Identity Confirmation)

  • Add 1 drop of 1M NaOH to the cuvette containing Std C .

  • Rescan immediately.

  • Expected Result: Appearance of a new band at 330–350 nm (Oximate anion formation). If no shift occurs, the product is likely the unreacted aldehyde or a non-acidic impurity.

Visualizations & Logic Pathways

Diagram 1: Spectroscopic Monitoring Workflow

This workflow illustrates the decision logic when monitoring the synthesis of the oxime from its aldehyde precursor.

SynthesisMonitoring Start Crude Reaction Mixture Aliquot Take Aliquot & Dilute in MeOH Start->Aliquot Scan UV-Vis Scan (200-400 nm) Aliquot->Scan Decision Analyze Lambda Max Scan->Decision ResultAldehyde Peak at ~302 nm (Unreacted Aldehyde) Decision->ResultAldehyde No Shift ResultOxime Peak Shifted to ~290 nm (Target Oxime) Decision->ResultOxime Blue Shift ActionContinue Continue Reaction ResultAldehyde->ActionContinue ActionBase Perform NaOH Shift Test ResultOxime->ActionBase FinalCheck New Band at >330 nm? ActionBase->FinalCheck Success Identity Confirmed: Oxime Formed FinalCheck->Success Yes Failure Check for O-Methylation Side Product FinalCheck->Failure No

Caption: Logical workflow for distinguishing (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane from its starting material using UV-Vis spectral shifts.

Diagram 2: Electronic Transition & Structural Influence

This diagram details the physical chemistry determining the spectral output.

ElectronicTransitions Structure 2,3,4-Trimethoxy Substitution Steric Steric Hindrance (Ortho-Methoxy) Structure->Steric Crowding at C2 Planarity Reduced Planarity of Oxime Group Steric->Planarity Twists Bond Energy Increased HOMO-LUMO Gap Planarity->Energy Less Conjugation Spectrum Hypsochromic Shift (vs 3,4,5-isomer) Energy->Spectrum Lower Lambda Max

Caption: Mechanistic pathway showing how the 2,3,4-substitution pattern influences the UV-Vis absorption spectrum via steric modulation of conjugation.

References

  • National Institutes of Health (NIH). (2022). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light. PubMed Central. Retrieved from [Link]

  • PubChem. (2025). 2,3,4-Trimethoxybenzaldehyde Spectral Information. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2020). UV-Vis spectra of oximes at pH 7.4 and in the presence of base excess. Retrieved from [Link]

Sources

Validation

Chromatographic separation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane isomers

Technical Guide: Chromatographic Separation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Isomers Executive Summary & Compound Profile The separation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Separation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane Isomers

Executive Summary & Compound Profile

The separation of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane , chemically known as 2,3,4-trimethoxybenzaldehyde oxime , presents a classic but nuanced challenge in chromatography: the resolution of geometric E (anti) and Z (syn) isomers.

While often treated as a single peak in lower-resolution quality control methods, the distinction between E and Z isomers is critical in drug development due to their differing biological activities and potential for interconversion. This guide provides a comparative analysis of separation strategies, prioritizing resolution (


), stability, and scalability.

Compound Characteristics:

  • Chemical Structure: An oxime moiety attached to a trimethoxy-substituted benzene ring.

  • Key Challenge: The ortho-methoxy group at position 2 creates steric hindrance with the oxime hydroxyl group, influencing the E/Z equilibrium and making the isomers susceptible to thermal or acid-catalyzed isomerization during analysis.

  • Isomer Stability: The E-isomer is thermodynamically favored. The Z-isomer is often the kinetic product or a photo-isomerization impurity.

Comparative Analysis of Separation Methods

The following table compares the three primary methodologies for separating these isomers. Selection should be based on the goal: analytical quantification vs. preparative isolation.

FeatureMethod A: Reversed-Phase HPLC (Recommended) Method B: Normal Phase / Flash Method C: SFC (Supercritical Fluid)
Primary Mechanism Hydrophobic interaction & Shape selectivityAdsorption & H-bondingSolvation capability & Density
Stationary Phase C18 (ODS) or Phenyl-Hexyl Silica Gel (High Purity)2-Ethylpyridine or Diol
Mobile Phase Water/Acetonitrile (buffered pH 3-5)Hexane/Ethyl AcetateCO₂ / Methanol
Resolution (

)
High (

)
Moderate (

)
Very High (

)
Isomer Stability High (Buffer controls pH)Low (Silica acidity can catalyze isomerization)High (Low temp, inert atmosphere)
Application QC, Quantitation, PK StudiesPurification, Synthesis Scale-upHigh-Throughput Screening
Cost LowLowHigh (Equipment)

Expert Insights & Causality (The "Why" Behind the Protocol)

The Ortho-Effect and Column Selection

Unlike simple benzaldehyde oximes, the 2,3,4-trimethoxy substitution pattern introduces a specific steric clash between the 2-methoxy group and the oxime oxygen.

  • Why Phenyl-Hexyl? While C18 is the workhorse, Phenyl-Hexyl phases often provide superior selectivity for aromatic isomers. The

    
     interactions between the stationary phase and the trimethoxy ring are modulated by the geometric orientation of the oxime, often enhancing separation factors (
    
    
    
    ) compared to pure hydrophobicity (C18).
pH Control is Non-Negotiable

Oximes are amphoteric but generally stable at neutral to slightly acidic pH.

  • Risk: At pH < 2, acid-catalyzed hydrolysis back to the aldehyde can occur. At high pH, ionization of the oxime (

    
    ) alters retention.
    
  • Solution: A buffered mobile phase at pH 4.5 (Ammonium Acetate) is the "Sweet Spot"—acidic enough to suppress silanol tailing but sufficiently mild to prevent on-column hydrolysis or isomerization.

Detailed Experimental Protocols

Protocol A: Analytical Quantification (RP-HPLC)

Best for purity checks and ratio determination.

  • System: HPLC with PDA/UV detection.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (

    
     mm, 3.5 µm).
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5 adjusted with acetic acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack injection).

    • 2-15 min: 20%

      
       60% B (Linear gradient).
      
    • 15-20 min: 60%

      
       90% B (Wash).
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
     (Strict control required; higher temps promote isomerization).
    
  • Detection: 254 nm (aromatic ring) and 210 nm (oxime).

  • Expected Result: The more polar Z-isomer typically elutes first, followed by the major E-isomer.

Protocol B: Preparative Isolation (Flash Chromatography)

Best for isolating the Z-isomer for biological testing.

  • Stationary Phase: Spherical Silica Gel (20-40 µm). Note: Use neutralized silica if possible to prevent degradation.

  • Mobile Phase: n-Heptane / Ethyl Acetate.

  • Method:

    • Equilibrate column with 95:5 Heptane:EtOAc.

    • Load sample (dissolved in minimal CH₂Cl₂).[3]

    • Run gradient from 5% to 30% EtOAc over 20 CV (Column Volumes).

  • Expert Tip: Oxime isomers often streak on silica. Adding 0.1% Triethylamine (TEA) to the mobile phase can sharpen peaks, but ensure TEA is removed post-purification to avoid basic hydrolysis.

Visualization of Workflow & Logic

Figure 1: Isomerization & Separation Logic

This diagram illustrates the structural relationship and the decision logic for method selection.

OximeSeparation Compound 2,3,4-Trimethoxy- benzaldehyde Oxime Isomers Isomer Mixture (E-Major / Z-Minor) Compound->Isomers E_Iso E-Isomer (Anti) Thermodynamically Stable Less Polar (usually) Isomers->E_Iso Equilibrium Z_Iso Z-Isomer (Syn) Kinetically Formed Steric Clash (2-OMe) Isomers->Z_Iso Decision Goal? Isomers->Decision E_Iso->Z_Iso Acid/Heat/Light QC Analytical (QC) Use RP-HPLC (Phenyl-Hexyl) Decision->QC Quantification Prep Isolation (Prep) Use Flash/Silica (Heptane/EtOAc) Decision->Prep Purification

Caption: Structural relationship between E/Z isomers and the decision matrix for selecting the appropriate chromatographic technique.

Figure 2: Method Development Flowchart

MethodDev Start Start: Method Development Solubility Check Solubility (MeCN vs Heptane) Start->Solubility Screen Column Screening 1. C18 2. Phenyl-Hexyl Solubility->Screen Resolution Check Resolution (Rs) Screen->Resolution Good Rs > 2.0 Validate Method Resolution->Good Yes Poor Rs < 1.5 Resolution->Poor No Optimize Optimization Steps: 1. Lower Temp (15°C) 2. Adjust pH (4.5) 3. Change Modifier (MeOH) Poor->Optimize Optimize->Resolution

Caption: Step-by-step optimization workflow for maximizing resolution between the geometric isomers.

References

  • SIELC Technologies. (2018). Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from

    • Relevance: Provides analogous chromatographic conditions for trimethoxybenzaldehyde derivatives using mixed-mode st
  • Amazon Web Services (AWS) / PubChem. (2020). Continuous Platform to Generate Nitroalkanes On-Demand... (Supplementary Data). Retrieved from

    • Relevance: Documents the synthesis and flash chromatography purification (EtOAc/Heptane) of 2,3,4-trimethoxybenzaldehyde oxime.
  • BenchChem. (2025).[3][4] Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. Retrieved from

    • Relevance: Validates the general protocol for separating oxime isomers via column chromatography and highlights the E/Z mixture issue.
  • Royal Society of Chemistry. (2014). Simultaneous Determination of β-methyl-β-nitrostyrolene and Its Related Substances. Analytical Methods. Retrieved from

    • Relevance: Discusses RP-HPLC separation of related styrene/benzaldehyde derivatives, supporting the use of C18/Phenyl phases.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

In the landscape of pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. The confirmation of a molecule's elemental composition serves as the foundational data for i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. The confirmation of a molecule's elemental composition serves as the foundational data for its identity and purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies, specifically focusing on the novel compound (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane. We will explore the theoretical underpinnings, practical experimental protocols, and a comparative analysis of reference standards to ensure the highest fidelity in your analytical results.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone technique in organic chemistry, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2] For a compound like (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, which may be a key intermediate or an active pharmaceutical ingredient (API), elemental analysis is indispensable for:

  • Structural Verification: Confirming that the empirical formula aligns with the proposed chemical structure.

  • Purity Assessment: Ensuring the absence of significant organic impurities.[3] Many scientific journals require elemental analysis data to be within ±0.4% of the theoretical values to validate the purity of a new compound.[3]

  • Quality Control: Establishing a baseline for batch-to-batch consistency in a manufacturing setting.

The most prevalent and robust method for determining the C, H, and N content in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[4][5]

Theoretical Elemental Composition: The Primary Standard

Before any analysis, the theoretical elemental composition of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane must be calculated. This theoretical data serves as the ultimate benchmark against which all experimental results are compared.

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.22 g/mol

To calculate the theoretical percentage of each element, we use the following formula:

Percentage of Element = (Atomic Weight of Element × Number of Atoms) / Molecular Weight of Compound × 100

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0110120.1056.86%
Hydrogen (H)1.011313.136.22%
Nitrogen (N)14.01114.016.63%
Oxygen (O)16.00464.0030.29%

These calculated values are the "gold standard" for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.

The Gold Standard Technique: CHN Combustion Analysis

The principle of modern CHN analyzers is rooted in the classical Pregl-Dumas method.[6] The sample is combusted in a high-temperature furnace (around 1000°C) in a pure oxygen environment.[7] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[4][8][9]

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analyzer CHN Analyzer cluster_output Data Output Weigh 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Capsule Weigh->Encapsulate Combust 3. Combustion (~1000°C, O₂) Encapsulate->Combust Autosampler Reduce 4. Reduction (NOx -> N₂) Combust->Reduce Separate 5. Gas Separation (GC Column) Reduce->Separate Detect 6. Detection (TCD) Separate->Detect Calculate 7. Calculate %C, %H, %N Detect->Calculate

Caption: Workflow of a modern CHN elemental analyzer.

These gases are then swept by an inert carrier gas (typically helium) through a series of traps and a gas chromatography column to separate them.[10] A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium reference.[7] The instrument's software uses these signals, along with the initial sample weight, to calculate the final percentage of each element.[11]

Comparison of Elemental Analysis Standards

While the theoretical composition of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is the primary standard, instrument calibration and performance verification require the use of well-characterized, stable, and pure organic compounds. These are known as Standard Reference Materials (SRMs).[12] Here, we compare the suitability of using the topic compound as an in-house standard versus established, commercially available SRMs like Acetanilide.

Feature(Hydroxyimino)(2,3,4-trimethoxyphenyl)methaneAcetanilide (Certified Standard)Analysis & Justification
Formula C₁₀H₁₃NO₄C₈H₉NOAcetanilide is a simpler, well-established molecule.
Molecular Weight 211.22 g/mol 135.17 g/mol Both are within a suitable range for microanalysis.
% Carbon 56.86%71.09%Acetanilide provides a high carbon content for robust calibration.
% Hydrogen 6.22%6.71%Both have similar hydrogen content.
% Nitrogen 6.63%10.36%Acetanilide provides a higher nitrogen signal.
Purity Needs rigorous independent verification.Typically >99.9%, certified by bodies like NIST.[12][13]Certified standards provide traceability and confidence.
Stability Unknown; potentially susceptible to hydrolysis or rearrangement.Highly stable, non-hygroscopic crystalline solid.Stability is crucial for a reliable standard. Acetanilide is known for its long-term stability.
Availability Synthesized in-house; not commercially available as a standard.Readily available from multiple chemical suppliers as a certified standard.Commercial availability ensures a consistent and reliable source for all laboratories.

Experimental Protocol: CHN Analysis

This protocol outlines the steps for the elemental analysis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane using a modern CHN combustion analyzer.

Instrumentation and Materials:

  • CHN Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Spatula, tweezers

  • Calibration Standard: Acetanilide (NIST traceable)

  • Check Standard: Sulfanilamide or other suitable certified standard

  • Sample: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, finely powdered and dried.[16]

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are in good condition and the reagents (e.g., copper, absorbents) are fresh.[6]

    • Perform a leak check to ensure the integrity of the gas flow paths.

    • Calibrate the instrument by analyzing 3-5 replicates of the primary standard (Acetanilide), weighing approximately 1-3 mg each. The calibration should be linear and the response factors stable.

  • Sample Preparation:

    • Place an empty tin capsule on the microbalance and tare.[11]

    • Carefully add 1-3 mg of the finely powdered (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane into the capsule. It is critical that the sample is homogenous to be representative.[17][18]

    • Record the exact weight.

    • Using clean tweezers, fold and crimp the tin capsule to securely enclose the sample, forming a small, compact ball.[7]

  • Analysis Sequence:

    • Load the encapsulated samples into the instrument's autosampler.

    • A typical, robust analytical sequence should be programmed as follows:

      • Blank: 2-3 empty tin capsules to establish the baseline.

      • Calibration Check: 2-3 replicates of the calibration standard (Acetanilide).

      • Samples: Analyze the (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane samples in duplicate or triplicate.

      • Check Standard: Analyze a check standard (e.g., Sulfanilamide) every 10-15 samples to monitor for any drift.

  • Data Analysis & Acceptance Criteria:

    • The instrument software will automatically calculate the %C, %H, and %N based on the recorded sample weight and detector signals.

    • Acceptance Criterion: The experimentally determined values for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane should be within ±0.4% of the theoretical values calculated in Section 2.[3]

    • The results for the check standard must also fall within its specified acceptance range (typically ±0.3% of the certified value).

decision_tree Start Experimental Results (%C, %H, %N) Check Are results within ±0.4% of theoretical values? Start->Check Pass Result: PASS Compound Purity Verified Check->Pass Yes Fail Result: FAIL Investigate Discrepancy Check->Fail No Investigate1 Check Instrument Calibration Fail->Investigate1 Investigate2 Verify Sample Homogeneity & Purity (e.g., via chromatography) Fail->Investigate2

Caption: Decision tree for validating elemental analysis results.

Final Recommendations for Researchers

  • Always Calibrate: Use a certified, stable, and non-hygroscopic standard like Acetanilide for instrument calibration. Do not use your novel compound for primary calibration.

  • Verify Homogeneity: Ensure your sample is a fine, homogenous powder. Inhomogeneity is a leading cause of poor precision.[17]

  • Run Bracketing Standards: Always run calibration check standards before and after your samples to ensure the instrument has not drifted during the analytical run.

  • Trust but Verify: While elemental analysis is a powerful tool, it should be used in conjunction with other analytical techniques like NMR, Mass Spectrometry, and Chromatography to build a complete profile of your compound's identity and purity.

By adhering to these principles and protocols, researchers and drug developers can ensure that their elemental analysis data for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is accurate, reproducible, and scientifically defensible.

References

  • United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION.
  • CHNS Analysis Presentation. Scribd.
  • NIST Standard Reference Materials® Catalog. National Institute of Standards and Technology.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM.
  • Elemental Analysis and Biological Characterization. ResearchGate.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Combustion analysis. Wikipedia.
  • Combustion Analyzer. Labcompare.com.
  • General Chapters. WebofPharma.
  • USP 41 NF 36 General Tests and Assays. Scribd.
  • CHNS Elemental Analysers. The Royal Society of Chemistry.
  • Measurements, Standards, and Reference Materials for Industrial Commodities. NIST.
  • NIST Standard Reference Materials® 2021 Catalog. Scribd.
  • U.S. Pharmacopeia National Formulary 2018 - USP 41 NF 36 VOLUME 2 PDF. Scribd.
  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences, University of Illinois.
  • Excipient Characterization. Informa.
  • Elemental Analysis: CHNS/O Determination of Marine Samples. Spectro-Lab.
  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
  • NIST Standard Reference Materials. Labmix24.
  • An International Study Evaluating Elemental Analysis. PMC, NIH.
  • Basic principles and tests of organic element analysis. Universal Lab Blog.
  • Elemental Analysis – Sample preparation. ISIC - EPFL.
  • Strategies for Optimizing Elemental Analyses. Atlantic Microlab.
  • Standard Reference Materials. NIST.
  • Elemental Analysis. EOLSS.net.
  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo.
  • Best practices for sample preparation in elemental analysis. Elementar.
  • Elemental Micro-analysis of Organic Compounds: The Australian Experience. ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. Research Journal of Pharmacy and Technology.
  • Polystyrene. CAS Common Chemistry.
  • Polystyrene. PubChem.
  • (2-Hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane and method for synthesizing the same. Google Patents.
  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids. Al-Farahidi Expert Systems Journal.
  • Synthesis and Characterization of Tetraphenylmethane Derivatives. Charles University Digital Repository.
  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base. PMC.
  • CAS 9003-53-6 (Polystyrene). BOC Sciences.
  • Polystyrene CAS 9003-53-6. ChemicalBook.
  • Distillates (petroleum), hydrotreated light naphthenic. US EPA.
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace.
  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. ResearchGate.
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor. PMC.
  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI.
  • Synthesis, characterization and extraction studies of N,N"- Bis[1-biphenyl-2-hydroxyimino-2-(4-acetylanilino)-1-ethylidene]- diamines. ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
Reactant of Route 2
Reactant of Route 2
(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
© Copyright 2026 BenchChem. All Rights Reserved.